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  • Product: 6-Bromoisoquinoline 2-oxide
  • CAS: 223671-16-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 6-Bromoisoquinoline 2-oxide from 6-Bromoquinoline

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Bromoisoquinoline 2-oxide, a pivotal intermediate in the development of novel pharmaceuticals and functional m...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-Bromoisoquinoline 2-oxide, a pivotal intermediate in the development of novel pharmaceuticals and functional materials. The N-oxidation of the parent heterocycle, 6-bromoquinoline, is a critical transformation that modulates the electronic properties of the quinoline ring system, facilitating further functionalization. This document explores the underlying mechanistic principles of N-oxidation and presents two field-proven, reliable methods for this synthesis: one employing a classic hydrogen peroxide/acetic acid system and a second, higher-yielding method using meta-chloroperoxybenzoic acid (m-CPBA). This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering practical insights into experimental causality, protocol execution, and product validation.

Introduction: The Strategic Importance of 6-Bromoisoquinoline 2-oxide

Quinoline and its derivatives form the structural core of numerous pharmacologically active compounds and natural products.[1] The strategic introduction of an N-oxide functionality onto the quinoline scaffold serves multiple purposes. It electronically activates the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, thereby opening pathways to a diverse range of derivatives.[1][2] Specifically, 6-Bromoisoquinoline 2-oxide is a versatile building block. The bromine atom at the 6-position provides a handle for cross-coupling reactions, while the N-oxide group directs further substitutions and can enhance the solubility and pharmacokinetic profile of derivative molecules.[3][4] Understanding and mastering its synthesis is therefore a key capability for laboratories focused on heterocyclic chemistry and drug discovery.

The Chemistry of N-Oxidation: A Mechanistic Perspective

The conversion of a tertiary nitrogen atom within a heteroaromatic ring, such as quinoline, to its corresponding N-oxide is a classic oxidation reaction. The most common and effective reagents for this transformation are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid (formed in situ from H₂O₂ and acetic acid).[5][6]

The Causality of Reagent Choice:

The nitrogen atom in 6-bromoquinoline possesses a lone pair of electrons, rendering it nucleophilic. Peroxy acids, conversely, feature a weak O-O bond and an electrophilic oxygen atom.[6] The reaction proceeds via a concerted mechanism where the nucleophilic nitrogen attacks the electrophilic oxygen of the peroxy acid.[6][7] This single-step, concerted transition state is energetically favorable and avoids the formation of unstable charged intermediates. m-CPBA is often the reagent of choice due to its stability as a crystalline solid, its solubility in common organic solvents, and its tendency to provide clean reactions with high yields under mild conditions.[5][8] The byproduct, m-chlorobenzoic acid, is typically easy to remove via a simple basic wash during the workup.[1]

Diagram of the N-Oxidation Mechanism

G cluster_reactants Reactants cluster_ts Concerted Transition State cluster_products Products 6-Bromoquinoline 6-Bromoquinoline TS [Transition State] 6-Bromoquinoline->TS Nucleophilic Attack (N lone pair on O) mCPBA m-CPBA mCPBA->TS Electrophilic Oxygen Source N-Oxide 6-Bromoisoquinoline 2-oxide TS->N-Oxide Product Formation Byproduct m-Chlorobenzoic Acid TS->Byproduct Byproduct Formation

Caption: Concerted mechanism of N-oxidation using m-CPBA.

Comparative Synthesis Protocols

Two primary methods for the synthesis of 6-Bromoisoquinoline 2-oxide are detailed below. Method B (m-CPBA) is generally recommended for its superior yield and milder reaction conditions.[1]

ParameterMethod A: AcOH/H₂O₂Method B: m-CPBA
Primary Oxidant Hydrogen Peroxide (H₂O₂)m-Chloroperoxybenzoic Acid
Solvent Acetic Acid (AcOH)Dichloromethane (CH₂Cl₂)
Temperature RefluxRoom Temperature
Reaction Time ~2 hoursOvernight
Reported Yield ~60%[1]~87%[1]
Workup Complexity Requires neutralization of acidRequires basic wash to remove byproduct
Experimental Protocol 1: Method A - Acetic Acid/Hydrogen Peroxide

This method utilizes the in-situ formation of peracetic acid. While effective, it requires elevated temperatures and typically results in a lower yield compared to the m-CPBA method.[1]

Materials:

  • 6-Bromoquinoline (1.0 equiv.)

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Carbonate (Na₂CO₃) solution (10%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distilled Water

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-bromoquinoline (e.g., 0.32 g, 1.54 mmol) in acetic acid (20 mL).[1]

  • Reagent Addition: Add hydrogen peroxide (2 mL) to the solution.[1]

  • Heating: Heat the mixture to reflux in an oil bath for approximately 2 hours.[1]

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

  • Quenching and Neutralization: Cool the solution to room temperature and dilute it with distilled water (30 mL). Cool the mixture further to -5 °C using an ice-salt bath.[1] Carefully neutralize the acidic solution by adding a 10% aqueous solution of sodium carbonate until effervescence ceases and the pH is basic.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 25 mL).[1]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product as a yellow solid.[1]

Experimental Protocol 2: Method B - m-Chloroperoxybenzoic Acid (m-CPBA)

This is the preferred method due to its high efficiency, mild conditions, and straightforward workup, yielding a significantly purer crude product.[1]

Materials:

  • 6-Bromoquinoline (1.0 equiv.)

  • m-Chloroperoxybenzoic Acid (m-CPBA, ~77% purity, ~2.1 equiv.)

  • Dichloromethane (CH₂Cl₂)

  • Potassium Hydroxide (KOH) solution (6 N)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 6-bromoquinoline (e.g., 0.73 g, 3.26 mmol) in dichloromethane (43 mL) in a round-bottom flask and cool the solution in an ice bath.[1]

  • Reagent Addition: Add m-CPBA (e.g., 1.21 g, ~7 mmol) portion-wise to the cooled, stirring solution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.[1]

  • Reaction Monitoring: Monitor the reaction's progress by TLC.

  • Workup and Purification: Dilute the reaction mixture with additional dichloromethane (20 mL). Transfer to a separatory funnel and wash with a 6 N KOH solution (3 x 15 mL) to remove the m-chlorobenzoic acid byproduct.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield a yellow solid.[1]

Overall Synthesis Workflow

G start Start: 6-Bromoquinoline dissolve Dissolve in Solvent (AcOH or CH2Cl2) start->dissolve add_oxidant Add Oxidant (H2O2 or m-CPBA) dissolve->add_oxidant react React (Reflux or RT) add_oxidant->react monitor Monitor via TLC react->monitor workup Aqueous Workup (Neutralize/Wash) monitor->workup extract Extract with Organic Solvent workup->extract dry Dry & Concentrate extract->dry product Final Product: 6-Bromoisoquinoline 2-oxide dry->product

Caption: General experimental workflow for N-oxidation.

Product Purification and Characterization

Purification: The crude product obtained from either method can be purified to high homogeneity.

  • Column Chromatography: A short plug of silica gel, eluting with a solvent system such as ethyl acetate/hexane, is effective for removing baseline impurities.[1]

  • Recrystallization: For higher purity, recrystallization from a suitable solvent system like ethanol or ethyl acetate/hexane can be employed.

Characterization: A full analytical characterization is essential to confirm the structure and purity of the final product.

  • Appearance: Typically a yellow solid.[1]

  • ¹H NMR Spectroscopy: The most telling evidence of successful N-oxidation is the chemical shift of the protons on the pyridine ring. Compared to the starting 6-bromoquinoline, the H-2 proton of the N-oxide experiences an upfield shift, while the H-8 proton often shifts downfield.[9] This is a direct consequence of the altered electronic distribution upon N-oxide formation.

  • ¹³C NMR Spectroscopy: Similar shifts are observed in the carbon spectrum, reflecting the electronic changes in the heterocyclic ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show the molecular ion peak [M+H]⁺. The presence of bromine will be evident from the characteristic isotopic pattern of two peaks of nearly equal intensity separated by 2 m/z units (corresponding to ⁷⁹Br and ⁸¹Br).[10]

  • Thin Layer Chromatography (TLC): The N-oxide product is significantly more polar than the starting material. It will exhibit a lower Rf value on a silica gel plate. For example, in ethyl acetate, the Rf of the product is ~0.15, which is much lower than the starting material.[1]

Conclusion

The synthesis of 6-Bromoisoquinoline 2-oxide from 6-bromoquinoline is a robust and reproducible transformation that is fundamental to the exploration of quinoline chemistry. This guide has presented two validated methods, with the m-CPBA protocol being demonstrably superior in terms of yield and reaction mildness.[1] By understanding the mechanistic underpinnings and adhering to the detailed experimental procedures, researchers can reliably produce this valuable intermediate, paving the way for the discovery of new chemical entities in medicine and materials science.

References

  • Çakmak, O. et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374. [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid) For The Epoxidation of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069–3071. [Link]

  • ResearchGate. (n.d.). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. Retrieved from [Link]

  • Tshiwawa, T., et al. (2012). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Molecules, 17(12), 14648-14661. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, November 7). Epoxidation of Alkenes using mCPBA: Mechanism and Properties! [Video]. YouTube. [Link]

  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Retrieved from [Link]

  • Li, S., & Li, Z. (2022). Enzymatic approaches to site-selective oxidation of quinoline and derivatives. RSC Chemical Biology, 3(4), 389-400. [Link]

  • Kiseleva, E. K., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Catalysts, 13(9), 1279. [Link]

  • LibreTexts Chemistry. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the N-oxidation of 6-bromoquinoline using m-CPBA

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the N-oxidation of 6-bromoquinoline utilizing meta-chloroperoxybenzoic acid (m-CPBA) as t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the N-oxidation of 6-bromoquinoline utilizing meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. Quinoline N-oxides are pivotal intermediates in organic synthesis and are integral scaffolds in numerous biologically active compounds.[1] This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and in-depth characterization of the resulting 6-bromoquinoline N-oxide. Furthermore, it addresses critical safety considerations for handling m-CPBA and provides a troubleshooting guide to assist researchers in achieving optimal results. The synthesis of quinoline derivatives is of significant interest due to their wide-ranging applications in medicinal chemistry.[2]

Introduction: The Significance of Quinoline N-Oxides

Quinoline and its derivatives are fundamental heterocyclic structures found in a vast array of natural products and synthetic pharmaceuticals. The introduction of an N-oxide functionality to the quinoline ring system dramatically alters its electronic properties, enhancing its utility as a synthetic intermediate. N-oxidation increases the reactivity of the quinoline ring, facilitating various functionalizations that are otherwise challenging to achieve. This heightened reactivity makes quinoline N-oxides valuable precursors for the synthesis of complex molecules with potential therapeutic applications.

Reaction Mechanism and Theoretical Framework

The N-oxidation of 6-bromoquinoline with m-CPBA proceeds via an electrophilic attack of the peroxyacid on the lone pair of electrons of the quinoline nitrogen. The reaction is understood to occur through a concerted mechanism.

The presence of the bromine atom at the 6-position is not expected to significantly hinder the N-oxidation, as the nitrogen atom remains the most nucleophilic site in the molecule. However, the electronic effects of substituents on the quinoline ring can influence the reaction rate.

Reaction Pathway Diagram

N_Oxidation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products 6-Bromoquinoline 6-Bromoquinoline Transition_State Concerted Transition State 6-Bromoquinoline->Transition_State Nucleophilic attack by Nitrogen mCPBA m-CPBA mCPBA->Transition_State 6-Bromoquinoline_N_Oxide 6-Bromoquinoline N-oxide Transition_State->6-Bromoquinoline_N_Oxide Oxygen transfer mCBA m-Chlorobenzoic Acid Transition_State->mCBA Byproduct formation

Caption: Mechanism of N-oxidation of 6-bromoquinoline with m-CPBA.

Experimental Protocol

This protocol is adapted from a general procedure for the N-oxidation of quinoline derivatives.[3]

Materials and Equipment
Reagent/EquipmentSpecifications
6-Bromoquinoline97% purity
m-CPBA70-75% purity (balance m-chlorobenzoic acid and water)
Dichloromethane (DCM)Anhydrous
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (Saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography230-400 mesh
Thin Layer Chromatography (TLC) platesSilica gel coated
Step-by-Step Synthesis
  • Reaction Setup: To a solution of 6-bromoquinoline (1.0 equiv.) in dichloromethane (DCM), add m-CPBA (1.1 equiv.) portion-wise at 0 °C (ice bath).

  • Reaction Progression: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-bromoquinoline N-oxide.[4]

Characterization of 6-Bromoquinoline N-oxide

The identity and purity of the synthesized 6-bromoquinoline N-oxide can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.55 (d, J = 9.3 Hz, 1H), 8.47 (d, J = 5.6 Hz, 1H), 7.97 (d, J = 2.0 Hz, 1H), 7.75 (dd, J = 9.3, 2.0 Hz, 1H), 7.59 (d, J = 8.5 Hz, 1H), 7.27 (dd, J = 8.5, 6.1 Hz, 1H).[3]

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 140.2, 135.7, 133.6, 131.4, 130.0, 124.5, 123.1, 122.1, 121.6.[3]

Mass Spectrometry (MS)

The mass spectrum of 6-bromoquinoline N-oxide is expected to show a molecular ion peak corresponding to its molecular weight.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks for the aromatic C-H and C=C stretching, as well as a distinctive N-O stretching vibration.

Safety Precautions

  • m-CPBA: m-CPBA is a strong oxidizing agent and can be shock-sensitive.[5] It is also a skin and eye irritant.[6] Always handle m-CPBA in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Store m-CPBA at refrigerated temperatures (2-8 °C) and away from flammable materials.[7]

  • 6-Bromoquinoline: This compound is harmful if swallowed and causes skin and eye irritation.[8] Handle with appropriate PPE.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

Troubleshooting Guide

IssuePossible CauseSolution
Incomplete reactionInsufficient m-CPBAAdd a slight excess of m-CPBA and continue to monitor the reaction.
Low reaction temperatureAllow the reaction to proceed at room temperature for a longer duration.
Low yieldInefficient extractionPerform multiple extractions with DCM to ensure complete recovery of the product.
Product loss during purificationOptimize the column chromatography conditions (eluent system, silica gel amount).
Presence of m-chlorobenzoic acid in the final productIncomplete washingEnsure thorough washing with saturated NaHCO₃ solution during the work-up.[4]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
6-BromoquinolineC₉H₆BrN208.05Light yellow to brown oil
m-CPBAC₇H₅ClO₃172.57White powder
6-Bromoquinoline N-oxideC₉H₆BrNO224.05Solid

Conclusion

The N-oxidation of 6-bromoquinoline using m-CPBA is a reliable and efficient method for the synthesis of 6-bromoquinoline N-oxide, a valuable intermediate in organic synthesis. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently perform this transformation and obtain the desired product in good yield and high purity. The provided characterization data serves as a benchmark for product verification.

References

Sources

Foundational

Synthesis of 6-Bromoisoquinoline 2-Oxide: A Strategic Approach Using Hydrogen Peroxide and Acetic Acid

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals Abstract The isoquinoline N-oxide scaffold is a cornerstone in contemporary medicinal chemistry, serving as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The isoquinoline N-oxide scaffold is a cornerstone in contemporary medicinal chemistry, serving as a critical intermediate in the synthesis of novel therapeutic agents, particularly in oncology.[1][2] Compounds incorporating this moiety have demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells, a major hurdle in effective chemotherapy.[3][4] This guide provides a comprehensive, field-proven methodology for the N-oxidation of 6-bromoisoquinoline using an accessible and effective reagent system: hydrogen peroxide in acetic acid. We delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, outline essential safety procedures, and provide a framework for the analytical characterization of the target compound, 6-bromoisoquinoline 2-oxide. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood pathway to this high-value chemical intermediate.

Introduction: The Strategic Importance of Isoquinoline N-Oxides

The isoquinoline core is a privileged structure in pharmacology, forming the backbone of numerous natural products and synthetic drugs.[2][5] The introduction of an N-oxide functionality dramatically alters the electronic properties and steric profile of the isoquinoline ring system. This modification is not merely an incremental change but a strategic transformation that unlocks new avenues for drug design.

Key Advantages of the N-Oxide Moiety:

  • Enhanced Biological Activity: The N-oxide group can modulate the pharmacological profile of the parent molecule, often leading to enhanced potency. Specifically, isoquinolinequinone N-oxides have been shown to exhibit nanomolar growth inhibition against various human tumor cell lines.[3][4]

  • Improved Physicochemical Properties: The highly polar N+-O- bond can increase the water solubility of a drug candidate, which is often a critical factor for bioavailability.[6]

  • Metabolic Stability and Prodrug Strategies: N-oxides can serve as prodrugs, which are metabolically reduced in vivo to the active parent amine. This is particularly relevant in designing hypoxia-activated anticancer drugs, where the low-oxygen environment of solid tumors facilitates the reduction.[6]

  • Modulation of Reactivity: The N-oxide group electronically activates the isoquinoline ring, influencing its reactivity in subsequent synthetic transformations and enabling the synthesis of complex derivatives.[7][8]

6-Bromoisoquinoline is a particularly valuable starting material, as the bromine atom at the C6 position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[5] Its N-oxidation is a critical first step in the synthesis of potent C6-substituted isoquinolinequinone N-oxides, which have shown a superior anticancer profile compared to their C7 counterparts.[9]

The N-Oxidation Reaction: A Mechanistic Overview

The N-oxidation of 6-bromoisoquinoline with hydrogen peroxide (H₂O₂) in glacial acetic acid (AcOH) is a classic and robust method for preparing heterocyclic N-oxides.[8][10] The reaction does not proceed via direct oxidation by H₂O₂ but rather through the in situ formation of a more potent oxidizing agent, peracetic acid (CH₃CO₃H).

Mechanism Steps:

  • Formation of Peracetic Acid: Acetic acid acts as both the solvent and a reactant. It protonates hydrogen peroxide, which then undergoes nucleophilic attack by the carbonyl oxygen of another acetic acid molecule, ultimately forming peracetic acid in equilibrium.[11]

  • Nucleophilic Attack by Isoquinoline: The lone pair of electrons on the nitrogen atom of the 6-bromoisoquinoline ring is nucleophilic. This nitrogen attacks the electrophilic outer oxygen atom of the peracetic acid.

  • Proton Transfer and Product Formation: A concerted proton transfer occurs, leading to the formation of the N-O bond and the release of acetic acid as a byproduct. The final product is the stable 6-bromoisoquinoline 2-oxide.

This process is an example of electrophilic oxidation at a heteroatom. The choice of acetic acid is causal; it is not merely a solvent but an essential catalyst and reagent for generating the active oxidant.[11]

Reaction_Mechanism cluster_0 Step 1: In Situ Formation of Peracetic Acid cluster_1 Step 2: N-Oxidation H2O2 H₂O₂ (Hydrogen Peroxide) PeraceticAcid CH₃CO₃H (Peracetic Acid) H2O2->PeraceticAcid + CH₃COOH AcOH1 CH₃COOH (Acetic Acid) H2O H₂O StartMat 6-Bromoisoquinoline PeraceticAcid->StartMat Active Oxidant Product 6-Bromoisoquinoline 2-Oxide StartMat->Product + CH₃CO₃H AcOH2 CH₃COOH (Byproduct)

Caption: Reaction mechanism for the N-oxidation of 6-bromoisoquinoline.

Experimental Protocol: Synthesis of 6-Bromoisoquinoline 2-Oxide

This protocol is a self-validating system designed for clarity, reproducibility, and safety. Each step includes an explanation of its purpose, adhering to the principles of sound experimental design.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
6-Bromoisoquinoline≥97%Sigma-Aldrich34784-05-9Starting material.
Glacial Acetic AcidACS GradeFisher Scientific64-19-7Solvent and reagent. Corrosive.
Hydrogen Peroxide30% (w/w) aq. soln.Thermo Fisher7722-84-1Oxidant. Strong oxidizer, handle with care.[12]
Sodium BicarbonateReagent GradeVWR144-55-8For neutralization.
Dichloromethane (DCM)HPLC GradeVWR75-09-2Extraction solvent.
Anhydrous MgSO₄/Na₂SO₄Reagent GradeSigma-Aldrich7487-88-9Drying agent.
Round-bottom flask (100 mL)---Ensure glassware is clean and dry.
Reflux Condenser---For preventing solvent loss.
Magnetic Stirrer/Hotplate---For heating and mixing.
Separatory Funnel (250 mL)---For liquid-liquid extraction.
Rotary Evaporator---For solvent removal.
Step-by-Step Methodology

A detailed protocol for the N-oxidation of the closely related 6-bromoquinoline has been reported and serves as a strong foundation for this synthesis.[8]

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromoisoquinoline (e.g., 2.08 g, 10.0 mmol).

    • Add 30 mL of glacial acetic acid to the flask. Stir until the starting material is fully dissolved.

    • Causality: Acetic acid serves as the solvent and is required to generate the active oxidant, peracetic acid, in situ.[11] Using a sufficient volume ensures complete dissolution and effective heat transfer.

  • Addition of Oxidant:

    • While stirring, slowly add 30% hydrogen peroxide (e.g., 3.4 mL, ~33.0 mmol, 3.3 equiv.) to the solution at room temperature.

    • Causality: A stoichiometric excess of H₂O₂ is used to drive the equilibrium towards the formation of peracetic acid and ensure complete conversion of the starting material. Slow addition is crucial to control the initial exotherm of the reaction.[13]

  • Heating and Reflux:

    • Attach a reflux condenser to the flask and heat the reaction mixture to 80-90°C using an oil bath. Maintain this temperature for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

    • Causality: Heating accelerates the rate of both peracetic acid formation and the subsequent N-oxidation. Refluxing prevents the loss of the acetic acid solvent.[8]

  • Quenching and Workup:

    • Cool the reaction mixture to room temperature.

    • Crucial Step: Before proceeding, it is essential to destroy any unreacted peroxide. This can be tested for with peroxide test strips. If positive, add a small amount of sodium sulfite or sodium thiosulfate solution and stir until the test is negative.

    • Causality: Distilling or concentrating a reaction mixture containing residual peroxides can lead to a violent, explosive decomposition.[13] This quenching step is a critical safety measure.

    • Slowly pour the cooled reaction mixture into a beaker containing ice water (~100 mL).

    • Carefully neutralize the acidic solution by the slow, portion-wise addition of solid sodium bicarbonate until effervescence ceases and the pH is ~8.

    • Causality: Neutralization is required to deprotonate the product (if protonated) and prepare it for extraction into an organic solvent.

  • Extraction and Isolation:

    • Transfer the neutralized aqueous mixture to a 250 mL separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Causality: DCM is an effective solvent for extracting the N-oxide product. Washing with brine removes residual water, and the drying agent removes the final traces of moisture before solvent evaporation.

  • Purification:

    • The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/ether mixture) or by flash column chromatography on silica gel to yield pure 6-bromoisoquinoline 2-oxide.

Workflow start Start setup 1. Dissolve 6-Bromoisoquinoline in Acetic Acid start->setup add_h2o2 2. Add H₂O₂ Solution (Slowly, at RT) setup->add_h2o2 reflux 3. Heat to 80-90°C (Monitor by TLC) add_h2o2->reflux cool 4. Cool to Room Temp. reflux->cool quench 5. Quench Excess Peroxide (CRITICAL SAFETY STEP) cool->quench neutralize 6. Neutralize with NaHCO₃ quench->neutralize extract 7. Extract with DCM neutralize->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify Product (Recrystallization/Chromatography) dry->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of 6-bromoisoquinoline 2-oxide.

Product Characterization and Validation

Confirming the structural integrity and purity of the final product is paramount. A combination of spectroscopic and chromatographic techniques should be employed.

TechniqueParameterExpected Observation for 6-Bromoisoquinoline 2-Oxide
¹H NMR Chemical Shifts (δ)Aromatic protons will show a downfield shift compared to the starting material due to the electron-withdrawing effect of the N-oxide group.
¹³C NMR Chemical Shifts (δ)Carbons adjacent to the N-oxide (C1 and C8a) will be significantly shifted.
Mass Spec (ESI+) Molecular Ion (m/z)Expect [M+H]⁺ at ~224.0 and ~226.0, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The ~1:1 isotopic pattern is a key diagnostic feature for a monobrominated compound.[14]
HPLC (RP) PurityShould show a single major peak with >95% purity.
Melting Point Range (°C)A sharp melting point indicates high purity.

Safety & Handling: A Non-Negotiable Priority

The combination of hydrogen peroxide and an organic acid creates peracetic acid, a powerful oxidant that demands rigorous safety protocols.[13][15]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.

  • Exothermic Reaction: The reaction can be exothermic. Ensure cooling capabilities (e.g., an ice bath) are on standby, especially during the addition of H₂O₂.[13]

  • Peroxide Hazard: Never allow the reaction mixture to evaporate to dryness without first confirming the absence of residual peroxides.[13] Concentrated peroxides are shock-sensitive and can detonate.[16][17] Always perform a quench step.

  • Corrosivity: Glacial acetic acid is corrosive and can cause severe skin burns. Handle with care.

  • Waste Disposal: Aqueous waste should be neutralized before disposal. Organic waste containing halogenated solvents (like DCM) must be collected in a designated halogenated waste container.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient heating time/temperature.2. Decomposed or low-concentration H₂O₂.3. Insufficient H₂O₂.1. Increase reaction time and monitor by TLC.2. Use fresh, properly stored H₂O₂.3. Add an additional 0.2-0.5 equivalents of H₂O₂.
Low Yield 1. Incomplete extraction.2. Product loss during neutralization (if pH is too low).3. Loss during purification.1. Perform additional extractions with DCM.2. Ensure pH is basic (~8) before extraction.3. Optimize recrystallization solvent system or chromatography gradient.
Presence of Byproducts 1. Over-oxidation or ring modification due to excessive heat or reaction time.2. Reaction with impurities in the starting material.1. Reduce reaction temperature or time.2. Ensure the purity of the starting 6-bromoisoquinoline.

Conclusion

The N-oxidation of 6-bromoisoquinoline using hydrogen peroxide and acetic acid is an efficient, scalable, and reliable method for accessing 6-bromoisoquinoline 2-oxide. This guide provides a robust framework built on a clear understanding of the reaction mechanism and a steadfast commitment to safety. By following this detailed protocol, researchers can confidently synthesize this key intermediate, paving the way for the development of next-generation therapeutics and advancing the field of medicinal chemistry.

References

  • Chem-Impex. 6-Bromoisoquinoline. [Link]

  • Zhang, H., et al. (2025). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry. [Link]

  • Wiley, R. H., et al. Pyridine-N-oxide. Organic Syntheses. [Link]

  • Karaduman, A. B., et al. (2019). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. ResearchGate. [Link]

  • FMC Corporation. Peracetic Acid Safety Information. Organic Syntheses. [Link]

  • O'Sullivan, J., et al. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. [Link]

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  • O'Sullivan, J., et al. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. PubMed. [Link]

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  • American Chemistry Council. Safety and Handling of Organic Peroxides. [Link]

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  • Mehta, G. & Pandey, P. N. (1975). Synthetically Useful Baeyer-Villiger Oxidations with Hydrogen Peroxide/Acetic Acid Reagent. ResearchGate. [Link]

  • O'Sullivan, J., et al. (2021). Isoquinolinequinone N-oxides as anticancer agents effective against drug resistant cell lines. ResearchGate. [Link]

  • Dussault, P. (2018). Safe use of Hydrogen Peroxide in the Organic Lab. ResearchGate. [Link]

  • ResearchGate. N-OXIDATION OF THE QUINOLINE BY PEROXY ACIDS IN THE ORGANIC SOLVENTS. [Link]

  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds. [Link]

  • Li, Y., et al. (2021). Mono-N-oxidation of Heterocycle-Fused Pyrimidines. The Royal Society of Chemistry. [Link]

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Exploratory

An In-Depth Technical Guide to the NMR Characterization of 6-Bromoisoquinoline 2-Oxide

For Researchers, Scientists, and Drug Development Professionals Abstract 6-Bromoisoquinoline 2-oxide is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoisoquinoline 2-oxide is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its utility in medicinal chemistry, particularly in the development of novel therapeutic agents, necessitates a comprehensive understanding of its structural and electronic properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution. This in-depth technical guide provides a detailed characterization of 6-bromoisoquinoline 2-oxide by ¹H and ¹³C NMR spectroscopy. Authored from the perspective of a Senior Application Scientist, this document synthesizes fundamental NMR principles with practical, field-proven insights to offer a robust analytical framework. We will delve into the causality behind spectral features, present detailed experimental protocols, and provide a complete assignment of the NMR spectra, ensuring a self-validating system of analysis for researchers in the field.

Introduction: The Significance of 6-Bromoisoquinoline 2-Oxide and the Power of NMR

The isoquinoline scaffold is a prominent feature in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The introduction of a bromine atom at the 6-position enhances the molecule's utility as a synthetic intermediate, enabling a variety of cross-coupling reactions for the construction of more complex molecular architectures.[1] The N-oxide moiety, on the other hand, modulates the electronic properties of the heterocyclic ring system, influencing its reactivity and potential as a pharmacophore.

Given the critical role of 6-bromoisoquinoline 2-oxide in drug discovery and organic synthesis, its unambiguous characterization is of paramount importance. NMR spectroscopy provides an unparalleled level of structural detail, allowing for the precise determination of the chemical environment of each proton and carbon atom within the molecule. This guide will provide a comprehensive analysis of the ¹H and ¹³C NMR spectra of 6-bromoisoquinoline 2-oxide, offering a foundational reference for its identification and quality control.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for the correct assignment of NMR signals. The structure of 6-bromoisoquinoline 2-oxide is depicted below, with the standard numbering system for the isoquinoline ring.

Caption: Molecular structure of 6-bromoisoquinoline 2-oxide with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 6-bromoisoquinoline 2-oxide provides a wealth of information regarding the electronic environment and connectivity of the protons. The chemical shifts (δ) are influenced by the electronegativity of the N-oxide group and the bromine atom, as well as by anisotropic effects from the aromatic rings.

Predicted Chemical Shifts and Rationale

Based on the analysis of related compounds, such as isoquinoline 2-oxide and 6-bromoquinoline, we can predict the approximate chemical shifts for the protons of 6-bromoisoquinoline 2-oxide. The N-oxide group is known to deshield the protons in the pyridine ring, particularly at the C1 and C3 positions, due to its electron-withdrawing nature. The bromine atom, being an electronegative substituent, will also influence the chemical shifts of the protons on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 6-Bromoisoquinoline 2-Oxide in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-18.50 - 8.70s-
H-37.90 - 8.10dJ3,4 = 6.0 - 7.0
H-47.60 - 7.80dJ4,3 = 6.0 - 7.0
H-57.70 - 7.90dJ5,7 = ~2.0 (meta)
H-77.50 - 7.70ddJ7,8 = 8.5 - 9.5, J7,5 = ~2.0
H-87.80 - 8.00dJ8,7 = 8.5 - 9.5

Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.

Interpretation of Splitting Patterns

The splitting patterns (multiplicity) of the signals are governed by the number of neighboring protons, following the n+1 rule. The coupling constants (J) provide information about the dihedral angles between coupled protons and are characteristic of the type of coupling (ortho, meta, para).

G cluster_pyridine Pyridine Ring Protons cluster_benzene Benzene Ring Protons H3 H-3 (d) H4 H-4 (d) H3->H4 J = 6-7 Hz (ortho) H4->H3 J = 6-7 Hz (ortho) H5 H-5 (d) H7 H-7 (dd) H5->H7 J = ~2 Hz (meta) H7->H5 J = ~2 Hz (meta) H8 H-8 (d) H7->H8 J = 8.5-9.5 Hz (ortho) H8->H7 J = 8.5-9.5 Hz (ortho) H1 H-1 (s)

Caption: Predicted ¹H-¹H coupling network in 6-bromoisoquinoline 2-oxide.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted Chemical Shifts

The N-oxide group and the bromine atom significantly influence the chemical shifts of the carbon atoms in 6-bromoisoquinoline 2-oxide. The carbons of the pyridine ring, particularly C1 and C3, are expected to be deshielded due to the electron-withdrawing effect of the N-oxide. The carbon atom attached to the bromine (C6) will also show a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-Bromoisoquinoline 2-Oxide in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C-1140 - 145
C-3125 - 130
C-4120 - 125
C-4a130 - 135
C-5128 - 132
C-6120 - 125
C-7130 - 135
C-8125 - 130
C-8a135 - 140

Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible NMR data, the following experimental protocols are recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of 6-bromoisoquinoline 2-oxide into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate until the sample is completely dissolved.

NMR Instrument Parameters
  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 16 ppm

  • Number of Scans: 16

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 4 seconds

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 240 ppm

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

Data Processing
  • Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase correction to ensure all peaks are in the absorptive mode.

  • Apply baseline correction to obtain a flat baseline.

  • Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicity and measure the coupling constants for all relevant signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh 5-10 mg Sample Dissolve Dissolve in CDCl3 with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune and Shim Magnet Transfer->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Acquire_H1->Acquire_C13 FT Fourier Transform Acquire_C13->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference Integrate Integrate & Analyze Reference->Integrate

Caption: Standard workflow for NMR analysis of 6-bromoisoquinoline 2-oxide.

Conclusion

This technical guide provides a comprehensive framework for the NMR characterization of 6-bromoisoquinoline 2-oxide. By understanding the influence of the N-oxide and bromine substituents on the ¹H and ¹³C NMR spectra, researchers can confidently identify and assess the purity of this important synthetic intermediate. The detailed experimental protocols and data analysis guidelines presented herein are designed to ensure the acquisition of high-quality, reliable data, thereby upholding the principles of scientific integrity and trustworthiness in research and development. The provided predicted spectral data, based on sound chemical principles and analogous compounds, serves as a valuable reference for the initial interpretation of experimental results.

References

  • Chem-Impex. 6-Bromoisoquinoline. [Link]

  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). [Link]

  • Semantic Scholar. Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. [Link]

  • ResearchGate. (a) Formation of isoquinoline-2-oxide (6). The reaction yield was... [Link]

  • ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. [Link]

  • ACG Publications. An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. [Link]

  • Chem-Impex. 6-Bromoisoquinoline. [Link]

  • ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]

  • Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]

  • The Royal Society of Chemistry. Base-Induced Intramolecular Epoxide Ring-Opening by 2-Fluoroarenesulfonamides: An Avenue to Fused 1,4-Benzoxazine-Benzosultam Hybrids via One-Pot Double Cyclization. [Link]

  • ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]

  • ResearchGate. (a) The¹H, and (b)¹³C NMR spectra in CDCl3 solvent for the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H) pyridazinone. [Link]

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  • Vanderbilt University. Tetrahedron Letters, Vol. 38, No. 47, pp. 8177-8180, 1997. [Link]

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Foundational

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Bromoisoquinoline 2-oxide

Abstract This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-bromoisoquinoline 2-oxide, a heterocyclic N-oxide of interest in pharmaceutical and materials science research.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-bromoisoquinoline 2-oxide, a heterocyclic N-oxide of interest in pharmaceutical and materials science research.[1] As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver a deep, mechanistic understanding of the analytical choices involved. We will explore the rationale behind ionization techniques, predict and interpret fragmentation patterns, and provide robust, self-validating experimental protocols. This guide is intended for researchers, scientists, and drug development professionals who require not just data, but actionable, high-confidence structural elucidation.

Introduction: The Analytical Imperative

6-Bromoisoquinoline 2-oxide is a derivative of isoquinoline, a structural motif found in numerous pharmacologically active compounds.[2] The addition of a bromine atom and an N-oxide functional group significantly alters its electronic properties and metabolic fate, making its unambiguous identification critical.[1][3] Mass spectrometry (MS) offers unparalleled sensitivity and specificity for this purpose, enabling precise mass determination and detailed structural characterization through fragmentation analysis.[4]

The primary challenges in the MS analysis of this compound are twofold:

  • Ionization Efficiency: Selecting an appropriate ionization source to generate stable molecular ions without inducing premature fragmentation.

  • Fragment Interpretation: Decoding the fragmentation spectrum to confirm the presence and position of the bromo- and N-oxide substituents. A key diagnostic feature for N-oxides is the characteristic loss of an oxygen atom.[3][5]

This guide will systematically address these challenges, providing a logical workflow from sample preparation to final data interpretation.

Foundational Principles: Ionization and Isotopic Distribution

Strategic Selection of Ionization Technique

For a polar, medium-sized molecule like 6-bromoisoquinoline 2-oxide, Electrospray Ionization (ESI) is the premier choice.

  • Rationale: The isoquinoline nitrogen, even as an N-oxide, is susceptible to protonation in the acidic mobile phases typically used in liquid chromatography-mass spectrometry (LC-MS). ESI is a "soft" ionization technique that gently transfers ions from solution to the gas phase, minimizing in-source decay and preserving the critical molecular ion.[6] We will operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

The Bromine Isotopic Signature: A Definitive Marker

A crucial aspect of analyzing this molecule is recognizing the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.5% and ~49.5%, respectively).[7][8]

  • Causality: This results in a characteristic "doublet" for every bromine-containing ion in the mass spectrum. The two peaks, referred to as M and M+2, will be separated by approximately 2 Daltons (Da) and have a relative intensity ratio of nearly 1:1.[7][8][9] The presence of this pattern is a powerful diagnostic tool for confirming the incorporation of a single bromine atom in the molecule and its fragments.[10]

Experimental Workflow: A Validated Approach

The following workflow is designed to be a self-validating system, incorporating calibration and blank injections to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Calibrate Instrument Calibration SamplePrep Sample & Blank Preparation Calibrate->SamplePrep Ensures m/z accuracy Blank1 Blank Injection 1 SamplePrep->Blank1 Sample Sample Injection Blank1->Sample Establishes baseline Blank2 Blank Injection 2 Sample->Blank2 Checks for carryover Acquire Data Acquisition Blank2->Acquire Process Spectral Processing Acquire->Process Peak detection & integration Interpret Interpretation & Reporting Process->Interpret Fragmentation analysis

Caption: A robust, three-phase experimental workflow for MS analysis.

Detailed Experimental Protocols

Protocol 1: Instrument Calibration

  • Objective: To ensure high mass accuracy for all measurements.

  • Procedure:

    • Prepare a standard calibration solution appropriate for the positive ESI mode and the mass range of interest (e.g., Agilent ESI-L Low Concentration Tuning Mix).

    • Infuse the solution and perform an external calibration according to the instrument manufacturer's protocol.[11]

    • Validation: Verify that the mass accuracy is within an acceptable tolerance, typically < 5 ppm.

Protocol 2: Sample Preparation

  • Objective: To prepare a clean, appropriately concentrated sample for analysis.

  • Materials:

    • 6-Bromoisoquinoline 2-oxide solid.

    • HPLC-grade Methanol (MeOH).

    • HPLC-grade Water.

    • Formic Acid (FA), LC-MS grade.

    • 2 mL autosampler vials with septa.[12]

  • Procedure:

    • Prepare a stock solution of 1 mg/mL 6-bromoisoquinoline 2-oxide in MeOH.

    • Create a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL in a solvent mixture of 50:50 Methanol:Water with 0.1% Formic Acid.[12] The acid is crucial for promoting protonation.

    • Prepare at least two "blank" vials containing only the 50:50 MeOH:Water + 0.1% FA solvent.[12]

    • Trustworthiness Check: Ensure the final solution is clear and free of particulates. Cloudy or precipitated samples can block instrument tubing.[12]

Protocol 3: LC-MS Analysis

  • Objective: To acquire high-resolution mass spectra of the analyte.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/HPLC system.[13]

  • LC Method (for separation if needed, or direct infusion):

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS Parameters (Source):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Nebulizer Pressure: 40 psi

  • MS Parameters (Analyzer):

    • Scan Range: 50 - 500 m/z

    • Acquisition Mode: Full Scan and Targeted MS/MS

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe a range of fragments. In-source fragmentation can also be induced by increasing the accelerating voltage in the ion source.[14]

Data Interpretation: Decoding the Spectrum

The chemical formula for 6-bromoisoquinoline is C₉H₆BrN.[1][15] The N-oxide adds an oxygen, resulting in C₉H₆BrNO .

The Molecular Ion ([M+H]⁺)

The first and most critical observation is the protonated molecular ion.

  • Prediction: We expect to see a doublet peak corresponding to [C₉H₇BrNO]⁺.

    • For the ⁷⁹Br isotope: m/z ≈ 223.97

    • For the ⁸¹Br isotope: m/z ≈ 225.97

  • Confirmation: The two peaks must be of nearly equal intensity, confirming the presence of one bromine atom.

Fragmentation Pathway Analysis

Tandem MS (MS/MS) analysis of the precursor ions (m/z 224 and 226) reveals the structure. The most labile bonds are typically cleaved first. For this molecule, we anticipate two primary fragmentation pathways originating from the protonated parent ion.

  • Loss of Oxygen (Deoxygenation): This is a hallmark fragmentation for N-oxides.[5] The process is often thermally assisted in the ESI source.[3][5]

    • Fragment: [M+H - O]⁺ or [C₉H₇BrN]⁺

    • Expected m/z: A doublet at ~207.98 (⁷⁹Br) and ~209.98 (⁸¹Br).

  • Loss of Bromine Radical: The C-Br bond is relatively weak and can be cleaved.[16]

    • Fragment: [M+H - Br]⁺ or [C₉H₇NO]⁺

    • Expected m/z: A singlet peak at ~145.05. This peak will not have an M+2 companion, confirming the loss of the bromine.

G cluster_frags M [M+H]⁺ m/z 224/226 (C₉H₇⁷⁹/⁸¹BrNO)⁺ Frag1 [M+H - O]⁺ m/z 208/210 (C₉H₇⁷⁹/⁸¹BrN)⁺ M->Frag1 - O Frag2 [M+H - Br]⁺ m/z 145 (C₉H₇NO)⁺ M->Frag2 - Br•

Caption: Primary fragmentation pathways of protonated 6-bromoisoquinoline 2-oxide.

Summary of Expected Data
Ion SpeciesFormulaCalculated m/z (Monoisotopic)Isotopic PatternRationale
[M+H]⁺ [C₉H₇⁷⁹BrNO]⁺223.9718Doublet (1:1)Protonated molecular ion.
[C₉H₇⁸¹BrNO]⁺225.9697
[M+H - O]⁺ [C₉H₇⁷⁹BrN]⁺207.9768Doublet (1:1)Characteristic loss of oxygen from N-oxide.[5]
[C₉H₇⁸¹BrN]⁺209.9748
[M+H - Br]⁺ [C₉H₇NO]⁺145.0528SingletLoss of bromine radical.

Conclusion

This guide outlines an expert-level approach to the mass spectrometric analysis of 6-bromoisoquinoline 2-oxide. By selecting ESI in positive mode, we can efficiently generate the protonated molecular ion. The subsequent interpretation of the mass spectrum is anchored by two definitive observations: the 1:1 isotopic doublet confirming the bromine atom, and the characteristic neutral loss of 16 Da ([M+H - O]⁺) which validates the N-oxide functionality. The protocols provided herein are designed to produce accurate, reliable, and defensible data essential for advancing research and development objectives.

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  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. Retrieved from [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). CHEMISTRY 1000. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • 6-Bromo-2-methoxyquinoline. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

  • 6-Bromoisoquinolin-1(2H)-one. PubChem, National Center for Biotechnology Information. Retrieved from [Link]

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Exploratory

Decoding the Molecular Fingerprint: An In-depth Technical Guide to the Infrared Spectroscopy of 6-Bromoisoquinoline 2-oxide

For Researchers, Scientists, and Drug Development Professionals The Significance of Vibrational Spectroscopy in Characterizing 6-Bromoisoquinoline 2-oxide 6-Bromoisoquinoline 2-oxide belongs to the class of aromatic N-ox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of Vibrational Spectroscopy in Characterizing 6-Bromoisoquinoline 2-oxide

6-Bromoisoquinoline 2-oxide belongs to the class of aromatic N-oxides, which are pivotal scaffolds in the development of novel therapeutic agents. The introduction of a bromine atom at the 6-position and the N-oxide functionality significantly modulates the electronic and steric properties of the isoquinoline core, influencing its biological activity and chemical reactivity.

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique that probes the vibrational modes of a molecule. Each functional group within 6-bromoisoquinoline 2-oxide possesses a characteristic set of vibrational frequencies (stretching and bending) that correspond to the absorption of specific wavelengths of infrared radiation. The resulting IR spectrum serves as a unique "molecular fingerprint," providing definitive structural information. This guide will deconstruct this fingerprint to its constituent parts, enabling a thorough and confident analysis.

Theoretical Vibrational Mode Analysis

The infrared spectrum of 6-bromoisoquinoline 2-oxide is a composite of the vibrations of its distinct structural components: the isoquinoline N-oxide core, the aromatic C-H bonds, the carbon-carbon double bonds of the aromatic rings, and the carbon-bromine bond.

The Isoquinoline N-Oxide Core: A Tale of Two Key Vibrations

The N-oxide functional group is the most prominent feature in the IR spectrum. Its vibrational characteristics are sensitive to the electronic environment of the aromatic system.

  • N-O Stretching (ν N-O): The N-O stretching vibration is a strong and characteristic absorption. For aromatic N-oxides like quinoline-N-oxides and isoquinoline-N-oxides, this band is typically observed in the 1200-1350 cm⁻¹ region.[1] The exact position is influenced by the electronic effects of substituents on the ring. The electron-withdrawing nature of the bromine atom at the 6-position is expected to have a modest influence on this frequency.

  • C-N Stretching (ν C-N): The stretching vibrations of the C-N bonds within the heterocyclic ring system contribute to the complex fingerprint region of the spectrum, typically appearing in the 1350-1000 cm⁻¹ range.

The Aromatic System: A Chorus of Vibrations

The isoquinoline ring system gives rise to several characteristic absorption bands.

  • Aromatic C-H Stretching (ν C-H): The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3020-3100 cm⁻¹.[2][3]

  • Aromatic C=C Stretching (ν C=C): The in-ring carbon-carbon double bond stretching vibrations of the aromatic system typically result in a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[3]

  • C-H Out-of-Plane Bending (γ C-H): The out-of-plane bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the aromatic ring. These absorptions occur in the 900-675 cm⁻¹ region and their specific positions can help confirm the substitution pattern of 6-bromoisoquinoline.[3]

The Carbon-Bromine Bond: A Low-Frequency Signature

The presence of the bromine atom is confirmed by its characteristic stretching vibration.

  • C-Br Stretching (ν C-Br): The C-Br stretching vibration is characterized by a strong absorption in the low-frequency region of the spectrum. As the mass of the halogen atom increases, the vibrational frequency decreases.[4] For aromatic bromides, the C-Br stretch is typically found in the 600-500 cm⁻¹ range.[4]

Experimental Protocol for Acquiring the IR Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality FT-IR spectrum of solid 6-bromoisoquinoline 2-oxide. The causality behind each step is explained to ensure experimental robustness.

Sample Preparation: The KBr Pellet Method

Rationale: For solid samples, the Potassium Bromide (KBr) pellet method is a widely used technique that minimizes scattering effects and produces a high-quality spectrum. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).

Step-by-Step Methodology:

  • Material Purity: Ensure the 6-bromoisoquinoline 2-oxide sample is of high purity. Impurities will introduce extraneous peaks in the spectrum.

  • Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the sample until it forms a fine, glossy powder. This reduces particle size to minimize light scattering.

  • Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar. The KBr should have been previously dried in an oven to remove any adsorbed water, which would otherwise show a broad absorption band around 3400 cm⁻¹.

  • Homogenization: Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.

  • Pellet Pressing: Transfer the mixture to a pellet press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and minimal scattering.

  • Pellet Mounting: Carefully remove the KBr pellet from the press and place it in the sample holder of the FT-IR spectrometer.

Instrumental Parameters and Data Acquisition

Rationale: The choice of instrumental parameters is critical for obtaining a spectrum with a good signal-to-noise ratio and accurate peak positions.

Typical FT-IR Spectrometer Settings:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹ (This is sufficient for most routine structural characterization).

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Apodization: A Happ-Genzel apodization function is a good general-purpose choice.

Data Acquisition Workflow:

  • Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum: Place the KBr pellet containing the sample in the beam path and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Analysis and Interpretation of the IR Spectrum

The following table summarizes the expected characteristic absorption bands for 6-bromoisoquinoline 2-oxide, based on the theoretical analysis.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
3100-3020Aromatic C-H StretchMedium to WeakConfirms the presence of the aromatic ring system.[2][3]
1600-1450Aromatic C=C StretchMedium, SharpA series of bands indicating the aromatic nature of the isoquinoline core.[3]
1350-1200N-O StretchStrongA key diagnostic peak for the N-oxide functionality.[1]
900-675Aromatic C-H Out-of-Plane BendStrongThe specific pattern can help confirm the substitution on the rings.[3]
600-500C-Br StretchStrongConfirms the presence of the bromine substituent.[4]

Below is a conceptual workflow for the spectral analysis of 6-bromoisoquinoline 2-oxide.

G cluster_0 High Wavenumber Region cluster_1 Mid Wavenumber Region (Fingerprint) cluster_2 Low Wavenumber Region cluster_3 Analysis Workflow A 3100-3020 cm⁻¹ Aromatic C-H Stretch B 1600-1450 cm⁻¹ Aromatic C=C Stretches C 1350-1200 cm⁻¹ Strong N-O Stretch D 900-675 cm⁻¹ C-H Out-of-Plane Bends E 600-500 cm⁻¹ Strong C-Br Stretch Start Acquire Spectrum Analysis Identify Key Functional Groups Start->Analysis Process Data Analysis->A Analysis->B Analysis->C Analysis->D Analysis->E Conclusion Structural Confirmation of 6-Bromoisoquinoline 2-oxide Analysis->Conclusion Correlate Bands

Caption: Workflow for IR spectral analysis of 6-Bromoisoquinoline 2-oxide.

Conclusion

The infrared spectrum of 6-bromoisoquinoline 2-oxide provides a wealth of structural information that is readily interpretable through a systematic analysis of its key functional groups. The strong N-O stretching vibration, the characteristic aromatic C-H and C=C stretching and bending modes, and the low-frequency C-Br stretching absorption collectively form a unique spectral signature. By following a robust experimental protocol and applying the principles of vibrational spectroscopy, researchers can confidently use IR analysis for the unequivocal identification and characterization of this important heterocyclic compound.

References

  • McMurry, J. (n.d.). Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. OpenStax. Retrieved from [Link][5]

  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link][2]

  • MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][3]

  • Ghersetti, S., & Mangini, A. (n.d.). Infrared spectral studies of quinoline-n-oxides. Retrieved from [Link][1]

  • Smith, B. C. (2023, September 1). Halogenated Organic Compounds. In Spectroscopy Online. Retrieved from [Link][4]

  • Table of Characteristic IR Absorptions. (n.d.). ICT Prague. Retrieved from [Link][6]

Sources

Foundational

An In-depth Technical Guide to 6-Bromoisoquinoline 2-oxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromoisoquinoline 2-oxide is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a der...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoisoquinoline 2-oxide is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of isoquinoline, a structural motif present in numerous natural products and pharmacologically active molecules, it serves as a versatile building block for the synthesis of more complex chemical entities.[1][2] The presence of a bromine atom at the 6-position and an N-oxide functionality enhances its chemical reactivity and potential for diverse chemical transformations.[2] This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, predicted spectral characteristics, and potential applications of 6-Bromoisoquinoline 2-oxide, offering valuable insights for its utilization in research and drug discovery.

Physicochemical Properties

While extensive experimental data for 6-Bromoisoquinoline 2-oxide is not widely published, its key physicochemical properties can be summarized and predicted based on available information and the characteristics of related compounds.

PropertyValue/PredictionSource
CAS Number 223671-16-7[3]
Molecular Formula C₉H₆BrNO[3]
Molecular Weight 224.05 g/mol [3]
Appearance Predicted to be a solid at room temperature.Inferred from related compounds
Melting Point Not experimentally determined. For comparison, the melting point of the parent compound, 6-Bromoisoquinoline, is reported to be in the range of 40-48 °C.[3][4] The N-oxide is expected to have a higher melting point.
Boiling Point Not experimentally determined. Predicted to be significantly higher than that of 6-Bromoisoquinoline (312.3±15.0 °C) due to increased polarity.[4]
Solubility Predicted to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.[4]
Purity (Commercial) Typically ≥95%[3]
Storage Recommended to be stored at 2-8°C in a dry, sealed container.Inferred from supplier data

Synthesis of 6-Bromoisoquinoline 2-oxide

The synthesis of 6-Bromoisoquinoline 2-oxide can be logically achieved through the N-oxidation of the parent compound, 6-Bromoisoquinoline. This is a common and generally high-yielding method for the preparation of aromatic N-oxides. A reliable protocol, adapted from the synthesis of the analogous 6-bromoquinoline-1-oxide, is presented below.[5]

Experimental Protocol: N-Oxidation of 6-Bromoisoquinoline

Objective: To synthesize 6-Bromoisoquinoline 2-oxide from 6-Bromoisoquinoline.

Materials:

  • 6-Bromoisoquinoline

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Carbonate (Na₂CO₃) solution (10%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Bromoisoquinoline in glacial acetic acid.

  • Addition of Oxidant: To the stirred solution, slowly add hydrogen peroxide (30% solution).

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then dilute with distilled water.

    • Carefully neutralize the acidic solution by the slow addition of a 10% aqueous solution of sodium carbonate until the effervescence ceases. The pH should be neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Isolation and Purification:

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude 6-Bromoisoquinoline 2-oxide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Glacial Acetic Acid: Serves as a solvent that can dissolve the starting material and is stable to the oxidizing conditions. It also acts as a catalyst by protonating the hydrogen peroxide, making it a more potent oxidizing agent.

  • Hydrogen Peroxide: A common and effective oxidizing agent for the N-oxidation of aromatic heterocycles.

  • Reflux Conditions: The elevated temperature accelerates the rate of the reaction.

  • Neutralization with Sodium Carbonate: Essential to remove the acetic acid and any unreacted hydrogen peroxide from the reaction mixture, facilitating the extraction of the product into the organic phase.

  • Extraction with Dichloromethane: A suitable solvent for extracting the moderately polar N-oxide product from the aqueous solution.

  • Drying with Sodium Sulfate: Removes residual water from the organic extract to prevent contamination of the final product.

Synthesis_Workflow Start 6-Bromoisoquinoline Reaction N-Oxidation (Reflux) Start->Reaction Dissolve Reagents H₂O₂ / CH₃COOH Reagents->Reaction Add Workup Neutralization (Na₂CO₃) & Extraction (CH₂Cl₂) Reaction->Workup Cool & Quench Purification Drying (Na₂SO₄) & Concentration Workup->Purification Product 6-Bromoisoquinoline 2-oxide Purification->Product

Caption: Workflow for the synthesis of 6-Bromoisoquinoline 2-oxide.

Chemical Reactivity

The chemical reactivity of 6-Bromoisoquinoline 2-oxide is governed by the interplay of the isoquinoline ring system, the electron-withdrawing bromine substituent, and the N-oxide functionality. The N-oxide group significantly alters the electron distribution in the aromatic rings, leading to unique reactivity compared to the parent isoquinoline.

  • Nucleophilic Attack: The N-oxide functionality activates the C-1 position of the isoquinoline ring towards nucleophilic attack. This is a well-established reactivity pattern for isoquinoline N-oxides and allows for the introduction of a variety of nucleophiles at this position.

  • Electrophilic Substitution: The N-oxide group is deactivating and directs electrophilic substitution to the C-4, C-5, and C-7 positions. The bromine at the 6-position will also influence the regioselectivity of further electrophilic aromatic substitution reactions.

  • Deoxygenation: The N-oxide can be deoxygenated to the parent 6-Bromoisoquinoline using various reducing agents, such as phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃).

  • Rearrangement Reactions: Isoquinoline N-oxides can undergo rearrangement reactions in the presence of reagents like acetic anhydride or phosphorus oxychloride, leading to the formation of substituted isoquinolones.

  • Cross-Coupling Reactions: The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents on the benzene ring.[2]

Reactivity_Diagram cluster_reactions Key Chemical Transformations Start 6-Bromoisoquinoline 2-oxide Nucleophilic_Attack Nucleophilic Attack (at C-1) Start->Nucleophilic_Attack Nu⁻ Electrophilic_Subst Electrophilic Substitution (at C-4, C-5, C-7) Start->Electrophilic_Subst E⁺ Deoxygenation Deoxygenation Start->Deoxygenation [H] Cross_Coupling Cross-Coupling (at C-6) Start->Cross_Coupling Pd catalyst

Caption: Key reaction pathways for 6-Bromoisoquinoline 2-oxide.

Predicted Spectral Properties

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the six aromatic protons. The N-oxide group will cause a downfield shift of the protons on the pyridine ring, particularly H-1 and H-3, compared to 6-Bromoisoquinoline. The bromine atom will influence the chemical shifts of the protons on the benzene ring.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display nine signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the nitrogen and bromine atoms, as well as the carbons in the pyridine ring, will show characteristic chemical shifts influenced by the electronegativity of these heteroatoms and the N-oxide functionality.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 6-Bromoisoquinoline 2-oxide is expected to exhibit characteristic absorption bands:

  • Aromatic C-H stretching: Above 3000 cm⁻¹

  • Aromatic C=C and C=N stretching: In the region of 1600-1450 cm⁻¹

  • N-O stretching: A strong band typically observed in the range of 1300-1200 cm⁻¹

  • C-Br stretching: In the fingerprint region, typically below 800 cm⁻¹

Applications in Drug Discovery and Organic Synthesis

6-Bromoisoquinoline 2-oxide is a valuable intermediate for the synthesis of a wide array of functionalized isoquinoline derivatives. The dual reactivity offered by the N-oxide group and the bromine atom makes it a powerful tool for generating molecular diversity.

  • Lead Compound Generation: The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in many biologically active compounds.[1] 6-Bromoisoquinoline 2-oxide can serve as a starting point for the synthesis of novel compounds to be screened for various therapeutic targets.

  • Functionalization at C-1: The enhanced reactivity of the C-1 position allows for the introduction of various side chains, which can be crucial for modulating the biological activity and pharmacokinetic properties of a drug candidate.

  • Derivatization via Cross-Coupling: The bromine atom at the 6-position provides a handle for introducing diverse substituents through well-established cross-coupling methodologies, enabling the exploration of the structure-activity relationship (SAR) of isoquinoline-based compounds.[2]

Safety and Handling

Based on available safety data for related compounds, 6-Bromoisoquinoline 2-oxide should be handled with care in a laboratory setting.[6][7]

  • Hazards: It is predicted to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-Bromoisoquinoline 2-oxide represents a promising and versatile building block for synthetic and medicinal chemists. Its unique combination of a bromine substituent and an N-oxide functionality on the isoquinoline core provides multiple avenues for chemical modification. While detailed experimental characterization data is currently limited in the public domain, this guide provides a solid foundation of its predicted properties, a robust synthetic strategy, and an overview of its potential applications. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of 6-Bromoisoquinoline 2-oxide as a key intermediate is poised to expand.

References

  • Preparation and Properties of Isoquinoline. (n.d.). Retrieved January 26, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H - The Royal Society of Chemistry. (2015). Retrieved January 26, 2026, from [Link]

  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance | Journal of Medicinal Chemistry - ACS Publications. (2014). Retrieved January 26, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. (n.d.). Retrieved January 26, 2026, from [Link]

  • CamScanner 08-26-2020 10.49.53. (2020). Retrieved January 26, 2026, from [Link]

  • 6-Bromoisoquinoline | C9H6BrN | CID 313681 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones - ResearchGate. (2018). Retrieved January 26, 2026, from [Link]

  • 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to 6-Bromoisoquinoline 2-oxide (CAS Number: 223671-16-7)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 6-Bromoisoquinoline 2-oxide, a heterocyclic compound wi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromoisoquinoline 2-oxide, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Drawing upon established principles of organic chemistry and the known reactivity of related isoquinoline derivatives, this document will explore the compound's properties, synthesis, and prospective applications, offering valuable insights for researchers in drug discovery and molecular engineering.

Introduction: The Significance of the Isoquinoline N-Oxide Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of a bromine atom at the 6-position of the isoquinoline ring enhances its utility as a versatile intermediate for further functionalization through various cross-coupling reactions.[3]

N-oxidation of the isoquinoline nitrogen atom to form 6-Bromoisoquinoline 2-oxide further modulates the electronic properties of the ring system. This modification can significantly impact the compound's biological activity, solubility, and metabolic stability, making it an attractive target for the development of novel therapeutic agents.[1] Heterocyclic N-oxides have emerged as a potent class of compounds with diverse pharmacological activities.[1]

Physicochemical Properties

While specific experimental data for 6-Bromoisoquinoline 2-oxide is not extensively documented in publicly available literature, its properties can be inferred from its constituent parts: the 6-bromoisoquinoline core and the N-oxide functional group.

PropertyInferred Value/CharacteristicRationale
CAS Number 223671-16-7
Molecular Formula C₉H₆BrNO
Molecular Weight 224.06 g/mol
Appearance Expected to be a solid at room temperature.Based on the properties of the parent compound, 6-bromoisoquinoline, which is a low-melting solid.[3][4]
Solubility Likely to exhibit increased water solubility compared to 6-bromoisoquinoline.The N-oxide group is known to increase the polarity and hydrogen bonding capacity of heterocyclic compounds.
Reactivity The N-oxide can act as an oxidizing agent and can also direct electrophilic substitution to the C4 position. The bromine atom is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.General reactivity patterns of heterocyclic N-oxides and bromo-substituted aromatic compounds.

Synthesis of 6-Bromoisoquinoline 2-oxide: A Methodological Approach

The synthesis of 6-Bromoisoquinoline 2-oxide can be reliably achieved through the N-oxidation of the parent heterocycle, 6-bromoisoquinoline. This transformation is a common and well-established reaction in organic synthesis. The following protocol is adapted from established methods for the N-oxidation of quinoline derivatives.[5][6]

Conceptual Workflow of N-Oxidation

G cluster_start Starting Material cluster_reagents Oxidizing Agent cluster_reaction Reaction cluster_product Product start 6-Bromoisoquinoline reaction N-Oxidation start->reaction reagent Hydrogen Peroxide (H₂O₂) in Acetic Acid or m-Chloroperoxybenzoic acid (m-CPBA) in CH₂Cl₂ reagent->reaction product 6-Bromoisoquinoline 2-oxide reaction->product

Caption: General workflow for the synthesis of 6-Bromoisoquinoline 2-oxide.

Detailed Experimental Protocol

Method A: Using Hydrogen Peroxide in Acetic Acid [5][6]

  • Dissolution: Dissolve 6-bromoisoquinoline (1.0 equivalent) in glacial acetic acid.

  • Addition of Oxidant: To the solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (excess, typically 2-3 equivalents).

  • Heating: Heat the reaction mixture at reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralization: Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 6-Bromoisoquinoline 2-oxide.

Method B: Using m-Chloroperoxybenzoic acid (m-CPBA) [5]

  • Dissolution: Dissolve 6-bromoisoquinoline (1.0 equivalent) in a chlorinated solvent such as dichloromethane (CH₂Cl₂).

  • Addition of Oxidant: Add m-CPBA (1.1-1.5 equivalents) portion-wise to the solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Extraction and Purification: Follow steps 6-8 from Method A to isolate and purify the final product.

Potential Applications and Mechanism of Action

While specific biological studies on 6-Bromoisoquinoline 2-oxide are limited, its potential applications can be extrapolated from the known activities of isoquinoline N-oxides and bromo-substituted heterocycles.

As a Precursor in Medicinal Chemistry

The primary application of 6-Bromoisoquinoline 2-oxide is likely as a key intermediate in the synthesis of more complex molecules. The bromine atom serves as a handle for introducing various substituents via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the N-oxide functionality can be retained to modulate the pharmacological profile or be subsequently removed.

Potential as an Anticancer Agent

Isoquinoline derivatives are known to exhibit anticancer properties.[3] Furthermore, some heterocyclic N-oxides have been shown to act as bioreductive prodrugs, being selectively activated in the hypoxic environment of solid tumors. The N-oxide can be reduced to the parent isoquinoline, potentially releasing a cytotoxic agent or a molecule that inhibits cancer cell signaling pathways. The apoptotic activity of related nitroquinoline derivatives suggests that 6-Bromoisoquinoline 2-oxide could also be investigated for its potential to induce cancer cell death.[7]

Antimicrobial and Antiviral Potential

Isoquinoline alkaloids and their N-oxides have demonstrated a broad spectrum of antimicrobial and antiviral activities.[1][8] The precise mechanism of action can vary, but may involve intercalation into microbial DNA, inhibition of key enzymes, or disruption of cell membrane integrity.

Signaling Pathway Diagram: A Hypothetical Mechanism

The following diagram illustrates a hypothetical mechanism by which an isoquinoline N-oxide derivative might exert its anticancer effects, based on the general understanding of similar compounds.

G cluster_entry Cellular Uptake cluster_activation Hypoxic Activation (in Tumors) cluster_pathway Intracellular Signaling Cascade compound 6-Bromoisoquinoline 2-oxide Derivative reduction Bioreduction compound->reduction active_drug Active Cytotoxic Species reduction->active_drug dna DNA Damage active_drug->dna enzyme Enzyme Inhibition (e.g., Topoisomerase) active_drug->enzyme apoptosis Apoptosis dna->apoptosis enzyme->apoptosis

Caption: Hypothetical mechanism of action for a 6-Bromoisoquinoline 2-oxide derivative.

Reputable Suppliers

A number of chemical suppliers offer 6-Bromoisoquinoline 2-oxide for research and development purposes. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound.

  • Accela ChemBio Inc.

  • BLD Pharm

  • Synchem [1]

Please consult the respective company websites for the most up-to-date product information and availability.

Safety and Handling

While a specific safety data sheet (SDS) for 6-Bromoisoquinoline 2-oxide is not widely available, the handling precautions should be based on the known hazards of the parent compound, 6-bromoisoquinoline, and general principles of laboratory safety for handling novel chemical entities.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For 6-bromoisoquinoline, the primary hazards are listed as harmful if swallowed and causing serious eye irritation.[9]

Conclusion

6-Bromoisoquinoline 2-oxide is a promising heterocyclic compound with considerable potential as a building block in the synthesis of novel therapeutic agents and functional materials. Its synthesis is straightforward, and its modulated electronic and physicochemical properties, conferred by the N-oxide group, make it an attractive target for further investigation. Future research should focus on the detailed characterization of its biological activities and the exploration of its utility in the development of new chemical entities with improved pharmacological profiles.

References

  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. (2018). Arkivoc, 2018(3), 362-374.
  • Dembitsky, V. M., Gloriozova, T. A., & Poroikov, V. V. (2015). Naturally occurring plant isoquinoline N-oxide alkaloids: their pharmacological and SAR activities. Phytomedicine, 22(1), 183–202.
  • 6-Bromoisoquinoline. PubChem. (n.d.). Retrieved from [Link]

  • Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. (2018). Journal of Biochemical and Molecular Toxicology, 32(12), e22260.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022). Molecules, 27(19), 6533.
  • Çakmak, O., Ökten, S., Alımlı, D., Saddiqa, A., & Ersanlı, C. C. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. (2018). ResearchGate. Retrieved from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2022). Pharmaceuticals, 15(11), 1362.
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2011).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(7), 1185-1227.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2022). Scientific Reports, 12(1), 11269.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(38), 22553-22574.
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  • Physicochemical properties of selected compounds. (2017). ResearchGate. Retrieved from [Link]

  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2022). Food Chemistry, 373, 131481.
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Foundational

A Technical Guide to the Solubility of 6-Bromoisoquinoline 2-oxide in Organic Solvents

Introduction: The Significance of 6-Bromoisoquinoline 2-oxide in Research and Development 6-Bromoisoquinoline 2-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 6-Bromoisoquinoline 2-oxide in Research and Development

6-Bromoisoquinoline 2-oxide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of isoquinoline, it serves as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials.[1] The introduction of the N-oxide functionality dramatically alters the electronic properties and intermolecular interactions of the parent 6-bromoisoquinoline molecule, enhancing its polarity and hydrogen bonding capabilities.[2][3] This modification can lead to unique biological activities and material properties, making a thorough understanding of its physicochemical characteristics, particularly its solubility, a critical prerequisite for its application.

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 6-Bromoisoquinoline 2-oxide in a range of common organic solvents. Given the limited availability of specific quantitative solubility data for this compound in public literature, this guide emphasizes the underlying principles and provides robust methodologies for its empirical determination.

Molecular Profile and Predicted Solubility of 6-Bromoisoquinoline 2-oxide

A foundational understanding of the molecular structure of 6-Bromoisoquinoline 2-oxide is essential for predicting its solubility behavior. The molecule's key features include the isoquinoline core, a bromine substituent at the 6-position, and the N-oxide functional group.

PropertyValueSource
Parent Compound 6-Bromoisoquinoline[1][4]
Molecular Formula C₉H₆BrNO[5]
Molecular Weight 224.05 g/mol [5]
Predicted Polarity High[2][3]
Hydrogen Bond Acceptor Yes (N-oxide group)[2][3]

The N-oxide group introduces a significant dipole moment and the capacity to act as a strong hydrogen bond acceptor.[2] This is expected to increase its solubility in polar solvents compared to its parent, 6-bromoisoquinoline. The bromine atom, while contributing to the molecular weight, also adds a degree of lipophilicity. Therefore, a nuanced solubility profile across a spectrum of organic solvents is anticipated.

Predicted Solubility Profile:

  • High Solubility: Expected in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

  • Moderate Solubility: Likely in solvents of intermediate polarity such as acetone, acetonitrile, and dichloromethane (DCM).

  • Low Solubility: Predicted in nonpolar solvents like hexane, toluene, and diethyl ether.

Experimental Determination of Solubility: A Validated Protocol

A precise understanding of solubility requires empirical measurement. The following protocol outlines a standard method for determining the solubility of a solid compound in an organic solvent.

I. Materials and Equipment
  • 6-Bromoisoquinoline 2-oxide (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.[6][7]

  • Volumetric flasks and pipettes

II. Experimental Workflow

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification A Add excess 6-Bromoisoquinoline 2-oxide to a known volume of solvent B Equilibrate at constant temperature with agitation A->B 24-48 hours C Centrifuge to pellet undissolved solid B->C Ensure equilibrium D Filter supernatant through a 0.22 µm syringe filter C->D Remove particulates E Prepare serial dilutions of the saturated solution D->E Prepare for analysis F Analyze by validated HPLC method E->F G Calculate concentration from calibration curve F->G

Caption: Experimental workflow for determining the solubility of 6-Bromoisoquinoline 2-oxide.

III. Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 6-Bromoisoquinoline 2-oxide to a series of vials, each containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtered saturated solution.

    • Analyze the diluted samples using a pre-validated analytical method, such as HPLC, to determine the concentration of 6-Bromoisoquinoline 2-oxide.[6][7] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or mol/L.

Factors Influencing the Solubility of 6-Bromoisoquinoline 2-oxide

The solubility of 6-Bromoisoquinoline 2-oxide is a result of the interplay between its intrinsic properties and the characteristics of the solvent.

  • "Like Dissolves Like" Principle: The high polarity of the N-oxide group dictates that polar solvents will be more effective at solvating the molecule.[2] Solvents capable of hydrogen bonding with the N-oxide oxygen will exhibit enhanced solvating power.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of solid 6-Bromoisoquinoline 2-oxide will influence its solubility. A more stable crystal lattice will result in lower solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

Conclusion

While specific, published quantitative data on the solubility of 6-Bromoisoquinoline 2-oxide is scarce, a strong predictive understanding can be derived from its molecular structure and the established principles of physical chemistry. The N-oxide functionality is the dominant determinant of its solubility profile, suggesting a preference for polar organic solvents. For researchers and developers, the experimental protocol detailed in this guide provides a robust and reliable method for obtaining the precise solubility data necessary for advancing their work with this promising compound.

References

  • Technical University of Denmark. (2024). Modeling the solubility of nitrogen oxides in aqueous solutions for flue gas storage: An EoS approach. Fuel, 375, 132669. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromoisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of N-Oxide Introduction on the Stability of Nitrogen-Rich Heteroaromatic Rings: A Quantum Chemical Study. Request PDF. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Analytical Methods. Retrieved from [Link]

  • Andrews University. (2016). Determining the Concentration of Nitric Oxide in Solvent. Digital Commons @ Andrews University. Retrieved from [Link]

  • SciSpace. (2010). Synthesis of 6-bromo-oxo quinazoline derivatives and their pharmacological activities. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Oxides of Nitrogen - Solubility Data Series. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved from [Link]

  • ResearchGate. (2025). Some interesting aspects of N-oxides. Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Heteroarene N-Oxides as Oxygen Source in Organic Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromoisoquinolin-1(2H)-one. PubChem Compound Database. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Fluorescent N-oxides: applications in bioimaging and sensing. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 6-Bromoisoquinoline 2-oxide as a Strategic Building Block in Medicinal Chemistry

Introduction: The Strategic Value of a Dual-Function Scaffold The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Dual-Function Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure provides an excellent framework for orienting pharmacophoric groups in three-dimensional space to achieve high-affinity interactions with biological targets. The strategic introduction of functional groups onto this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.

6-Bromoisoquinoline 2-oxide emerges as a particularly powerful building block due to its inherent dual functionality. This molecule is engineered for sequential and orthogonal chemical modifications:

  • The Bromo Group (C6-Position): A classic and reliable handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a vast array of aryl, heteroaryl, alkyl, and alkynyl groups. This position is often critical for establishing interactions in the solvent-exposed regions of protein binding pockets.

  • The N-Oxide Moiety: This functional group profoundly alters the electronic landscape of the isoquinoline ring system. It activates the C1 position toward nucleophilic attack and can direct C-H functionalization, providing a pathway for derivatization that is orthogonal to the chemistry at the C6-bromo position.[2] Furthermore, the N-oxide group itself can enhance solubility and modulate the metabolic profile of a final compound, sometimes acting as a prodrug feature.[3]

This guide provides detailed protocols for the synthesis and application of 6-bromoisoquinoline 2-oxide, explaining the causality behind experimental choices and showcasing its utility in constructing complex molecules relevant to drug discovery.

Synthesis of the Building Block: A Two-Step Approach

The preparation of 6-bromoisoquinoline 2-oxide is reliably achieved in two high-yielding steps starting from commercially available materials.

Protocol 1: Synthesis of 6-Bromoisoquinoline

The initial synthesis of the isoquinoline core can be accomplished via several methods, including the Pomeranz–Fritsch–Bobbitt reaction. A common laboratory-scale synthesis starts from 4-bromobenzaldehyde.[4]

Reaction Scheme: 4-Bromobenzaldehyde + Aminoacetaldehyde dimethyl acetal → Imine → Cyclization → 6-Bromoisoquinoline

Experimental Protocol:

  • Imine Formation: To a solution of 4-bromobenzaldehyde (1.0 equiv) in anhydrous toluene, add aminoacetaldehyde dimethyl acetal (1.0 equiv). Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-16 hours until no more water is collected.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure to yield the crude imine, which is used in the next step without further purification.

  • Cyclization: Dissolve the crude imine in a suitable solvent (e.g., polyphosphoric acid or Eaton's reagent) and heat to induce cyclization. Reaction times and temperatures are dependent on the specific acidic medium used (e.g., 100-140 °C for 2-4 hours).

  • Purification: Carefully quench the reaction by pouring it onto crushed ice and basify with a concentrated NaOH or NH4OH solution to a pH > 10. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

ReagentM.W.Equiv.Purpose
4-Bromobenzaldehyde185.021.0Starting material
Aminoacetaldehyde dimethyl acetal105.141.0Nitrogen source for isoquinoline core
Toluene92.14SolventA-zeotropic removal of water
Polyphosphoric AcidVariableCatalyst/SolventPromotes electrophilic cyclization
Protocol 2: N-Oxidation of 6-Bromoisoquinoline

The conversion of the heterocyclic nitrogen to its corresponding N-oxide is a critical step that activates the C1 position. While various oxidants can be used, meta-chloroperoxybenzoic acid (m-CPBA) is often preferred in a laboratory setting for its reliability and relatively mild reaction conditions.[3][5]

Causality: The N-oxide is formed by the donation of an oxygen atom from the peroxyacid to the lone pair of electrons on the isoquinoline nitrogen. Dichloromethane is an excellent solvent as it is relatively inert and solubilizes both the starting material and the m-CPBA.

Experimental Protocol:

  • Reaction Setup: Dissolve 6-bromoisoquinoline (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (approx. 77% purity, 1.2-1.5 equiv) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a mobile phase such as 10% methanol in DCM. The N-oxide product is typically more polar and will have a lower Rf value.

  • Quenching and Work-up: Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite and stirring for 30 minutes. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) followed by brine.

  • Purification & Characterization: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting solid by column chromatography (silica gel, eluting with a gradient of methanol in DCM) or recrystallization to afford pure 6-bromoisoquinoline 2-oxide. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The introduction of the N-oxide typically causes a downfield shift of the adjacent protons in the NMR spectrum.[3]

Strategic Applications in Synthesis

The true power of 6-bromoisoquinoline 2-oxide lies in its capacity for orthogonal functionalization. A medicinal chemist can strategically choose which handle to react first to build molecular complexity efficiently.

G Start 6-Bromoisoquinoline 2-oxide PathA Functionalization at C1/N-Oxide Start->PathA Nucleophilic Addition PathB Cross-Coupling at C6-Br Start->PathB Pd-Catalysis ProductA C1-Substituted 6-Bromoisoquinoline PathA->ProductA FinalProduct2 Di-substituted Product (B -> A) ProductB C6-Substituted Isoquinoline 2-oxide PathB->ProductB FinalProduct1 Di-substituted Product (A -> B) ProductA->PathB Pd-Catalysis ProductA->FinalProduct1 ProductB->PathA Nucleophilic Addition ProductB->FinalProduct2

Caption: Orthogonal reactivity of 6-bromoisoquinoline 2-oxide.

Application I: Palladium-Catalyzed Cross-Coupling at the C6-Position

The C-Br bond is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. The Suzuki-Miyaura coupling is a robust and widely used method for creating C-C bonds.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2 R¹-Pd(II)L₂(Br) oa->pd2 tm Transmetalation pd2->tm pd2_r2 R¹-Pd(II)L₂(R²) tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 Catalyst Regeneration product R¹-R² (Product) re->product r1x Ar-Br (6-Bromoisoquinoline 2-oxide) r1x->oa r2m R²-B(OR)₂ (Boronic Acid/Ester) r2m->tm base Base (e.g., K₂CO₃) base->tm

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Protocol 3: Suzuki-Miyaura Coupling of 6-Bromoisoquinoline 2-oxide This protocol provides a general procedure for coupling an arylboronic acid to the C6 position. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[6][7]

  • Reaction Setup: To an oven-dried Schlenk flask, add 6-bromoisoquinoline 2-oxide (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K2CO3, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) to the flask. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Insight: A common side reaction is hydrodehalogenation, where the bromine atom is replaced by hydrogen. This can be minimized by ensuring strictly anhydrous conditions (for non-aqueous setups) and choosing a non-coordinating base.[7]

Application II: Functionalization via the N-Oxide Group

The electron-withdrawing nature of the N-oxide group polarizes the isoquinoline ring, making the C1 position highly electrophilic and susceptible to attack by nucleophiles.

Protocol 4: Cyanation at C1 (Reissert-Henze Reaction) This reaction introduces a cyano group, a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in further synthetic transformations.

  • Activation: Dissolve 6-bromoisoquinoline 2-oxide (1.0 equiv) in a suitable solvent like DCM or acetonitrile. Add an activating agent such as benzoyl chloride or trimethylsilyl cyanide (TMSCN, 1.5 equiv).

  • Nucleophilic Attack: If using an acyl halide for activation, subsequently add a cyanide source like potassium cyanide (KCN) in a biphasic system with a phase-transfer catalyst. If using TMSCN, it often serves as both the activator and the nucleophile source.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Perform an appropriate aqueous work-up to remove inorganic salts. Extract with an organic solvent, dry, and concentrate. Purify the resulting 1-cyano-6-bromoisoquinoline by column chromatography. Note that this reaction removes the N-oxide oxygen.

Case Study: A Workflow for Kinase Inhibitor Synthesis

The quinazoline and isoquinoline scaffolds are foundational in the design of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR).[8][9][10] The following workflow illustrates how 6-bromoisoquinoline 2-oxide can be used to rapidly generate a library of potential inhibitors.

workflow start 6-Bromoisoquinoline 2-oxide step1 Suzuki Coupling (Protocol 3) start->step1 Introduce 'Solvent-Front' Group intermediate1 C6-Aryl Isoquinoline 2-oxide step1->intermediate1 step2 C1 Functionalization (e.g., with aniline) intermediate1->step2 Install 'Hinge-Binding' Moiety intermediate2 C1-Anilino-C6-Aryl Isoquinoline step2->intermediate2 step3 Further Derivatization intermediate2->step3 final_library Library of Potential Kinase Inhibitors step3->final_library

Caption: Drug discovery workflow using 6-bromoisoquinoline 2-oxide.

Synthetic Strategy:

  • Step 1 (Suzuki Coupling): Begin with a Suzuki coupling at the C6 position to introduce a variety of aryl or heteroaryl groups. These groups can probe the solvent-exposed region of a kinase active site, influencing solubility and targeting selectivity pockets.

  • Step 2 (C1-Functionalization): The resulting C6-aryl isoquinoline 2-oxide is then subjected to functionalization at the C1 position. For many kinase inhibitors, an aniline or similar amine-containing fragment is introduced here to act as a hydrogen bond donor/acceptor, anchoring the molecule to the hinge region of the kinase ATP-binding site. This can be achieved via nucleophilic aromatic substitution on a C1-chloro intermediate (generated from the N-oxide) or other related methods.

  • Step 3 (Library Generation): By using a diverse set of boronic acids in Step 1 and various anilines in Step 2, a focused library of compounds can be rapidly synthesized for structure-activity relationship (SAR) studies.

This modular approach allows for the independent optimization of different regions of the molecule, accelerating the discovery of potent and selective drug candidates.

Conclusion

6-Bromoisoquinoline 2-oxide is more than a simple reagent; it is a strategic platform for the efficient construction of complex, biologically relevant molecules. Its pre-installed, orthogonally reactive functional groups empower medicinal chemists to explore chemical space with precision and speed. The protocols and strategies outlined in this guide provide a robust framework for leveraging this versatile building block in drug discovery campaigns, from initial library synthesis to late-stage lead optimization.

References

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. [Link]

  • Wang, D., et al. (2018). Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. The Journal of Organic Chemistry, 83(15), 8453-8463. [Link]

  • Petzer, J. P., & Pienaar, A. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 27(19), 6561. [Link]

  • Karimi, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 1-19. [Link]

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. ResearchGate. [Link]

  • ResearchGate. (n.d.). 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. ResearchGate. [Link]

  • Ramezannezhad, E., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(6), e202201245. [Link]

  • ResearchGate. (n.d.). Synthesis of isoquinolines and isoquinoline N-oxides. ResearchGate. [Link]

  • Serrano-Lara, L., et al. (2022). Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and Antiproliferative Agents. Molecules, 27(21), 7480. [Link]

  • Li, Y., et al. (2022). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances, 12(48), 31231-31235. [Link]

  • Kim, H., et al. (2021). Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives. Nature Communications, 12(1), 2335. [Link]

  • ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisoquinolone. ResearchGate. [Link]

  • Ökten, S., et al. (2019). Biological Evaluation of Some Quinoline Derivatives With Different Functional Groups as Anticancer Agents. Journal of Biochemical and Molecular Toxicology, 33(2), e22260. [Link]

  • Zintl, P., et al. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Dyads and Triads. Inorganic Chemistry, 63(9), 4048-4060. [Link]

  • Wang, H., et al. (2017). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. Organometallics, 36(2), 436-444. [Link]

  • SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

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Application

The Synthetic Versatility of 6-Bromoisoquinoline 2-oxide: A Guide for Researchers

This document provides a comprehensive overview of the synthesis and potential applications of 6-Bromoisoquinoline 2-oxide, a versatile building block for organic synthesis, particularly in the realms of medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive overview of the synthesis and potential applications of 6-Bromoisoquinoline 2-oxide, a versatile building block for organic synthesis, particularly in the realms of medicinal chemistry and materials science. While direct literature on this specific N-oxide is nascent, its reactivity can be expertly extrapolated from the well-established chemistry of its parent heterocycle, 6-bromoisoquinoline, and the extensive studies on quinoline and isoquinoline N-oxides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's synthetic potential.

Introduction: The Strategic Value of 6-Bromoisoquinoline 2-oxide

6-Bromoisoquinoline 2-oxide combines two key reactive functionalities: a bromine atom at the 6-position, prime for cross-coupling reactions, and an N-oxide group, which modulates the electronic properties of the isoquinoline core and enables unique C-H functionalization pathways. The isoquinoline scaffold itself is a privileged structure found in numerous biologically active compounds and functional materials.[1][2][3] The strategic placement of the bromine atom allows for the introduction of a wide array of substituents, making it a valuable intermediate in the synthesis of complex molecular architectures.[4] The N-oxide functionality further enhances its utility by activating specific positions for nucleophilic attack and directing C-H activation.[5]

This guide will first detail the synthesis of the precursor, 6-bromoisoquinoline, and its subsequent N-oxidation. It will then explore the anticipated synthetic applications of 6-Bromoisoquinoline 2-oxide with detailed, field-proven protocols for key transformations.

Synthesis of 6-Bromoisoquinoline 2-oxide

The preparation of 6-Bromoisoquinoline 2-oxide is a two-step process commencing with the synthesis of 6-bromoisoquinoline, followed by its oxidation to the corresponding N-oxide.

Stage 1: Synthesis of 6-Bromoisoquinoline

The synthesis of 6-bromoisoquinoline can be achieved via a Pomeranz-Fritsch-type reaction, starting from commercially available 4-bromobenzaldehyde and aminoacetaldehyde dimethyl acetal.[6][7]

Reaction Scheme:

Synthesis_of_6-Bromoisoquinoline 4-Bromobenzaldehyde 4-Bromobenzaldehyde Intermediate N-(4-bromobenzyl)-2,2- dimethoxyethanamine 4-Bromobenzaldehyde->Intermediate Toluene, reflux (Dean-Stark) Aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde_dimethyl_acetal:s->Intermediate:n 6-Bromoisoquinoline 6-Bromoisoquinoline Intermediate->6-Bromoisoquinoline 1. Ethyl chloroformate, THF 2. Trimethyl phosphite 3. TiCl4, DCM

A schematic for the synthesis of 6-Bromoisoquinoline.

Experimental Protocol:

  • Step 1: Imine Formation. A mixture of 4-bromobenzaldehyde (1.0 eq) and aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous toluene is refluxed using a Dean-Stark apparatus for 12 hours to drive the formation of the corresponding imine by removal of water.[6] The solvent is then removed under reduced pressure.

  • Step 2: Cyclization Cascade. The crude imine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -10 °C.[6] Ethyl chloroformate (1.1 eq) is added, and the mixture is stirred for approximately 10 minutes before being allowed to warm to room temperature. Trimethyl phosphite (1.1 eq) is then added dropwise, and the reaction is stirred for 10 hours. After solvent evaporation, the residue is dissolved in anhydrous dichloromethane (DCM).

  • Step 3: Aromatization. The DCM solution is cooled to 0 °C, and titanium tetrachloride (4.0 eq) is added dropwise. The reaction mixture is then stirred at 40 °C for 6 days.[6]

  • Work-up and Purification. The reaction is quenched by pouring it onto ice, and the pH is adjusted to 8-9 with 6N NaOH solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are then extracted with 3M HCl. The acidic aqueous layer is basified to pH 7-8 with 3N NaOH and re-extracted with ethyl acetate. The final organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford 6-bromoisoquinoline.

Reagent/SolventMolar Ratio (to 4-bromobenzaldehyde)Key Parameters
Aminoacetaldehyde dimethyl acetal1.0Forms imine intermediate
Toluene-Solvent, azeotropic removal of water
Ethyl chloroformate1.1Activates the intermediate for cyclization
Trimethyl phosphite1.1Promotes cyclization
Titanium tetrachloride4.0Lewis acid for aromatization
Tetrahydrofuran (THF)-Solvent for cyclization
Dichloromethane (DCM)-Solvent for aromatization

Table 1: Key Reagents and Conditions for the Synthesis of 6-Bromoisoquinoline.

Stage 2: N-Oxidation of 6-Bromoisoquinoline

The N-oxide is readily prepared by treating 6-bromoisoquinoline with a suitable oxidizing agent. Common reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[7][8]

Reaction Scheme:

N-Oxidation 6-Bromoisoquinoline 6-Bromoisoquinoline 6-Bromoisoquinoline_2-oxide 6-Bromoisoquinoline 2-oxide 6-Bromoisoquinoline->6-Bromoisoquinoline_2-oxide m-CPBA, DCM or H2O2, Acetic Acid

A schematic for the N-Oxidation of 6-Bromoisoquinoline.

Experimental Protocol (using m-CPBA):

  • Reaction Setup. To a solution of 6-bromoisoquinoline (1.0 eq) in dichloromethane (DCM), meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) is added portion-wise at 0 °C.

  • Reaction Monitoring. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until complete consumption of the starting material.

  • Work-up and Purification. The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude 6-Bromoisoquinoline 2-oxide can be purified by column chromatography or recrystallization.

Applications in Organic Synthesis

The dual reactivity of 6-Bromoisoquinoline 2-oxide opens up a plethora of synthetic possibilities. The following sections detail protocols for key transformations, grounded in established methodologies for analogous compounds.

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position

The bromine atom at the C6-position is a versatile handle for introducing carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[4][9]

3.1.1. Suzuki-Miyaura Coupling: Synthesis of 6-Arylisoquinoline 2-oxides

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids or their esters.[9][10]

Reaction Scheme:

Suzuki_Coupling 6-Bromoisoquinoline_2-oxide 6-Bromoisoquinoline 2-oxide 6-Arylisoquinoline_2-oxide 6-Arylisoquinoline 2-oxide 6-Bromoisoquinoline_2-oxide->6-Arylisoquinoline_2-oxide Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/H2O) Arylboronic_acid ArB(OH)2 Arylboronic_acid:s->6-Arylisoquinoline_2-oxide:n

A schematic for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline 2-oxide.

Experimental Protocol:

  • Reaction Setup. A mixture of 6-Bromoisoquinoline 2-oxide (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base like sodium carbonate (2.0 eq) is placed in a reaction vessel.

  • Solvent and Degassing. A solvent system, typically a mixture of toluene and water (e.g., 4:1), is added. The mixture is thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Conditions. The reaction is heated to a temperature of 80-100 °C and stirred until TLC or LC-MS analysis indicates the completion of the reaction.

  • Work-up and Purification. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.

CatalystBaseSolventTemperature (°C)
Pd(PPh₃)₄Na₂CO₃, K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-100
PdCl₂(dppf)K₃PO₄DME/H₂O80-90

Table 2: Typical Conditions for Suzuki-Miyaura Coupling.

C-H Functionalization Directed by the N-Oxide Group

The N-oxide functionality can act as a directing group in transition-metal-catalyzed C-H activation reactions, primarily at the C1 and C8 positions of the isoquinoline core.[5][11] This allows for the introduction of various functional groups at positions that are otherwise difficult to access.

3.2.1. Palladium-Catalyzed C8-Acylation

DFT studies and experimental evidence on quinoline N-oxides suggest that under certain conditions, palladium catalysts can selectively activate the C8-H bond.[11]

Reaction Scheme:

C8-Acylation 6-Bromoisoquinoline_2-oxide 6-Bromoisoquinoline 2-oxide C8-Acylated_product 6-Bromo-8-acylisoquinoline 6-Bromoisoquinoline_2-oxide->C8-Acylated_product PdCl2, Benzaldehyde DCE Aldehyde R-CHO Aldehyde:s->C8-Acylated_product:n

A schematic for the C8-Acylation of 6-Bromoisoquinoline 2-oxide.

Experimental Protocol:

  • Reaction Setup. In a reaction tube, 6-Bromoisoquinoline 2-oxide (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.5 eq), and a palladium catalyst such as palladium(II) chloride (PdCl₂, 0.1 eq) are combined in a solvent like 1,2-dichloroethane (DCE).

  • Reaction Conditions. The mixture is stirred at an elevated temperature (e.g., 100-120 °C) in a sealed vessel until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification. The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the 6-bromo-8-acylisoquinoline product. The N-oxide may be reduced during the reaction or in a subsequent step.

3.2.2. Cyanation at the C1-Position

The N-oxide activates the C1 position for nucleophilic attack. This can be exploited for the introduction of a cyano group, a versatile functional group that can be converted into amines, carboxylic acids, or tetrazoles.[7]

Reaction Scheme:

C1-Cyanation 6-Bromoisoquinoline_2-oxide 6-Bromoisoquinoline 2-oxide C1-Cyano_product 6-Bromo-1-cyanoisoquinoline 6-Bromoisoquinoline_2-oxide->C1-Cyano_product Activating agent (e.g., Benzoyl chloride) DCM Cyanide_source TMSCN Cyanide_source:s->C1-Cyano_product:n

A schematic for the C1-Cyanation of 6-Bromoisoquinoline 2-oxide.

Experimental Protocol:

  • Reaction Setup. To a solution of 6-Bromoisoquinoline 2-oxide (1.0 eq) in a solvent such as dichloromethane (DCM) or acetonitrile, an activating agent like benzoyl chloride or dimethylcarbamoyl chloride (1.1 eq) is added, followed by a cyanide source, typically trimethylsilyl cyanide (TMSCN, 1.2 eq).[7]

  • Reaction Conditions. The reaction is stirred at room temperature until completion.

  • Work-up and Purification. The reaction mixture is washed with an aqueous solution of sodium bicarbonate, and the organic layer is dried and concentrated. The crude product is purified by column chromatography to afford 6-bromo-1-cyanoisoquinoline.

Conclusion

6-Bromoisoquinoline 2-oxide is a highly promising and versatile building block in organic synthesis. Its strategic combination of a readily functionalizable bromine handle and a reactivity-modulating N-oxide group provides access to a wide range of substituted isoquinoline derivatives. The protocols detailed in this guide, based on well-established synthetic methodologies, offer a solid foundation for researchers to explore the full potential of this compound in the development of novel pharmaceuticals and advanced materials. As with any chemical process, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates.

References

  • Organic Syntheses Procedure, Isoquinoline, 5-bromo-8-nitro-. Available from: [Link].

  • ResearchGate, A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Available from: [Link].

  • Semantic Scholar, Synthesis of 6-bromoquinoline-1-oxide (20). Available from: [Link].

  • Google Patents, CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • ResearchGate, Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. Available from: [Link].

  • ResearchGate, Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. Available from: [Link].

  • PubMed Central, Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Available from: [Link].

  • ResearchGate, 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Available from: [Link].

  • Sci-Hub, Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids. Available from: [Link].

  • RSC Publishing, C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Available from: [Link].

  • Lumen Learning, 17.2. Palladium catalyzed couplings | Organic Chemistry II. Available from: [Link].

  • NIH, Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available from: [Link].

  • Semantic Scholar, Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Available from: [Link].

  • MDPI, Metal and Metal Oxide Nanoparticles Catalyzed C–H Activation for C–O and C–X (X = Halogen, B, P, S, Se) Bond Formation. Available from: [Link].

  • YouTube, Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). Available from: [Link].

  • PubMed Central, Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Available from: [Link].

  • Amerigo Scientific, Exploring the Chemistry and Applications of Isoquinoline. Available from: [Link].

  • Organic Chemistry Portal, Oxidizing Agents. Available from: [Link].

  • PubMed Central, Directing group-assisted C–H functionalization of 2-arylbenzo[f]isoquinoline: a robust route to decumbenine B analogues with photophysical applications. Available from: [Link].

  • ResearchGate, Rh(III)-Catalyzed C(8)-H Activation of Quinoline N-oxides: Regioselective C-Br and C-N Bond Formation. Available from: [Link].

Sources

Method

Application Notes and Protocols: Regioselective Nitration of 6-Bromoisoquinoline 2-oxide

Abstract This technical guide provides a comprehensive overview and detailed experimental protocols for the nitration of 6-bromoisoquinoline 2-oxide. Nitrated isoquinoline N-oxides are valuable intermediates in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the nitration of 6-bromoisoquinoline 2-oxide. Nitrated isoquinoline N-oxides are valuable intermediates in medicinal chemistry and materials science, serving as precursors for a variety of functionalized heterocyclic compounds. This document outlines the strategic considerations, mechanistic underpinnings, and practical execution of this electrophilic aromatic substitution, with a focus on ensuring regioselectivity and procedural safety. The protocols are designed for researchers, chemists, and professionals in drug development, offering a foundation for the synthesis and subsequent elaboration of these important chemical entities.

Introduction: The Synthetic Value of Isoquinoline N-Oxides

The isoquinoline scaffold is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals. The introduction of a nitro group onto this framework significantly enhances its synthetic versatility. The nitro moiety can be reduced to an amine, a key functional group for amide coupling and other derivatizations, or it can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The N-oxide functionality plays a pivotal role in the electrophilic substitution of pyridine-like heterocycles. The lone pair of electrons on the oxygen atom can be donated into the ring system, increasing the electron density and activating the ring towards electrophiles. This activation is particularly pronounced at the positions ortho and para to the nitrogen atom (C5 and C7 in the isoquinoline system). Consequently, the nitration of isoquinoline 2-oxide derivatives can be achieved under milder conditions than the parent isoquinoline and often with different regioselectivity. For 6-bromoisoquinoline 2-oxide, this activation is crucial for overcoming the deactivating effect of the bromine atom and achieving efficient nitration.

Mechanistic Rationale: Electrophilic Aromatic Substitution

The nitration of 6-bromoisoquinoline 2-oxide proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[1]

The N-oxide group, being a strong activating group, directs the incoming electrophile primarily to the C5 and C8 positions. The bromine at C6, a deactivating group, will also influence the regiochemical outcome. The interplay of these electronic effects will determine the final product distribution.

mechanistic_pathway cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack & Rearomatization HNO3 HNO₃ H2O_NO2 H₂O⁺-NO₂ HNO3->H2O_NO2 Protonation H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium ion) H2O_NO2->NO2_plus Loss of H₂O H2O H₂O Start 6-Bromoisoquinoline 2-oxide Sigma_Complex Sigma Complex (Wheland Intermediate) Start->Sigma_Complex + NO₂⁺ Product 6-Bromo-nitroisoquinoline 2-oxide Sigma_Complex->Product - H⁺ experimental_workflow Start Start: 6-Bromoisoquinoline 2-oxide in H₂SO₄ Addition Slow Addition at 0-5 °C Start->Addition Nitrating_Mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Addition Reaction Stir for 2h at 0-5 °C Addition->Reaction Quench Pour onto Ice Reaction->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with CH₂Cl₂ Neutralize->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Product Product: 6-Bromo-nitroisoquinoline 2-oxide Purify->Product

Sources

Application

Application Notes and Protocols: Regioselectivity in Electrophilic Substitution of 6-Bromoisoquinoline 2-Oxide

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Bromoisoquinoline 2-oxide is a key heterocyclic intermediate in the synthesis of a wide array of pharmacologically active molecules and funct...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoisoquinoline 2-oxide is a key heterocyclic intermediate in the synthesis of a wide array of pharmacologically active molecules and functional materials. The strategic introduction of electrophiles onto the isoquinoline scaffold allows for the generation of diverse derivatives with tailored electronic and steric properties. This guide provides a detailed exploration of the regioselectivity observed during the electrophilic substitution of 6-bromoisoquinoline 2-oxide, with a focus on nitration, halogenation, and sulfonation. By understanding the underlying mechanistic principles, researchers can effectively control reaction outcomes and streamline the synthesis of target compounds.

The isoquinoline N-oxide moiety plays a crucial role in directing electrophilic attack. The N-oxide group is a strong activating group that enhances the electron density of the aromatic system through resonance, making it more susceptible to electrophilic substitution than the parent isoquinoline. Furthermore, the interplay between the directing effects of the N-oxide and the bromo substituent at the 6-position governs the ultimate regiochemical outcome of these reactions.

Mechanistic Insights into Regioselectivity

The regioselectivity of electrophilic aromatic substitution on 6-bromoisoquinoline 2-oxide is a consequence of the combined electronic and steric influences of the N-oxide and the bromo-substituent.

Directing Effects of the N-Oxide Group: The N-oxide group is a powerful ortho-, para-director. Through resonance, it donates electron density to the C4, C5, and C7 positions of the isoquinoline ring. In acidic media, the N-oxide is protonated, and the resulting hydroxyl group further influences the electronic distribution.

Directing Effects of the Bromo Group: The bromine atom at the 6-position is a deactivating, ortho-, para-directing group. It deactivates the ring towards electrophilic attack via its electron-withdrawing inductive effect, but directs incoming electrophiles to the ortho (C5 and C7) and para (C3, which is on the pyridine ring and generally less reactive towards electrophiles) positions through resonance donation of its lone pairs.

Combined Effects: In 6-bromoisoquinoline 2-oxide, the directing effects of the N-oxide and the bromo group are synergistic in favoring substitution at the C5 position. The C5 position is ortho to both the activating N-oxide and the bromo group. While the C7 position is also ortho to the bromo group and para to the N-oxide, steric hindrance from the adjacent bromo group can disfavor attack at this position. Electrophilic attack on the pyridine ring (e.g., at C4) is also possible, particularly under certain reaction conditions, due to the activating effect of the N-oxide.

A proposed mechanism for the nitration, which is analogous to the well-studied nitration of 6-bromoquinoline 1-oxide, suggests that in highly acidic conditions, the reaction proceeds through the protonated N-oxide.[1] The strong directing effect of the resulting hydroxyl group, combined with the influence of the bromo substituent, leads to preferential attack at the C5 position.[1]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromoisoquinoline 2-Oxide

This protocol outlines the N-oxidation of 6-bromoisoquinoline.

Materials:

  • 6-Bromoisoquinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30%) and Acetic Acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure (using m-CPBA):

  • Dissolve 6-bromoisoquinoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to quench the excess peroxyacid.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 6-bromoisoquinoline 2-oxide.

Procedure (using Hydrogen Peroxide/Acetic Acid):

  • To a solution of 6-bromoquinoline (1.0 eq) in acetic acid, add 30% hydrogen peroxide (excess).[1]

  • Heat the mixture at reflux for 2-4 hours, monitoring by TLC.[1]

  • After completion, cool the reaction mixture and carefully neutralize with a saturated sodium carbonate solution.[1]

  • Extract the product with dichloromethane.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 6-bromoisoquinoline 2-oxide.[1]

Experimental Workflow for N-Oxidation

N_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 6-Bromoisoquinoline in DCM B Cool to 0 °C A->B C Add m-CPBA B->C D Stir at Room Temperature (12-24h) C->D E Monitor by TLC D->E F Quench with NaHCO₃ E->F Reaction Complete G Extract with DCM F->G H Dry and Concentrate G->H I Purify H->I

Caption: Workflow for the synthesis of 6-bromoisoquinoline 2-oxide.

Protocol 2: Nitration of 6-Bromoisoquinoline 2-Oxide

This protocol describes the nitration of 6-bromoisoquinoline 2-oxide, which is expected to yield primarily 6-bromo-5-nitroisoquinoline 2-oxide based on studies of the analogous 6-bromoquinoline 1-oxide.[2]

Materials:

  • 6-Bromoisoquinoline 2-oxide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice bath

  • Standard glassware

Procedure:

  • Carefully add 6-bromoisoquinoline 2-oxide (1.0 eq) to a flask containing concentrated sulfuric acid at 0 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of 6-bromoisoquinoline 2-oxide, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the product by column chromatography to separate the isomers. The major product is expected to be 6-bromo-5-nitroisoquinoline 2-oxide, with 6-bromo-4-nitroisoquinoline 2-oxide as a potential minor isomer.[2]

Predicted Regioselectivity:

ProductPredicted Yield
6-bromo-5-nitroisoquinoline 2-oxideMajor
6-bromo-7-nitroisoquinoline 2-oxideMinor/Trace
6-bromo-4-nitroisoquinoline 2-oxideMinor

Nitration Mechanism

Nitration_Mechanism A 6-Bromoisoquinoline 2-Oxide B Protonated N-Oxide A->B Protonation H2SO4 + H₂SO₄ C Wheland Intermediate (Attack at C5) B->C Electrophilic Attack (NO₂⁺) HNO3 + HNO₃/H₂SO₄ D 6-Bromo-5-nitroisoquinoline 2-Oxide C->D Deprotonation HSO4 - H⁺

Caption: Proposed mechanism for the nitration of 6-bromoisoquinoline 2-oxide.

Protocol 3: Halogenation of 6-Bromoisoquinoline 2-Oxide

This protocol provides a general method for the bromination of 6-bromoisoquinoline 2-oxide. Similar conditions can be adapted for chlorination using a suitable chlorinating agent.

Materials:

  • 6-Bromoisoquinoline 2-oxide

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid

  • Ice-acetone bath

  • Standard glassware

Procedure:

  • Dissolve 6-bromoisoquinoline 2-oxide (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Cool the solution to -20 to -25 °C using an ice-acetone bath.

  • Add N-bromosuccinimide (1.1 eq) portion-wise, maintaining the low temperature.

  • Stir the reaction mixture at this temperature for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Neutralize with a base (e.g., aqueous ammonia) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography. The major product is anticipated to be 5,6-dibromoisoquinoline 2-oxide.

Predicted Regioselectivity:

ProductPredicted Yield
5,6-Dibromoisoquinoline 2-oxideMajor
6,7-Dibromoisoquinoline 2-oxideMinor
Protocol 4: Sulfonation of 6-Bromoisoquinoline 2-Oxide

This protocol outlines the sulfonation of 6-bromoisoquinoline 2-oxide.

Materials:

  • 6-Bromoisoquinoline 2-oxide

  • Fuming Sulfuric Acid (Oleum)

  • Standard glassware suitable for heating

Procedure:

  • Carefully add 6-bromoisoquinoline 2-oxide (1.0 eq) to fuming sulfuric acid (oleum) at room temperature.

  • Heat the reaction mixture to 100-120 °C and maintain this temperature for several hours.

  • Monitor the reaction by TLC (a suitable workup of an aliquot will be necessary for TLC analysis).

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • The sulfonic acid product may precipitate upon dilution. If so, collect it by filtration. Otherwise, neutralize the solution carefully with a base (e.g., calcium carbonate or sodium hydroxide) to precipitate the product.

  • Wash the crude product and dry. Recrystallization from a suitable solvent can be used for purification. The primary product is expected to be 6-bromoisoquinoline-5-sulfonic acid 2-oxide.

Predicted Regioselectivity:

ProductPredicted Yield
6-Bromoisoquinoline-5-sulfonic acid 2-oxideMajor
6-Bromoisoquinoline-7-sulfonic acid 2-oxideMinor

Characterization of Products

The characterization of the synthesized products is crucial for confirming their structure and purity. The following are expected spectroscopic data for the major nitration product, 6-bromo-5-nitroisoquinoline 2-oxide, based on data from analogous compounds.[2]

6-Bromo-5-nitroisoquinoline 2-oxide:

  • ¹H NMR: The proton signals are expected to be shifted downfield compared to the starting material due to the electron-withdrawing nitro group. The disappearance of the H-5 signal and the characteristic shifts and coupling patterns of the remaining aromatic protons will confirm the substitution pattern.

  • ¹³C NMR: The carbon spectrum will show a downfield shift for the carbon bearing the nitro group (C-5) and other carbons in its proximity.

  • IR Spectroscopy: Characteristic peaks for the N-O stretching of the N-oxide and the symmetric and asymmetric stretching of the nitro group will be observed.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of 6-bromo-5-nitroisoquinoline 2-oxide will be present, along with characteristic fragmentation patterns.

Conclusion

The electrophilic substitution of 6-bromoisoquinoline 2-oxide is a powerful tool for the synthesis of functionalized isoquinoline derivatives. The regioselectivity is predominantly governed by the strong directing effect of the N-oxide group, leading to preferential substitution at the C5 position. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the chemistry of this versatile scaffold and to design novel molecules for applications in drug discovery and materials science. It is recommended to perform all reactions on a small scale initially to optimize conditions and confirm product identity through rigorous spectroscopic analysis.

References

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. Available at: [Link]

  • Gouliaev, A. H., & Brown, W. D. (2003). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 80, 20. Available at: [Link]

  • Ökten, S., et al. (2016). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. ResearchGate. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon.

Sources

Method

The Strategic Utility of 6-Bromoisoquinoline 2-Oxide in Advanced Heterocyclic Synthesis

Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is paramount, parti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is paramount, particularly in the realms of medicinal chemistry and materials science. Isoquinoline N-oxides, as a class of compounds, have long been recognized as valuable intermediates, offering unique reactivity profiles for the functionalization of the isoquinoline core. Among these, 6-Bromoisoquinoline 2-oxide emerges as a particularly strategic building block. The presence of the N-oxide functionality activates the isoquinoline ring system for various transformations, while the bromine atom at the 6-position serves as a versatile handle for a suite of powerful cross-coupling reactions. This combination allows for a dual approach to molecular diversification, enabling both modifications of the heterocyclic core and the introduction of a wide array of substituents on the carbocyclic ring. This guide provides an in-depth exploration of the applications of 6-Bromoisoquinoline 2-oxide in heterocyclic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Reactivity Principles: A Duality of Function

The synthetic utility of 6-Bromoisoquinoline 2-oxide is rooted in two primary modes of reactivity: transformations leveraging the N-oxide moiety and those exploiting the C-Br bond. Understanding these principles is key to designing innovative synthetic strategies.

  • N-Oxide Directed Reactivity: The N-oxide group significantly influences the electronic properties of the isoquinoline ring. It activates the C1 and C3 positions towards nucleophilic attack and facilitates cycloaddition reactions where the N-oxide can act as a 1,3-dipole. Furthermore, the N-oxide can direct C-H functionalization at specific positions.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the 6-position is ideally situated for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted isoquinoline derivatives.

The strategic orthogonality of these reactive sites allows for sequential and controlled functionalization, making 6-Bromoisoquinoline 2-oxide a powerful tool for building molecular complexity.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C6-bromo functionality of 6-Bromoisoquinoline 2-oxide is a gateway to a multitude of heterocyclic structures through well-established palladium-catalyzed cross-coupling reactions. These methods are foundational in modern drug discovery and materials science for their reliability and broad substrate scope.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl-substituted isoquinolines. These motifs are prevalent in pharmacologically active molecules.

Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving a Pd(0)/Pd(II) cycle. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_legend Legend A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L2) B->C D Transmetalation C->D Ar'B(OR)2 Base E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar' Ar 6-Isoquinoline 2-oxide Ar_prime Coupling Partner

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-Phenylisoquinoline 2-oxide

This protocol is a representative procedure and may require optimization for different arylboronic acids.

Reagent MW Amount Equivalents
6-Bromoisoquinoline 2-oxide224.05224 mg (1.0 mmol)1.0
Phenylboronic acid121.93146 mg (1.2 mmol)1.2
Pd(PPh₃)₄1155.5658 mg (0.05 mmol)0.05
Na₂CO₃105.99212 mg (2.0 mmol)2.0
Toluene/Ethanol/H₂O-10 mL (4:1:1)-

Procedure:

  • To a flame-dried Schlenk flask, add 6-Bromoisoquinoline 2-oxide (224 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and Na₂CO₃ (212 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent mixture of toluene, ethanol, and water (10 mL, 4:1:1 v/v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford 6-phenylisoquinoline 2-oxide.

Heck-Mizoroki Reaction: Vinylation of the Isoquinoline Core

The Heck-Mizoroki reaction provides a powerful method for the formation of carbon-carbon bonds between 6-Bromoisoquinoline 2-oxide and alkenes, leading to the synthesis of 6-vinylisoquinoline 2-oxide derivatives. These products can serve as versatile precursors for further transformations.

Mechanistic Rationale: The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The key steps involve oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond.[1] Subsequent β-hydride elimination furnishes the vinylated product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[1]

Heck_Reaction_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L2) B->C D Migratory Insertion C->D Alkene E R-CH2-CH(Ar)-Pd(II)-Br(L2) D->E F β-Hydride Elimination E->F G Ar-CH=CH-R F->G H H-Pd(II)-Br(L2) F->H I Reductive Elimination H->I Base I->A

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol: Synthesis of 6-(2-ethoxycarbonylvinyl)isoquinoline 2-oxide

This is a general protocol and may require optimization depending on the specific alkene used.

Reagent MW Amount Equivalents
6-Bromoisoquinoline 2-oxide224.05224 mg (1.0 mmol)1.0
Ethyl acrylate100.12150 mg (1.5 mmol)1.5
Pd(OAc)₂224.4911 mg (0.05 mmol)0.05
P(o-tolyl)₃304.3730 mg (0.1 mmol)0.1
Triethylamine101.19202 mg (2.0 mmol)2.0
DMF-5 mL-

Procedure:

  • In a sealed tube, combine 6-Bromoisoquinoline 2-oxide (224 mg, 1.0 mmol), Pd(OAc)₂ (11 mg, 0.05 mmol), and P(o-tolyl)₃ (30 mg, 0.1 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL), ethyl acrylate (150 mg, 1.5 mmol), and triethylamine (202 mg, 2.0 mmol).

  • Seal the tube and heat the mixture at 100 °C for 16 hours.

  • After cooling, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired product.

Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

The Buchwald-Hartwig amination allows for the synthesis of 6-aminoisoquinoline 2-oxide derivatives, which are important scaffolds in medicinal chemistry due to their hydrogen bonding capabilities and basicity.

Mechanistic Rationale: This reaction also follows a Pd(0)/Pd(II) catalytic cycle.[1] The key steps are oxidative addition of the aryl bromide to the Pd(0) complex, formation of a palladium-amido complex upon reaction with the amine in the presence of a base, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[1]

Buchwald_Hartwig_Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L2) B->C D Amine Coordination C->D HNR'R'' E [Ar-Pd(II)(NHR'R'')(L2)]+Br- D->E F Deprotonation E->F Base G Ar-Pd(II)-NR'R''(L2) F->G H Reductive Elimination G->H H->A Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 6-(Morpholino)isoquinoline 2-oxide

Reagent MW Amount Equivalents
6-Bromoisoquinoline 2-oxide224.05224 mg (1.0 mmol)1.0
Morpholine87.12105 mg (1.2 mmol)1.2
Pd₂(dba)₃915.7223 mg (0.025 mmol)0.025
Xantphos578.6858 mg (0.1 mmol)0.1
NaOt-Bu96.10144 mg (1.5 mmol)1.5
Toluene-5 mL-

Procedure:

  • To a glovebox-dried Schlenk tube, add Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (58 mg, 0.1 mmol), and NaOt-Bu (144 mg, 1.5 mmol).

  • Add a solution of 6-Bromoisoquinoline 2-oxide (224 mg, 1.0 mmol) in anhydrous toluene (3 mL).

  • Add morpholine (105 mg, 1.2 mmol) to the mixture.

  • Seal the tube and heat at 110 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, gradient elution with dichloromethane/methanol) to obtain the product.

Application in Cycloaddition Reactions: Constructing Fused Heterocyclic Systems

The N-oxide functionality in 6-Bromoisoquinoline 2-oxide renders it an excellent participant in cycloaddition reactions, providing access to complex, fused heterocyclic architectures.

1,3-Dipolar Cycloaddition: A Gateway to Isoxazolidine-fused Isoquinolines

Isoquinoline N-oxides can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to construct five-membered heterocyclic rings fused to the isoquinoline core.

Mechanistic Rationale: This reaction is a concerted pericyclic reaction where the 1,3-dipole (the N-oxide system) reacts across the π-system of the dipolarophile to form a five-membered ring. The regioselectivity and stereoselectivity are governed by frontier molecular orbital (FMO) theory.

Dipolar_Cycloaddition cluster_reaction 1,3-Dipolar Cycloaddition Reactants 6-Bromoisoquinoline 2-oxide + Dipolarophile TransitionState [Concerted Transition State] Reactants->TransitionState Product Fused Isoxazolidine Derivative TransitionState->Product

Caption: Schematic representation of a 1,3-dipolar cycloaddition reaction.

Experimental Protocol: Synthesis of a Fused Isoxazolidine Derivative

This is a general procedure and conditions will vary based on the dipolarophile.

Reagent MW Amount Equivalents
6-Bromoisoquinoline 2-oxide224.05224 mg (1.0 mmol)1.0
N-Phenylmaleimide173.17260 mg (1.5 mmol)1.5
Toluene-10 mL-

Procedure:

  • A solution of 6-Bromoisoquinoline 2-oxide (224 mg, 1.0 mmol) and N-phenylmaleimide (260 mg, 1.5 mmol) in dry toluene (10 mL) is placed in a sealed tube.

  • The mixture is heated at 120 °C for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the cycloaddition product.

Conclusion and Future Outlook

6-Bromoisoquinoline 2-oxide stands out as a highly valuable and versatile building block in modern heterocyclic synthesis. The strategic placement of the bromine atom and the N-oxide functionality provides a powerful platform for the construction of a diverse array of complex molecules. The palladium-catalyzed cross-coupling reactions discussed herein offer reliable and modular methods for introducing aryl, vinyl, and amino substituents, while cycloaddition reactions open avenues to novel fused heterocyclic systems. For researchers, scientists, and drug development professionals, mastering the application of this reagent can unlock new synthetic pathways and accelerate the discovery of novel chemical entities with potential applications in medicine and materials science. Future research will likely focus on expanding the scope of reactions, developing enantioselective transformations, and applying these methodologies to the total synthesis of complex natural products and the development of next-generation pharmaceuticals.

References

  • *General information on Suzuki-Miyaura coupling can be found in numerous organic chemistry textbooks and review articles. A foundational reference is: Miyaura, N.; Suzuki, A. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • *For a comprehensive overview of the Heck-Mizoroki reaction, see: Heck, R. F. Organic Reactions1982 , 27, 345-390. [Link]

  • *A seminal review on the Buchwald-Hartwig amination: Hartwig, J. F. Accounts of Chemical Research1998 , 31 (12), 852–860. [Link]

  • *For an introduction to 1,3-dipolar cycloaddition reactions, refer to: Padwa, A. 1,3-Dipolar Cycloaddition Chemistry; John Wiley & Sons, 2002. [Link]

  • *Synthesis of isoquinoline N-oxides is described in: Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry2021 , 86 (13), 8974–8987. [Link]

  • *Palladium-catalyzed C-H functionalization of quinoline N-oxides provides analogous reactivity insights: C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions2023 , 52(35), 12285-12296. [Link]

  • *Direct cyanation of heterocyclic N-oxides: Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules2023 , 28(18), 6681. [Link]

Sources

Application

Synthesis of Substituted Quinolines from 6-Bromoisoquinoline 2-oxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Strategic Role of 6-Bromoisoquinoline 2-oxide The quinoline ring system is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Strategic Role of 6-Bromoisoquinoline 2-oxide

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The therapeutic potential of a quinoline-based compound is profoundly influenced by the nature and position of its substituents, making the development of versatile synthetic methodologies for their introduction a critical endeavor in drug discovery.[4]

6-Bromoisoquinoline 2-oxide emerges as a highly valuable and versatile starting material for the synthesis of a diverse library of substituted quinolines. The bromine atom at the 6-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of carbon and nitrogen-based functionalities.[5] Furthermore, the N-oxide moiety plays a crucial role in modulating the electronic properties of the quinoline ring system. It activates the ring towards certain transformations and can also direct reactions to specific positions.[6][7] The N-oxide can be retained in the final product or readily removed to furnish the corresponding substituted isoquinoline, adding another layer of synthetic flexibility.

This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of substituted quinolines from 6-bromoisoquinoline 2-oxide, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers in their synthetic endeavors.

Synthesis of the Starting Material: 6-Bromoisoquinoline 2-oxide

The synthesis of 6-bromoisoquinoline 2-oxide is typically achieved through the N-oxidation of commercially available 6-bromoisoquinoline. This transformation is a foundational step, and its efficiency is crucial for the overall synthetic route.

Experimental Protocol: N-oxidation of 6-Bromoisoquinoline

A common and effective method for the N-oxidation of N-heterocycles is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

Procedure:

  • To a solution of 6-bromoisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (0.1-0.2 M), add m-CPBA (1.2-1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃).

  • Extract the aqueous layer with CH₂Cl₂ or CHCl₃ (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 6-bromoisoquinoline 2-oxide as a solid.

Causality of Experimental Choices:

  • m-CPBA as Oxidant: m-CPBA is a widely used, commercially available, and relatively safe peroxy acid that effectively oxidizes the nitrogen atom of the isoquinoline ring. The meta-chloro substituent enhances its electrophilicity.

  • Reaction at 0 °C to Room Temperature: The initial addition of m-CPBA at 0 °C helps to control the exothermicity of the reaction. Allowing the reaction to proceed at room temperature provides a balance between a reasonable reaction rate and minimizing potential side reactions.

  • Aqueous Workup: The use of a basic aqueous solution (e.g., NaHCO₃) is essential to neutralize the acidic byproducts, namely meta-chlorobenzoic acid, facilitating their removal during the extraction process.

Compound Molecular Formula Molecular Weight Appearance Typical Yield
6-Bromoisoquinoline 2-oxideC₉H₆BrNO224.06Yellow solid85-95%

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Functionalities

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are particularly well-suited for the functionalization of aryl halides like 6-bromoisoquinoline 2-oxide.[7][8]

Suzuki-Miyaura Coupling: Synthesis of 6-Arylisoquinoline 2-oxides

The Suzuki-Miyaura coupling reaction enables the formation of a carbon-carbon bond between an organoboron compound and an aryl halide.[9][10] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10][11]

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Materials:

  • 6-Bromoisoquinoline 2-oxide

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DME), often with water

Procedure:

  • In a reaction vessel, combine 6-bromoisoquinoline 2-oxide (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 6-arylisoquinoline 2-oxide.[4]

Arylboronic Acid Catalyst Base Solvent Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O85-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O80-90
3-Pyridylboronic acidPd(PPh₃)₄K₃PO₄DME/H₂O75-85
Buchwald-Hartwig Amination: Synthesis of 6-Amino- and 6-(N-aryl)aminoisoquinoline 2-oxides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and other N-heterocycles.[13][14]

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][15]

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)(X)L->Amine Coordination & Deprotonation HNRR' Base Ar-Pd(II)(NRR')L Ar-Pd(II)(NRR')L Amine Coordination & Deprotonation->Ar-Pd(II)(NRR')L Reductive Elimination Reductive Elimination Ar-Pd(II)(NRR')L->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Ar-NRR' Ar-NRR' Reductive Elimination->Ar-NRR'

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Materials:

  • 6-Bromoisoquinoline 2-oxide

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos, JohnPhos)

  • Strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a dry reaction vessel, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.0 eq relative to Pd), and the base (1.5-2.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, followed by 6-bromoisoquinoline 2-oxide (1.0 eq) and the amine (1.1-1.5 eq).

  • Heat the mixture to 80-120 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.[16]

Amine Catalyst/Ligand Base Solvent Yield (%)
MorpholinePd₂(dba)₃/XantphosCs₂CO₃Toluene80-90
AnilinePd(OAc)₂/RuPhosNaOt-Bu1,4-Dioxane75-85
BenzylaminePd₂(dba)₃/JohnPhosK₃PO₄Toluene70-80
Sonogashira Coupling: Synthesis of 6-Alkynylisoquinoline 2-oxides

The Sonogashira coupling reaction is a method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[17]

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates the copper(I) acetylide intermediate.

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Transmetalation->Ar-Pd(II)(C≡CR)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(C≡CR)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Cu(I)X Cu(I)X Alkyne Coordination Alkyne Coordination Cu(I)X->Alkyne Coordination R-C≡CH Base Cu(I)-C≡CR Cu(I)-C≡CR Alkyne Coordination->Cu(I)-C≡CR Cu(I)-C≡CR->Transmetalation

Caption: Catalytic Cycles of the Sonogashira Coupling.

Materials:

  • 6-Bromoisoquinoline 2-oxide

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (i-Pr₂NH))

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a reaction vessel, add 6-bromoisoquinoline 2-oxide (1.0 eq), the palladium catalyst (1-5 mol%), and the copper(I) salt (2-10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.2-2.0 eq) via syringe.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC.

  • After completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.[17]

Alkyne Pd Catalyst Cu Source Base Solvent Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF85-95
TrimethylsilylacetylenePd(PPh₃)₄CuIi-Pr₂NHDMF80-90
1-HexynePd(PPh₃)₂Cl₂CuIEt₃NTHF75-85

Nucleophilic Aromatic Substitution (SNAr)

The N-oxide group in 6-bromoisoquinoline 2-oxide is strongly electron-withdrawing, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1][5] This provides an alternative, often palladium-free, method for introducing certain nucleophiles.

While SNAr reactions on halo-N-heterocycles can be effective, they often require harsh conditions (high temperatures and pressures) and may have a more limited substrate scope compared to palladium-catalyzed methods. For instance, the synthesis of 6-aminoisoquinoline from 6-bromoisoquinoline can be achieved using a copper-catalyzed reaction with ammonia at high temperature and pressure.[3] The presence of the N-oxide would be expected to facilitate such a transformation, potentially under milder conditions.

Conceptual Protocol for SNAr of 6-Bromoisoquinoline 2-oxide

Reaction: 6-Bromoisoquinoline 2-oxide + Nucleophile (e.g., NaOMe, KCN, R₂NH)

Conditions:

  • A polar aprotic solvent (e.g., DMSO, DMF).

  • Elevated temperatures (e.g., 100-150 °C).

  • The reaction may be accelerated by the presence of a phase-transfer catalyst for certain nucleophiles.

Rationale: The electron-withdrawing N-oxide group stabilizes the negatively charged Meisenheimer intermediate formed during the nucleophilic attack, thereby lowering the activation energy for the substitution.[5]

Downstream Manipulations of the N-Oxide Group

A key advantage of using 6-bromoisoquinoline 2-oxide as a starting material is the synthetic versatility of the N-oxide functionality. After the desired substituent has been introduced at the 6-position, the N-oxide can be readily deoxygenated to the corresponding substituted isoquinoline.

Deoxygenation:

Common reagents for the deoxygenation of N-oxides include:

  • PCl₃ or PPh₃: These reagents are effective but may not be compatible with all functional groups.

  • Catalytic Hydrogenation: Hydrogenation over a palladium catalyst (e.g., Pd/C) is a mild and efficient method for deoxygenation.

This two-step strategy of functionalization followed by deoxygenation provides access to a wide range of substituted isoquinolines that may be difficult to synthesize directly.

Summary and Outlook

6-Bromoisoquinoline 2-oxide is a powerful and versatile platform for the synthesis of a diverse range of substituted quinolines. The strategic placement of the bromine atom and the activating and directing effects of the N-oxide group enable a wide array of synthetic transformations. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provide reliable and high-yielding methods for the introduction of aryl, amino, and alkynyl groups, respectively. Furthermore, the potential for nucleophilic aromatic substitution and the synthetic flexibility of the N-oxide group add to the utility of this starting material. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry and drug development to leverage the synthetic potential of 6-bromoisoquinoline 2-oxide in their quest for novel and impactful therapeutic agents.

References

Sources

Method

Protocol for Nucleophilic Aromatic Substitution on 6-Bromoisoquinoline 2-Oxide Derivatives: A Mechanistic and Practical Guide

An Application Guide for Drug Development Professionals Introduction The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant therapeutic value, including antihypertensives and anesthetics.[1][2] The introduction of an N-oxide functionality to the isoquinoline ring system dramatically alters its electronic properties, unlocking unique avenues for chemical modification. Specifically, isoquinoline N-oxides are valuable precursors in drug discovery due to their diverse biological activities, which include anticancer and antimicrobial properties.[3]

This application note provides a detailed protocol and mechanistic rationale for conducting nucleophilic aromatic substitution (SNAr) reactions on 6-bromoisoquinoline 2-oxide. The N-oxide group acts as a powerful activating group, rendering the heteroaromatic ring susceptible to attack by a wide range of nucleophiles. This reaction is a cornerstone for generating libraries of novel 6-substituted isoquinoline 2-oxide derivatives, enabling the exploration of structure-activity relationships (SAR) in drug development programs.[4] We will delve into the causality behind experimental choices, provide a robust, self-validating protocol, and offer insights into potential challenges and troubleshooting.

Mechanistic Principles: The Activating Role of the N-Oxide

Nucleophilic aromatic substitution (SNAr) is fundamentally different from the more common electrophilic aromatic substitution. Instead of an electron-rich aromatic ring attacking an electrophile, the SNAr reaction involves a nucleophile attacking an electron-poor aromatic ring that is substituted with a good leaving group.[5][6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7]

For an SNAr reaction to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[8] These EWGs are crucial for two reasons: they decrease the electron density of the ring, making it more electrophilic and susceptible to nucleophilic attack, and they stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[7][8]

In the case of 6-bromoisoquinoline 2-oxide, the N-oxide moiety is a potent activating group. The positively charged nitrogen and the negatively charged oxygen create a strong dipole, withdrawing electron density from the entire ring system. This effect is particularly pronounced at the C-4 and C-6 positions, which are para and ortho, respectively, to the ring nitrogen in the benzenoid portion of the scaffold. The resonance stabilization provided by the N-oxide group significantly lowers the activation energy for the formation of the Meisenheimer complex, facilitating the substitution of the bromine atom at the C-6 position.[4]

SNAr_Mechanism Figure 1: S_N_Ar Mechanism on 6-Bromoisoquinoline 2-Oxide cluster_intermediate Rate-Determining Step Reactant 6-Bromoisoquinoline 2-Oxide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Addition (Slow) Nucleophile Nucleophile (Nu⁻) Product 6-Substituted Isoquinoline 2-Oxide Meisenheimer->Product Elimination (Fast) LeavingGroup Bromide Ion (Br⁻)

Caption: SNAr Mechanism on 6-Bromoisoquinoline 2-Oxide.

Experimental Protocol: Synthesis of 6-Morpholinoisoquinoline 2-Oxide

This protocol details a representative SNAr reaction using morpholine as the nucleophile. The principles and procedures can be adapted for a variety of amine, alkoxide, and thiol nucleophiles.

2.1. Materials and Reagents

  • Substrate: 6-Bromoisoquinoline 2-oxide (1.0 eq)

  • Nucleophile: Morpholine (1.5 - 2.0 eq)

  • Base: Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Reaction Monitoring: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Work-up: Ethyl acetate (EtOAc), Deionized water (H₂O), Brine (saturated NaCl solution)

  • Purification: Silica gel for column chromatography (230-400 mesh)

2.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser and heating mantle (or oil bath)

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

2.3. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-bromoisoquinoline 2-oxide (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

    • Expert Insight: An inert atmosphere is crucial to prevent the absorption of atmospheric moisture, which can quench anionic nucleophiles and reduce reaction efficiency. K₂CO₃ is a moderately strong base suitable for deprotonating the N-H of morpholine without causing unwanted side reactions.

  • Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.1-0.2 M with respect to the substrate. Stir the suspension for 5-10 minutes. Add morpholine (1.5 eq) to the mixture via syringe.

    • Expert Insight: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they effectively solvate the cation of the base (K⁺) while poorly solvating the anionic nucleophile, thereby increasing its nucleophilicity.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C.

    • Expert Insight: While the N-oxide activates the ring, thermal energy is typically required to overcome the activation barrier for the initial nucleophilic attack. The optimal temperature may vary depending on the nucleophile's reactivity.

  • Monitoring Progress: Monitor the reaction progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent). The consumption of the starting material (6-bromoisoquinoline 2-oxide) and the appearance of a new, typically more polar, product spot will be observed. The reaction is generally complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

    • Expert Insight: This aqueous work-up removes the DMF solvent and inorganic salts (KBr, excess K₂CO₃).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure 6-morpholinoisoquinoline 2-oxide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Scope and Versatility: A Survey of Common Nucleophiles

The protocol described is adaptable to a wide range of nucleophiles. The choice of base and reaction temperature is critical and depends on the pKa of the nucleophile's conjugate acid.

Nucleophile ClassExample NucleophileTypical BaseSolventTemp (°C)Notes & Rationale
Amines (Primary/Secondary) Aniline, PiperidineK₂CO₃, Cs₂CO₃DMF, DMSO80-120A base is required to neutralize the HBr formed or to deprotonate the amine if it has a low pKa.
Alkoxides Sodium MethoxideNaH, NaOMeTHF, DMF25-80Alkoxides are potent nucleophiles.[9] NaH can be used to generate the alkoxide in situ from the corresponding alcohol.[10][11]
Thiols ThiophenolK₂CO₃, Et₃NDMF, Acetonitrile60-100Thiolates are excellent nucleophiles ("soft" nucleophiles) and react readily. A mild base is sufficient for deprotonation.

Workflow and Troubleshooting

Caption: Experimental Workflow and Key Troubleshooting Checkpoints.

Common Issues and Solutions:

  • Problem: Low or no conversion of starting material.

    • Possible Cause: Insufficiently anhydrous conditions; base not strong enough; temperature too low.

    • Solution: Ensure all reagents and solvents are dry. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH for alcohols). Incrementally increase the reaction temperature.

  • Problem: Multiple product spots on TLC, difficult purification.

    • Possible Cause: Side reactions due to excessive heat; degradation of starting material or product.

    • Solution: Lower the reaction temperature and increase the reaction time. Ensure the reaction is run under a positive pressure of inert gas. Consider a different solvent that allows for lower reaction temperatures.

  • Problem: Deoxygenation of the N-oxide.

    • Possible Cause: Certain reagents or prolonged heating can sometimes lead to the reduction of the N-oxide to the parent isoquinoline.

    • Solution: This is less common under these conditions but can be monitored by comparing the product's NMR to the known spectrum of the deoxygenated analogue. If it occurs, milder conditions or different reagents may be necessary.

Conclusion

The nucleophilic aromatic substitution on 6-bromoisoquinoline 2-oxide is a robust and versatile method for synthesizing a diverse array of 6-substituted derivatives. The activating effect of the N-oxide group is key to the success of this transformation, enabling reactions with a broad spectrum of nucleophiles under accessible laboratory conditions. The detailed protocol and mechanistic insights provided herein serve as a comprehensive guide for researchers in medicinal chemistry and drug development, facilitating the efficient generation of novel molecular entities for biological screening and lead optimization.

References

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]

  • Wikipedia. (n.d.). Isoquinoline. Available from: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Zhang, L., et al. (2022). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available from: [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from: [Link]

  • ACS Publications. (2024). Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. (2015). Naturally occurring plant isoquinoline N-oxide alkaloids: their pharmacological and SAR activities. Phytomedicine. Available from: [Link]

  • Chemistry LibreTexts. (2020). 14.10: Reactions of Alkoxides. Available from: [Link]

  • KPU Pressbooks. (n.d.). 1.2 Reactions of Alcohols – Organic Chemistry II. Available from: [Link]

  • University Lecture Notes. (n.d.). Quinolines & Isoquinolines – Reactivity. Available from: [Link]

  • YouTube. (2023). Alkoxides from Alcohols, EASY. Wallace Way. Available from: [Link]

Sources

Application

Derivatization of 6-Bromoisoquinoline 2-oxide for drug discovery

Anwendungs- und Protokollhinweise: Derivatisierung von 6-Bromisochinolin-2-oxid für die Wirkstoffentdeckung Herausgegeben von: Senior Application Scientist, Synthetische und Medizinische Chemie Zusammenfassung Dieses Dok...

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollhinweise: Derivatisierung von 6-Bromisochinolin-2-oxid für die Wirkstoffentdeckung

Herausgegeben von: Senior Application Scientist, Synthetische und Medizinische Chemie

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 6-Bromisochinolin-2-oxid, einer vielseitigen Bausteinverbindung für die Wirkstoffentdeckung. Isochinolin-N-oxide sind eine privilegierte Klasse von Heterozyklen, die in zahlreichen biologisch aktiven Naturstoffen vorkommen und als wichtige Zwischenprodukte in der pharmazeutischen Synthese dienen.[1][2] Die Einführung eines Bromatoms an der C-6-Position bietet einen reaktiven „Griff“, der eine breite Palette von Funktionalisierungen durch moderne Kreuzkupplungsreaktionen und nukleophile Substitutionen ermöglicht. Die N-Oxid-Funktionalität modifiziert nicht nur die elektronischen Eigenschaften des Ringsystems, um die Reaktivität zu erhöhen, sondern kann auch direkt zu pharmakologischen Eigenschaften beitragen oder für nachfolgende Transformationen genutzt werden.[3] Wir stellen hier etablierte Protokolle für die Synthese des Ausgangsmaterials sowie für dessen Derivatisierung mittels Suzuki-Miyaura-, Sonogashira-, Buchwald-Hartwig-Kupplungen und nukleophiler aromatischer Substitution (SNAr) vor.

Einleitung: Die strategische Bedeutung von 6-Bromisochinolin-2-oxid

Der Isochinolin-Kern ist ein zentrales Strukturelement in der medizinischen Chemie und findet sich in Wirkstoffen mit einem breiten Spektrum an pharmakologischen Aktivitäten, darunter antikanzerogene, antimikrobielle, antivirale und entzündungshemmende Eigenschaften.[4][5][6] Die N-Oxidation des Isochinolin-Stickstoffs führt zu einer signifikanten Veränderung der Elektronenverteilung im aromatischen System. Das Sauerstoffatom zieht Elektronendichte ab, wodurch der Ring elektronenärmer und somit anfälliger für bestimmte chemische Transformationen wird.

6-Bromisochinolin-2-oxid ist ein besonders wertvolles Intermediat. Das Bromatom an der C-6-Position ist ein idealer Ausgangspunkt für palladiumkatalysierte Kreuzkupplungsreaktionen, die die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen ermöglichen.[7] Dies erlaubt die systematische Einführung einer Vielzahl von molekularen Fragmenten und den Aufbau von Substanzbibliotheken für das Screening auf biologische Aktivität. Diese Anwendungsbeschreibung soll Forschern und Wissenschaftlern in der Wirkstoffentwicklung robuste und reproduzierbare Protokolle an die Hand geben, um das volle synthetische Potenzial dieses Bausteins auszuschöpfen.

Synthese des Ausgangsmaterials: 6-Bromisochinolin-2-oxid

Die zuverlässige Verfügbarkeit des Ausgangsmaterials ist der erste kritische Schritt. Die direkte N-Oxidation von kommerziell erhältlichem 6-Bromisochinolin ist die direkteste Methode.

Workflow zur Synthese von 6-Bromisochinolin-2-oxid

G cluster_start Ausgangsmaterial cluster_process N-Oxidation cluster_end Produkt A 6-Bromisochinolin B Reaktion mit H₂O₂ in Essigsäure A->B Oxidationsmittel C 6-Bromisochinolin-2-oxid B->C Aufarbeitung & Isolierung

Abbildung 1: Vereinfachter Workflow für die N-Oxidation von 6-Bromisochinolin.

Protokoll 2.1: Synthese von 6-Bromisochinolin-2-oxid

Dieses Protokoll beschreibt die Oxidation von 6-Bromisochinolin unter Verwendung von Wasserstoffperoxid in einem sauren Medium.[8]

Materialien:

  • 6-Bromisochinolin

  • Eisessig (CH₃COOH)

  • Wasserstoffperoxid (H₂O₂, 30% w/w in H₂O)

  • Natriumcarbonat (Na₂CO₃), gesättigte wässrige Lösung

  • Dichlormethan (DCM)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz, Scheidetrichter

Vorgehensweise:

  • Löse 6-Bromisochinolin (1 Äquiv.) in Eisessig in einem Rundkolben.

  • Füge langsam Wasserstoffperoxid (ca. 5-10 Äquiv.) hinzu.

  • Erhitze die Mischung unter Rühren für 2-4 Stunden unter Rückfluss. Der Reaktionsfortschritt sollte mittels Dünnschichtchromatographie (DC) überwacht werden.[8]

  • Kühle die Reaktion auf Raumtemperatur ab und gieße sie vorsichtig in destilliertes Wasser.

  • Kühle die wässrige Mischung in einem Eisbad auf ca. 0 °C ab.

  • Neutralisiere die Lösung vorsichtig durch tropfenweise Zugabe einer gesättigten Natriumcarbonatlösung, bis die CO₂-Entwicklung aufhört und der pH-Wert neutral bis leicht basisch ist.

  • Extrahiere die wässrige Phase dreimal mit Dichlormethan.

  • Vereinige die organischen Phasen, trockne sie über wasserfreiem Natriumsulfat, filtriere und entferne das Lösungsmittel unter reduziertem Druck.[8]

  • Das resultierende Rohprodukt kann durch Umkristallisation oder Säulenchromatographie weiter gereinigt werden.

Derivatisierungsstrategien an der C-6-Position

Die C-Br-Bindung an der 6-Position ist der Schlüssel zur Derivatisierung. Wir konzentrieren uns auf palladiumkatalysierte Kreuzkupplungen, die eine hohe funktionelle Gruppentoleranz und milde Reaktionsbedingungen aufweisen.[9]

Suzuki-Miyaura-Kupplung: Synthese von Biaryl- und Heteroarylstrukturen

Die Suzuki-Miyaura-Kupplung ist eine der leistungsfähigsten Methoden zur Bildung von C(sp²)-C(sp²)-Bindungen.[10] Sie ermöglicht die Kopplung von 6-Bromisochinolin-2-oxid mit einer Vielzahl von Boronsäuren oder Boronsäureestern.

Kausale Begründung: Die Reaktion erfordert einen Palladium(0)-Katalysator, der durch oxidative Addition in die C-Br-Bindung insertiert. Nach der Transmetallierung mit dem Boronat-Komplex (gebildet aus der Boronsäure und einer Base) folgt die reduktive Eliminierung, die das gekoppelte Produkt freisetzt und den Katalysator regeneriert.[11] Die Wahl der Liganden und der Base ist entscheidend für die Effizienz und den Umfang der Reaktion.

G center Pd(0)L₂ Pd_II_Aryl Br-Pd(II)L₂-Ar center->Pd_II_Aryl  (3) node1 Oxidative Addition node2 Transmetallierung Pd_II_Dimer R-Pd(II)L₂-Ar node3 Reduktive Eliminierung ArR Ar-R ArX Ar-Br ArBOH R-B(OH)₂ + Base Pd_II_Aryl->Pd_II_Dimer  (2) Pd_II_Dimer->center  (1)

Abbildung 2: Katalytischer Zyklus der Suzuki-Miyaura-Kupplung.

Protokoll 3.1: Allgemeine Vorgehensweise für die Suzuki-Miyaura-Kupplung

Materialien:

  • 6-Bromisochinolin-2-oxid

  • Aryl- oder Heteroarylboronsäure/-ester (1.1 - 1.5 Äquiv.)

  • Palladiumkatalysator (z.B. Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (z.B. K₂CO₃, Cs₂CO₃, 2-3 Äquiv.)

  • Lösungsmittel (z.B. Dioxan/H₂O, Toluol, DMF)

  • Reaktionsgefäß für inerte Atmosphäre (z.B. Schlenk-Rohr)

Vorgehensweise:

  • Gib 6-Bromisochinolin-2-oxid (1 Äquiv.), die Boronsäure (1.2 Äquiv.) und die Base (2 Äquiv.) in ein trockenes Reaktionsgefäß.

  • Evakuiere das Gefäß und fülle es dreimal mit einem inerten Gas (Argon oder Stickstoff).

  • Füge den Palladiumkatalysator (z.B. 2 mol% Pd(PPh₃)₄) hinzu.

  • Gib entgastes Lösungsmittel (z.B. ein 4:1-Gemisch aus Dioxan und Wasser) hinzu.

  • Erhitze die Reaktion unter Rühren bei 80-100 °C für 4-16 Stunden, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.

  • Kühle die Reaktion ab, verdünne sie mit Wasser und extrahiere sie mit einem organischen Lösungsmittel (z.B. Ethylacetat).

  • Wasche die vereinigten organischen Phasen mit Sole, trockne sie über Na₂SO₄ und reinige das Produkt mittels Säulenchromatographie.

KatalysatorBaseLösungsmittelTemperatur (°C)Typische Substrate
Pd(PPh₃)₄K₂CO₃Dioxan/H₂O90Phenyl-, Thiophenyl-, Pyridylboronsäuren
PdCl₂(dppf)Cs₂CO₃Toluol100Sterisch gehinderte Arylboronsäuren
SPhos Pd G2K₃PO₄2-MeTHF80Alkylboronsäuren

Tabelle 1: Repräsentative Bedingungen für die Suzuki-Miyaura-Kupplung.

Sonogashira-Kupplung: Einführung von Alkinyl-Gruppen

Die Sonogashira-Kupplung ist eine hocheffiziente Methode zur Bildung von C(sp²)-C(sp)-Bindungen, bei der ein Arylhalogenid mit einem terminalen Alkin gekoppelt wird.[12][13] Diese Reaktion wird typischerweise durch einen Palladiumkomplex und ein Kupfer(I)-Salz als Co-Katalysator katalysiert.[14]

Kausale Begründung: Der Mechanismus umfasst zwei miteinander verbundene katalytische Zyklen. Im Palladiumzyklus findet die oxidative Addition des Arylhalogenids an Pd(0) statt. Im Kupferzyklus wird das terminale Alkin deprotoniert und bildet ein Kupfer(I)-acetylid. Dieses Acetylid wird dann im Transmetallierungsschritt auf den Palladiumkomplex übertragen, gefolgt von der reduktiven Eliminierung des Produkts.[15] Die Verwendung einer Base (typischerweise ein Amin) ist erforderlich, um das Alkin zu deprotonieren und den bei der Reaktion entstehenden Halogenwasserstoff zu neutralisieren.

G cluster_pd Palladium-Zyklus cluster_cu Kupfer-Zyklus Pd0 Pd(0)L₂ PdII Br-Pd(II)L₂-Ar Pd0->PdII Oxidative Addition (Ar-Br) PdII_Alkyne R-C≡C-Pd(II)L₂-Ar PdII->PdII_Alkyne Transmetallierung PdII_Alkyne->Pd0 Reduktive Eliminierung (Ar-C≡C-R) CuX Cu(I)Br CuAlkyne Cu(I)-C≡C-R CuX->CuAlkyne Base, R-C≡C-H CuAlkyne->PdII Cu-Acetylid Transfer CuAlkyne->CuX G center Pd(0)L₂ Pd_II_Aryl Br-Pd(II)L₂-Ar center->Pd_II_Aryl  (3) node1 Oxidative Addition node2 Amin-Koordination & Deprotonierung Pd_II_Amido (R₂N)-Pd(II)L₂-Ar node3 Reduktive Eliminierung ArNR2 Ar-NR₂ ArX Ar-Br Amine R₂NH + Base Pd_II_Aryl->Pd_II_Amido  (2) Pd_II_Amido->center  (1) G Start 6-Bromisochinolin-2-oxid + Nukleophil (Nu⁻) Intermediate Meisenheimer-Komplex (Resonanzstabilisiertes Anion) Start->Intermediate Addition (langsamer Schritt) Product 6-Substituiertes Isochinolin-2-oxid + Br⁻ Intermediate->Product Eliminierung (schneller Schritt)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Temperature for 6-Bromoisoquinoline 2-oxide Reactions

Welcome to the technical support center for reactions involving 6-Bromoisoquinoline 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 6-Bromoisoquinoline 2-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. The following content is structured in a flexible question-and-answer format to directly address the challenges of temperature optimization.

Frequently Asked Questions (FAQs)

Q1: Why is temperature a critical parameter in reactions with 6-Bromoisoquinoline 2-oxide?

Temperature is arguably the most critical parameter to control in reactions involving 6-Bromoisoquinoline 2-oxide for three primary reasons:

  • Reaction Rate: As with most chemical reactions, temperature directly influences the reaction rate. Higher temperatures provide the necessary activation energy for the reaction to proceed at a practical pace. If a reaction is sluggish or not proceeding at all, insufficient thermal energy is a likely culprit.

  • Selectivity and Side Reactions: Temperature can dictate the reaction pathway, especially when multiple products can be formed. This is governed by the principles of kinetic versus thermodynamic control.[1][2]

    • Kinetic Control (Lower Temperatures): At lower temperatures, the product that forms the fastest (i.e., has the lowest activation energy) will be the major product. These reactions are often irreversible under these conditions.[3][4]

    • Thermodynamic Control (Higher Temperatures): At higher temperatures, reactions can become reversible. This allows the system to reach equilibrium, favoring the most stable product, which may not be the desired one.[2][3]

  • Compound Stability: 6-Bromoisoquinoline 2-oxide, like other heterocyclic N-oxides, is susceptible to thermal decomposition.[5] Excessive heat can lead to the loss of the N-oxide functional group (deoxygenation), resulting in the formation of 6-bromoisoquinoline as a significant byproduct and reducing the yield of the desired product.

Q2: What are the general temperature ranges for common reactions with this substrate?

While the optimal temperature is highly dependent on the specific reagents, catalyst, and solvent, the following ranges can be used as a starting point for optimization. The N-oxide group activates the isoquinoline ring, particularly at the C1 position, for nucleophilic attack, which can influence the required reaction conditions.

Reaction TypeTypical Temperature RangeKey Considerations
Nucleophilic Aromatic Substitution (SNAr) 25 °C to 100 °CThe reactivity of the nucleophile is a major factor. Highly reactive nucleophiles may proceed at room temperature, while weaker ones may require heating.[6]
Suzuki Coupling 60 °C to 120 °CDependent on the palladium catalyst, ligands, and base used. The specific boronic acid or ester also plays a role.[7][8]
Heck Coupling 80 °C to 140 °COften requires higher temperatures to facilitate the catalytic cycle.[2][3][9]
Buchwald-Hartwig Amination 80 °C to 110 °CCatalyst and ligand choice are critical. Temperatures must be high enough for catalytic turnover but low enough to prevent catalyst degradation and substrate decomposition.[10]
Q3: How does the choice of solvent influence the optimal reaction temperature?

The solvent plays a crucial role in several ways that are directly linked to temperature:

  • Boiling Point: The boiling point of the solvent sets the maximum temperature achievable at atmospheric pressure. For reactions requiring temperatures above 100-120 °C, high-boiling solvents like DMF, DMSO, or toluene are necessary.

  • Solubility: Reactants must be sufficiently soluble at the reaction temperature to ensure a homogenous reaction mixture and efficient reaction rates. Solubility of reagents often increases with temperature.[11]

  • Solvent Polarity: The polarity of the solvent can affect the stability of transition states and intermediates. For instance, polar aprotic solvents (e.g., DMF, DMSO) are often preferred for SNAr reactions as they can stabilize charged intermediates.[12]

Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during reactions with 6-Bromoisoquinoline 2-oxide and provides a logical approach to resolving them through temperature optimization.

Problem 1: Low or No Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted 6-Bromoisoquinoline 2-oxide.

  • The desired product is formed in very low yield, or not at all.

Potential Temperature-Related Causes & Solutions:

  • Insufficient Activation Energy: The reaction temperature may be too low to overcome the activation energy barrier.

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress at each new temperature. For palladium-catalyzed reactions, ensure the temperature is within the optimal range for the chosen catalyst and ligand system.[10]

  • Poor Solubility: The starting material or other reagents may not be fully dissolved at the current temperature.

    • Solution: Check the solubility of all reactants in the chosen solvent. If solubility is an issue, consider increasing the temperature or switching to a different solvent in which the reactants are more soluble at a moderate temperature.[11]

Problem 2: Significant Formation of Side Products

Symptoms:

  • Multiple spots are visible on the TLC plate in addition to the starting material and desired product.

  • Purification is difficult due to the presence of impurities with similar properties to the product.

Potential Temperature-Related Causes & Solutions:

  • Thermal Decomposition (Deoxygenation): The most common side product at elevated temperatures is 6-bromoisoquinoline, formed by the loss of the N-oxide oxygen.

    • Solution: Reduce the reaction temperature. If the reaction rate becomes too slow, consider using a more active catalyst, a different ligand (for cross-coupling), or a more reactive nucleophile to allow the reaction to proceed at a lower temperature. Studies on related heterocyclic N-oxides show that decomposition can occur at higher temperatures.[5]

  • Thermodynamically Favored Side Products: The reaction may be under thermodynamic control, favoring a more stable but undesired product.

    • Solution: Lower the reaction temperature to shift the reaction towards kinetic control, which may favor the desired product.[1][2] This is particularly relevant in cases of regioselectivity, where a nucleophile could potentially attack different positions on the ring.

  • Catalyst Degradation: In palladium-catalyzed reactions, high temperatures can lead to the formation of palladium black (inactive palladium), which reduces catalytic activity and can lead to incomplete reactions or side reactions.

    • Solution: Lower the temperature to the minimum required for an efficient reaction. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to protect the catalyst.

Visualizing the Optimization Workflow

A systematic approach is key to finding the optimal temperature. The following workflow provides a general guideline for a new reaction.

Temperature_Optimization_Workflow start Start: Define Reaction (e.g., Suzuki Coupling) lit_search Literature Search (Analogous Reactions) start->lit_search initial_temp Select Initial Temperature (e.g., 80°C) lit_search->initial_temp run_rxn Run Small-Scale Reaction (Monitor by TLC/LC-MS) initial_temp->run_rxn analyze Analyze Outcome run_rxn->analyze no_rxn No/Low Conversion analyze->no_rxn Incomplete? side_products Side Products/ Decomposition analyze->side_products Impure? success Good Conversion & Selectivity analyze->success Clean? increase_temp Increase Temp (+20°C) no_rxn->increase_temp decrease_temp Decrease Temp (-20°C) side_products->decrease_temp optimize Optimize Further (± 5-10°C increments) success->optimize increase_temp->run_rxn decrease_temp->run_rxn

Caption: A decision workflow for systematic temperature optimization.

Experimental Protocols

The following protocols are provided as a starting point. Researchers should always perform small-scale test reactions to determine the optimal conditions for their specific substrates and setup.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Objective: To couple an arylboronic acid with 6-Bromoisoquinoline 2-oxide.

Materials:

  • 6-Bromoisoquinoline 2-oxide

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Dioxane/Water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromoisoquinoline 2-oxide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system via syringe.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C ) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Temperature Choice: A temperature of 90 °C is a common starting point for Suzuki couplings.[7] It is generally sufficient to promote the catalytic cycle without causing significant degradation of the N-oxide or the catalyst. If the reaction is slow, the temperature can be increased to 100-110 °C.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Objective: To displace the bromide of 6-Bromoisoquinoline 2-oxide with a nucleophile (e.g., an amine or alkoxide).

Materials:

  • 6-Bromoisoquinoline 2-oxide

  • Nucleophile (e.g., morpholine, 1.5 equivalents)

  • Base (if required, e.g., K₂CO₃, 2.0 equivalents for amine hydrochlorides)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • In a round-bottom flask, dissolve 6-Bromoisoquinoline 2-oxide (1.0 eq) in the chosen solvent.

  • Add the nucleophile (1.5 eq) and the base (if required).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C ) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Rationale for Temperature Choice: The N-oxide group activates the isoquinoline ring, making the bromo-substituent susceptible to nucleophilic attack. A moderate temperature of 80 °C is often sufficient, especially with a polar aprotic solvent. For less reactive nucleophiles, the temperature may need to be raised to 100-120 °C.

References

  • El-Demerdash, S. H., El-Gogary, T. M., & El-Nahas, A. M. (2018). A thermochemistry and kinetic study on the thermal decomposition of ethoxyquinoline and ethoxyisoquinoline. International Journal of Chemical Kinetics. [Link]

  • (2025). Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. ResearchGate. [Link]

  • (2025). Thermooxidative decomposition of heterocyclic N-oxides. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • UCSD. (2023). Chapter 8: Nucleophilic substitutions. [Link]

  • Central European Journal of Energetic Materials. (2021). Effects of Metal Oxides on the Thermal Decomposition Kinetics and Mechanisms of HAN/PVA Based Propellants. [Link]

  • MDPI. (2021). Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Stang, P. J., & Diederich, F. (2012). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. National Institutes of Health. [Link]

  • National Institutes of Health. (2025). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Intermolecular Oxidative Amination of Alkenes with Amines, Using Molecular Oxygen as Terminal Oxidant. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • ChemRxiv. (2022). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]

  • Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]

  • ChemRxiv. (2022). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • National Institutes of Health. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Royal Society of Chemistry. (2017). A direct metal-free C2–H functionalization of quinoline N-oxides: a highly selective amination and alkylation strategy towards 2-substituted quinolines. [Link]

  • Wikipedia. (n.d.). Nucleophilic substitution. [Link]

  • ResearchGate. (2025). Ir(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryloxime and α-Diazocarbonyl Compounds. [Link]

  • ResearchGate. (2025). Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions. [Link]

  • BYJU'S. (n.d.). Nucleophilic Substitution Reaction. [Link]

  • Clark, J. (n.d.). What is nucleophilic substitution?. Chemguide. [Link]

  • ResearchGate. (2021). Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K. [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. [Link]

  • Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • Westin, J. (n.d.). Kinetic vs Thermodynamic Control Of A Reaction. Jack Westin. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Bromoisoquinoline 2-oxide

Welcome to the technical support guide for the synthesis and scale-up of 6-Bromoisoquinoline 2-oxide. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of 6-Bromoisoquinoline 2-oxide. This resource is designed for researchers, medicinal chemists, and process development scientists. 6-Bromoisoquinoline 2-oxide is a valuable intermediate, but its synthesis, particularly the N-oxidation step, can present challenges ranging from reaction control to product purification. This guide provides in-depth, field-tested solutions to common problems and answers frequently asked questions, ensuring you can optimize your synthesis for consistency, yield, and purity.

Troubleshooting Guide: From Bench to Scale

This section addresses specific experimental failures and challenges you may encounter. The solutions are based on established chemical principles and practical laboratory experience.

Q1: My N-oxidation reaction has stalled or shows low conversion. What are the likely causes and how can I fix it?

Answer:

Low or incomplete conversion is a frequent issue, especially during scale-up. The root cause often lies with the oxidant's stability, the reaction conditions, or insufficient activation of the substrate.

Potential Causes & Solutions:

  • Oxidant Potency: Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly (cool and dry). Before starting, it's prudent to test the oxidant's activity.

    • Troubleshooting Step: Check the purity of your m-CPBA. Commercial grades are often sold at ~77% purity with the remainder being m-chlorobenzoic acid and water for stability.[1] If it's old, consider using a fresh bottle.

    • Alternative: For a more robust process, consider using hydrogen peroxide in acetic acid. This generates peracetic acid in situ and can be more cost-effective for larger scales, though it may require longer reaction times or heating.[2]

  • Insufficient Acidic Catalyst (for H₂O₂ methods): When using hydrogen peroxide, an acid catalyst (commonly acetic acid or sulfuric acid) is required to form the more potent peroxyacid.

    • Troubleshooting Step: Ensure the correct stoichiometry of the acid catalyst. The reaction of H₂O₂ with a carboxylic acid is an equilibrium process; sufficient acid is needed to drive it towards the peroxyacid.

  • Reaction Monitoring: Relying solely on a timed reaction is unreliable.

    • Best Practice: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). The N-oxide product is significantly more polar than the starting 6-bromoisoquinoline and will have a much lower Rf value. A stained spot with a reagent like Dragendorff can also help visualize the N-oxide product.[3]

  • Temperature Control: While some heat can increase the reaction rate, excessive temperatures can decompose the oxidant faster than it reacts with the isoquinoline.

    • Troubleshooting Step: For m-CPBA, reactions are often run at 0 °C to room temperature. If using H₂O₂/AcOH, reflux temperatures may be necessary.[2] Maintain a stable temperature and monitor for any exotherms, especially during large-scale reactions.

Q2: I've successfully completed the reaction, but I'm struggling to remove the m-chlorobenzoic acid byproduct during workup. How can I improve purification?

Answer:

This is the most common challenge when using m-CPBA.[4][5] The m-chlorobenzoic acid byproduct has acidic properties and moderate solubility in organic solvents, complicating its removal.

Purification Protocol:

  • Initial Precipitation: After the reaction is complete, cool the reaction mixture (e.g., in an ice bath). Much of the m-chlorobenzoic acid and any unreacted m-CPBA will precipitate out of common organic solvents like dichloromethane (DCM) or dichloroethane (DCE).[4] Filter the cold mixture to remove the bulk of these impurities.

  • Aqueous Base Wash: Transfer the filtrate to a separatory funnel and wash it thoroughly with a basic solution.

    • Recommended: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% solution of sodium carbonate (Na₂CO₃). The base will deprotonate the acidic byproduct, forming the corresponding sodium salt, which is highly soluble in the aqueous layer.

    • Causality: The N-oxide is weakly basic and will remain in the organic layer, while the carboxylic acid is converted to its water-soluble salt. Be cautious of CO₂ evolution during the wash.

  • Sulfite Wash (Optional but Recommended): To remove any residual peroxyacid, wash the organic layer with a 10% aqueous solution of sodium sulfite (Na₂SO₃).[4] The sulfite reduces the peroxy group, ensuring no active oxidant remains.

  • Final Wash and Drying: Wash the organic layer with brine to remove excess water, then dry over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Column Chromatography: If impurities persist, column chromatography on silica gel is highly effective. The N-oxide is very polar and will require a polar eluent system (e.g., DCM/Methanol or Ethyl Acetate/Methanol). The non-polar starting material will elute first, followed by the highly polar N-oxide.

Experimental Workflow & Data
General N-Oxidation Protocol (m-CPBA)
  • Dissolution: Dissolve 6-Bromoisoquinoline (1.0 eq) in a suitable solvent (e.g., Dichloromethane, Chloroform) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (1.1-1.5 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up: Follow the purification protocol described in Q2 to quench the reaction and remove acidic byproducts.

  • Isolation: Concentrate the dried organic layer in vacuo. The crude product can be further purified by recrystallization or column chromatography.

Table 1: Comparison of Common Oxidizing Agents for N-Oxidation
Oxidizing Agent SystemTypical ConditionsProsCons
m-CPBA DCM or CHCl₃, 0 °C to RTHigh reactivity, reliable, generally clean reaction.[5]Byproduct removal can be difficult[4], relatively expensive, potentially explosive when pure.[1]
H₂O₂ / Acetic Acid Acetic Acid, 60-80 °CInexpensive, readily available, scalable.Requires heating, longer reaction times, can generate waste acid.[2]
Urea-Hydrogen Peroxide Acetic AnhydrideSolid, stable source of H₂O₂, safer to handle.Can be less reactive, may require specific activators.
Oxone® (Potassium Peroxymonosulfate) H₂O/CH₃CN or MeOHEnvironmentally benign, powerful oxidant.[6]Can be less selective, may require pH control.
Diagrams: Workflow and Mechanism

A clear understanding of the process flow and chemical mechanism is crucial for troubleshooting.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve 6-Bromoisoquinoline in Solvent (e.g., DCM) B 2. Cool to 0 °C A->B C 3. Add m-CPBA (1.1-1.5 eq) Portion-wise B->C D 4. Monitor by TLC (2-6 hours) C->D E 5. Quench & Aqueous Wash (NaHCO₃, Na₂SO₃) D->E F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate & Purify (Chromatography/Recrystallization) F->G H H G->H Characterization (NMR, MS, IR)

Caption: General experimental workflow for the synthesis of 6-Bromoisoquinoline 2-oxide.

Mechanism cluster_reactants cluster_product 6-BrI 6-Bromoisoquinoline (Nucleophile) TS Concerted Transition State 6-BrI->TS N: attacks O mCPBA m-CPBA (Electrophilic O Source) mCPBA->TS O-O bond breaks N-Oxide 6-Bromoisoquinoline 2-oxide Byproduct m-Chlorobenzoic Acid TS->N-Oxide TS->Byproduct

Caption: Simplified mechanism of N-oxidation using a peroxyacid.

Frequently Asked Questions (FAQs)
Q3: Why scale up the N-oxidation of 6-bromoisoquinoline? What is its utility?

Answer: 6-Bromoisoquinoline is a versatile building block in medicinal chemistry and materials science.[7] Converting it to the N-oxide significantly alters its electronic properties and reactivity, opening up new synthetic pathways. The N-oxide functionality:

  • Activates the Ring for Nucleophilic Substitution: The electron-withdrawing N-oxide group makes the C2 and C4 positions highly susceptible to nucleophilic attack.

  • Directs Electrophilic Substitution: It can direct incoming electrophiles (like nitrating agents) to different positions than the parent isoquinoline, such as the C4 or C5 positions.[8]

  • Serves as an Oxygen Source: In certain catalytic cycles, heteroaromatic N-oxides can act as mild and selective oxygen-transfer agents.[9]

Q4: Are there significant safety concerns when scaling up this reaction?

Answer: Yes, safety is paramount. The primary concern is the oxidizing agent.

  • m-CPBA: While commercially available in a stabilized form, highly pure m-CPBA can be shock-sensitive and explosive.[1] Avoid grinding the solid or heating it rapidly. When scaling up, the potential for a thermal runaway during an exotherm increases. Controlled, slow addition of the oxidant and efficient cooling are critical.

  • Hydrogen Peroxide: Concentrated hydrogen peroxide (>35%) is a strong and potentially hazardous oxidant. It can cause severe burns and form explosive mixtures with organic solvents. Using commercially available 30% aqueous H₂O₂ is generally safer.

Q5: How do I confirm that I have successfully synthesized the N-oxide?

Answer: Standard spectroscopic methods are used for confirmation:

  • ¹H NMR: The most telling evidence is the significant downfield shift of the protons on the pyridine ring, especially H-1 and H-3, due to the deshielding effect of the N-oxide group. The H-8 proton may also experience a downfield shift.[8]

  • IR Spectroscopy: Look for a characteristic N-O stretching vibration, typically in the 1200-1350 cm⁻¹ region.

  • Mass Spectrometry: The product's mass spectrum will show a molecular ion peak corresponding to the mass of the starting material plus one oxygen atom (M+16).

References
  • G. G. D. de Souza, A. L. F. de Sousa, and P. M. Esteves, "Heteroarene N-Oxides as Oxygen Source in Organic Reactions," ResearchGate, N/A. [Link]

  • Organic Syntheses Procedure, "Isoquinoline, 5-bromo-8-nitro-," Organic Syntheses, N/A. [Link]

  • O. Çakmak et al., "Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones," ResearchGate, 2018. [Link]

  • P. He and R. G. Ackman, "Purification of ethoxyquin and its two oxidation products," PubMed, 2000. [Link]

  • NIH, "Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes," PMC - NIH, 2017. [Link]

  • University of Rochester, "Workup: mCPBA Oxidation," Department of Chemistry, N/A. [Link]

  • Who we serve, "Recent Developments in the Chemistry of Heteroaromatic N-Oxides," Thieme Chemistry, 2015. [Link]

  • ACS Publications, "Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes," The Journal of Organic Chemistry, 2017. [Link]

  • NIH, "Selective Heteroaryl N-Oxidation of Amine-Containing Molecules," PMC - NIH, 2018. [Link]

  • Master Organic Chemistry, "m-CPBA (meta-chloroperoxybenzoic acid)," Master Organic Chemistry, 2023. [Link]

  • RSC Publishing, "Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water," RSC Publishing, 2022. [Link]

  • Frontiers, "Grand challenges in chemical biology from the perspective of organic chemical synthesis," Frontiers, N/A. [Link]

  • Organic Chemistry Portal, "3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid," Organic Chemistry Portal, N/A. [Link]

  • Journal of Materials Chemistry A (RSC Publishing), "Challenges and opportunities in the bottom-up mechanochemical synthesis of noble metal nanoparticles," Journal of Materials Chemistry A, 2020. [Link]

  • Organic Chemistry Portal, "N-oxide synthesis by oxidation," Organic Chemistry Portal, N/A. [Link]

  • ACS Publications, "Medicinal Chemistry of Drugs with N-Oxide Functionalities," ACS Publications, 2019. [Link]

  • ResearchGate, "A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone," ResearchGate, 2008. [Link]

  • NIH, "Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes," NIH, 2023. [Link]

  • MDPI, "N-Heterocyclic Carbene Catalysis under Oxidizing Conditions," MDPI, 2018. [Link]

  • MDPI, "Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook," MDPI, 2022. [Link]

  • PubChem, "6-Bromoisoquinoline," PubChem, N/A. [Link]

  • Semantic Scholar, "Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines," Semantic Scholar, 2018. [Link]

  • Chemistry LibreTexts, "8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation," Chemistry LibreTexts, 2021. [Link]

  • MDPI, "Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide," MDPI, 2023. [Link]

  • RSC Advances (RSC Publishing), "Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water," RSC Advances, 2022. [Link]

  • Organic Syntheses Procedure, "N-Methylmorpholine N-oxide," Organic Syntheses, N/A. [Link]

  • Wikipedia, "Isoquinoline," Wikipedia, N/A. [Link]

Sources

Troubleshooting

Removal of unreacted starting material from 6-Bromoisoquinoline 2-oxide

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 6-Bromoisoquinoline 2-oxide and need to remove unreacted 6-Bromoisoquinoline starting material...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 6-Bromoisoquinoline 2-oxide and need to remove unreacted 6-Bromoisoquinoline starting material. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind the recommended purification strategies.

Introduction: The Challenge of Separating an N-oxide from its Precursor

The synthesis of 6-Bromoisoquinoline 2-oxide via the oxidation of 6-Bromoisoquinoline is a common transformation in medicinal chemistry. However, achieving complete conversion can be challenging, often resulting in a product mixture containing both the desired N-oxide and unreacted starting material. The separation of these two compounds is critical for obtaining pure 6-Bromoisoquinoline 2-oxide for downstream applications.

The primary challenge lies in the similar structural backbone of the two molecules. However, the introduction of the N-oxide functionality significantly alters the electronic properties and, consequently, the physicochemical properties of the molecule. This guide will leverage these differences to provide robust and reliable purification protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 6-Bromoisoquinoline 2-oxide.

Q1: My TLC plate shows two spots that are very close together. How can I improve their separation?

A1: The polarity difference between 6-Bromoisoquinoline and its N-oxide is significant, but standard TLC solvent systems may not always provide optimal separation. 6-Bromoisoquinoline 2-oxide is substantially more polar due to the N-O bond.

  • Troubleshooting Tip: To improve separation on a silica gel TLC plate, you need to increase the polarity of your mobile phase. A common starting point is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a polar solvent like ethyl acetate (EtOAc) or methanol (MeOH).

    • If your spots are close to the baseline, increase the proportion of the polar solvent (e.g., from 5% MeOH in DCM to 10% MeOH in DCM).

    • Consider adding a small amount of a basic modifier like triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase. This can help to reduce tailing of the basic 6-bromoisoquinoline spot and improve resolution. A mobile phase of Dichloromethane:Methanol:Ammonium Hydroxide (90:10:1) is a good system to try.

Q2: I performed an acid-base extraction, but I seem to have low recovery of my N-oxide. What could be the reason?

A2: Low recovery after an acid-base extraction can be due to several factors related to the pKa difference between the two compounds. The predicted pKa of the conjugate acid of 6-Bromoisoquinoline is around 4.83, while that of the parent isoquinoline N-oxide is significantly lower, predicted to be around 0.74. This large difference in basicity is the foundation of a successful separation.

  • Troubleshooting Tips:

    • Incomplete Protonation/Deprotonation: Ensure the pH of your aqueous layers is appropriate. To extract the more basic 6-bromoisoquinoline into the aqueous acidic layer, the pH should be sufficiently low (pH < 2). Conversely, to recover it from the aqueous layer, the pH must be raised significantly (pH > 9).

    • Emulsion Formation: Emulsions can trap your product. To break emulsions, you can add brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking.

    • Insufficient Extractions: Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery of your N-oxide from the aqueous layer after basification.

Q3: My compound "oils out" during recrystallization. How can I get it to crystallize?

A3: "Oiling out" occurs when the solute is insoluble in the hot solvent at its boiling point and separates as a liquid. This is common with polar compounds when using non-polar solvents.

  • Troubleshooting Tips:

    • Solvent Choice: The choice of solvent is critical. For a polar compound like 6-Bromoisoquinoline 2-oxide, a single non-polar solvent is unlikely to work. A mixed solvent system is often necessary. A good starting point is to dissolve the crude product in a minimal amount of a hot polar solvent in which it is soluble (e.g., ethanol, methanol, or acetone) and then slowly add a less polar solvent in which it is insoluble (e.g., hexanes or diethyl ether) until the solution becomes turbid. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.[1]

    • Slow Cooling: Rapid cooling can promote oiling out. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

    • Scratching the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.

    • Seeding: If you have a small amount of pure crystalline product, add a "seed crystal" to the cooled solution to initiate crystallization.

Q4: My column chromatography is not giving good separation. The compounds are eluting together.

A4: This is a common issue and can be resolved by optimizing your chromatographic conditions.

  • Troubleshooting Tips:

    • Solvent System: As with TLC, the right solvent system is key. The increased polarity of the N-oxide means it will have a stronger affinity for the silica gel. You will likely need a more polar eluent to move the N-oxide down the column. Start with the solvent system that gave good separation on your TLC plate (ideally with the product Rf around 0.2-0.3). You can run a gradient elution, starting with a less polar solvent system to elute the less polar 6-bromoisoquinoline and gradually increasing the polarity to elute the N-oxide.

    • Column Packing: Ensure your column is packed properly to avoid channeling, which leads to poor separation.

    • Sample Loading: Load your sample onto the column in a minimal amount of solvent. A concentrated band at the top of the column is crucial for good separation.

Purification Protocols

Here are detailed, step-by-step protocols for the most effective methods to remove unreacted 6-Bromoisoquinoline.

Protocol 1: Purification by Acid-Base Extraction

This method leverages the significant difference in basicity between the starting material and the N-oxide product.

Scientific Principle: 6-Bromoisoquinoline, being a moderately basic amine, can be protonated and extracted into an aqueous acidic solution. 6-Bromoisoquinoline 2-oxide is a much weaker base and will remain in the organic layer under these conditions.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture (containing both 6-Bromoisoquinoline and 6-Bromoisoquinoline 2-oxide) in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.

  • Acidic Wash: Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1 M HCl) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate. The protonated 6-bromoisoquinoline will move into the aqueous layer.

  • Separation: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc) into a clean flask. This layer contains your 6-Bromoisoquinoline 2-oxide. The aqueous layer contains the unreacted starting material.

  • Repeat Extraction: To ensure complete removal of the starting material, repeat the acidic wash (steps 2-4) one or two more times with fresh 1 M HCl.

  • Neutralizing Wash: Wash the organic layer containing the N-oxide with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified 6-Bromoisoquinoline 2-oxide.

  • (Optional) Recovery of Starting Material: The combined aqueous acidic layers can be basified with a strong base (e.g., 6 M NaOH) to a pH > 9. The deprotonated 6-bromoisoquinoline will precipitate or can be extracted back into an organic solvent.

Protocol 2: Purification by Column Chromatography

This method separates the compounds based on their differential adsorption to a stationary phase, typically silica gel.

Scientific Principle: The more polar 6-Bromoisoquinoline 2-oxide will interact more strongly with the polar silica gel stationary phase and will therefore elute from the column more slowly than the less polar 6-Bromoisoquinoline.

Experimental Protocol:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good starting point is a mixture of dichloromethane and methanol. A solvent system that gives an Rf value of approximately 0.2-0.3 for the 6-Bromoisoquinoline 2-oxide is ideal for column chromatography.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. The less polar 6-Bromoisoquinoline will elute first.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the starting material and which contain the desired N-oxide product.

  • Gradient Elution (Optional): If the separation is difficult, a gradient elution can be employed. Start with a less polar solvent system to elute the 6-bromoisoquinoline, then gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol in dichloromethane) to elute the more polar 6-Bromoisoquinoline 2-oxide.

  • Concentration: Combine the pure fractions containing the 6-Bromoisoquinoline 2-oxide and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

Scientific Principle: This technique relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Experimental Protocol:

  • Solvent Selection: Finding the right solvent is key. For a polar compound like 6-Bromoisoquinoline 2-oxide, a mixed solvent system is often effective. A good starting point is to try dissolving the crude material in a minimal amount of a hot polar solvent like ethanol or acetone, and then adding a less polar anti-solvent like hexanes or diethyl ether dropwise until the solution becomes cloudy.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent to the crude product to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 4: Purification using a Scavenger Resin

Scavenger resins are solid-supported reagents that react with and remove excess reactants or byproducts from a reaction mixture.

Scientific Principle: For removing the basic 6-Bromoisoquinoline, an acidic scavenger resin can be used. These resins contain acidic functional groups (e.g., sulfonic acid) that will react with and bind the basic starting material, allowing the neutral (or much less basic) N-oxide to remain in solution.

Experimental Protocol:

  • Resin Selection: Choose a suitable acidic scavenger resin, such as a sulfonic acid-functionalized polystyrene resin (e.g., Dowex® 50WX8 or Amberlyst® 15).

  • Incubation: Add the scavenger resin to the crude reaction mixture dissolved in an appropriate solvent (e.g., DCM, THF). The amount of resin should be in excess relative to the amount of unreacted starting material.

  • Agitation: Gently agitate the mixture at room temperature for a few hours to ensure complete scavenging of the 6-bromoisoquinoline. The progress can be monitored by TLC.

  • Filtration: Once the starting material is no longer detectable by TLC, filter off the resin.

  • Work-up: Wash the resin with fresh solvent and combine the filtrates.

  • Concentration: Remove the solvent under reduced pressure to obtain the purified 6-Bromoisoquinoline 2-oxide.

Data Summary

CompoundStructureMolecular Weight ( g/mol )Predicted pKa (Conjugate Acid)Polarity
6-BromoisoquinolineC₉H₆BrN208.06~4.83Less Polar
6-Bromoisoquinoline 2-oxideC₉H₆BrNO224.06~0.74More Polar

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying 6-Bromoisoquinoline 2-oxide.

Caption: Decision workflow for purification of 6-Bromoisoquinoline 2-oxide.

References

  • Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Regioselectivity in Functionalization Reactions

Welcome to the Technical Support Center for troubleshooting regioselectivity in functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting regioselectivity in functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in controlling the site of chemical bond formation. Poor regioselectivity, leading to mixtures of constitutional isomers, is a common hurdle in synthesis that can significantly impact yield, purification, and the overall efficiency of a synthetic route.[1][2] In drug development, achieving the correct regiochemistry is critical, as different regioisomers can exhibit vastly different pharmacological and toxicological profiles.[3]

This resource provides both quick-reference FAQs and in-depth troubleshooting guides to help you diagnose and resolve issues with regioselectivity in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and provides rapid guidance.

Q1: My reaction is producing a mixture of regioisomers. What is the first thing I should check?

A: The first step is to ensure the reaction is running under optimal and consistent conditions. Verify the basics: reagent purity, solvent grade (especially ensuring it's anhydrous if required), reaction temperature, and inert atmosphere conditions. Small variations in these parameters can sometimes lead to inconsistent results. Once these are confirmed, the primary factors to investigate are the inherent electronic and steric properties of your substrate.

Q2: How do I know if steric or electronic effects are controlling the regioselectivity in my reaction?

A: Dissecting steric and electronic effects is crucial for rational optimization.[4]

  • Electronic Effects: These are governed by the distribution of electron density in your substrate. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can direct incoming reagents to specific positions. For instance, in electrophilic aromatic substitution, EDGs typically direct ortho- and para-, while EWGs direct meta-.

  • Steric Effects: These relate to the physical bulk of substituent groups near the reactive center. A bulky group can block access to a nearby position, forcing the reaction to occur at a less hindered site.[1][5]

A good starting point is to analyze your substrate and consider the relative size and electronic nature of its substituents. Computational tools can also provide insights into the electron density at different positions.[6]

Q3: Can changing the catalyst or ligand improve my regioselectivity?

A: Absolutely. The catalyst and its associated ligands are powerful tools for controlling regioselectivity, particularly in metal-catalyzed reactions like cross-coupling and C-H functionalization.[7][8][9] Ligands can modulate the steric and electronic environment around the metal center, which in turn dictates which reactive site on the substrate can productively interact with the catalyst.[10][11] Screening a small panel of ligands with varying steric bulk and electronic properties is a highly effective strategy.

Q4: How significant are solvent and temperature in controlling regioselectivity?

A: Solvent and temperature are critical and sometimes overlooked variables that can have a profound impact on regioselectivity.[12][13]

  • Solvent: The polarity of the solvent can influence the stability of charged intermediates or transition states. A change in solvent can alter the reaction pathway, favoring the formation of one regioisomer over another.[14]

  • Temperature: In many cases, two different regioisomeric products may be formed through pathways with different activation energies. At lower temperatures, the reaction will preferentially proceed through the pathway with the lower activation energy (kinetic control). At higher temperatures, the reaction may become reversible, leading to the thermodynamically most stable product.[14][15]

Part 2: In-Depth Troubleshooting Guides

When initial checks do not resolve the issue, a more systematic approach is required. This section provides detailed workflows and protocols to methodically troubleshoot and optimize your reaction's regioselectivity.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor regioselectivity. Start with the most common and easily adjustable parameters and progress to more complex modifications.

Caption: A systematic workflow for troubleshooting poor regioselectivity.

Guide 1: Modifying Reaction Conditions - Temperature and Solvent

Controlling temperature and solvent is a fundamental strategy for influencing the kinetic versus thermodynamic outcome of a reaction.

The Causality: A reaction that produces two regioisomers (P1 and P2) from a starting material (SM) proceeds through two different transition states (TS1 and TS2).

  • Kinetic Control: If the reaction is irreversible and run at a low temperature, the product that is formed faster (i.e., via the lower energy transition state) will predominate. This is the kinetic product.

  • Thermodynamic Control: If the reaction is reversible and run at a higher temperature, an equilibrium can be established between the starting material and the products. Over time, the more stable product will accumulate, regardless of how fast it is formed. This is the thermodynamic product.

Experimental Protocol: Temperature Screening

  • Baseline Reaction: Set up the reaction at the originally reported or devised temperature. After completion, carefully quench the reaction and determine the ratio of regioisomers using an appropriate analytical method (e.g., ¹H NMR, GC, or LC-MS).

  • Low-Temperature Run (Kinetic Focus): Set up an identical reaction but cool it to a significantly lower temperature (e.g., if the original was room temperature, try 0 °C or -78 °C). Maintain this temperature for the duration of the reaction. Analyze the product ratio. An improvement in selectivity suggests the desired product is the kinetic one.

  • High-Temperature Run (Thermodynamic Focus): Set up another identical reaction at a higher temperature (e.g., refluxing in a higher-boiling solvent). Monitor the reaction over time to see if the product ratio changes, which would indicate that an equilibrium is being established. This will favor the thermodynamically more stable isomer.

Experimental Protocol: Solvent Screening

  • Establish a Baseline: Run the reaction in your standard solvent and determine the regioisomeric ratio.

  • Select a Panel of Solvents: Choose 3-5 solvents with a range of polarities. A good starting set could include a nonpolar solvent (e.g., Toluene or Hexane), a moderately polar aprotic solvent (e.g., THF or Dichloromethane), and a polar aprotic solvent (e.g., DMF or Acetonitrile).[13]

  • Run Parallel Reactions: Set up small-scale reactions in parallel, one for each solvent, keeping all other parameters (temperature, concentration, stoichiometry) identical.

  • Analyze and Compare: After the reactions are complete, determine the regioisomeric ratio for each.

Data Presentation: Solvent Effects on a Hypothetical Suzuki Coupling

EntrySolventDielectric Constant (ε)Regioisomeric Ratio (A:B)
1Toluene2.42:1
2THF7.55:1
3DMF371:3

This table clearly shows how solvent polarity can dramatically shift the regiochemical outcome, providing a clear path for optimization.

Guide 2: Catalyst and Ligand Optimization in Cross-Coupling Reactions

In transition-metal-catalyzed reactions, the ligand sphere around the metal is a powerful control element.[7][9]

The Causality: Ligands influence the steric and electronic properties of the catalyst.

  • Steric Bulk: Large, bulky ligands can block access to one reactive site on the substrate, thereby directing the catalyst to a less hindered position. For example, using a bulky phosphine ligand like tri-tert-butylphosphine can favor reaction at a less substituted position.[5][16]

  • Bite Angle: For bidentate ligands, the natural angle between the two coordinating atoms (the bite angle) can influence the geometry at the metal center, which in turn affects the regioselectivity of key steps like migratory insertion or reductive elimination.

  • Electronic Effects: Electron-rich ligands can make the metal center more nucleophilic, while electron-poor ligands make it more electrophilic. This can alter its reactivity and preference for electronically different sites on a substrate.

G cluster_0 Catalytic Cycle cluster_1 Ligand Influence A Pd(0)Ln B Oxidative Addition A->B Ar-X C R-Pd(II)-X Ln B->C D Migratory Insertion C->D Alkene E R-Pd(II)-R' Ln D->E F Reductive Elimination E->F F->A R-R' L Ligand (L) S Steric Bulk: Controls access of substrate to metal center. L->S E_effect Electronic Effect: Modulates reactivity of metal center. L->E_effect S->B Influences Regioselectivity E_effect->D Influences Regioselectivity

Caption: Influence of ligands on the regioselectivity of a catalytic cycle.

Experimental Protocol: Ligand Screening

  • Select a Diverse Ligand Set: Choose a set of 4-6 commercially available phosphine or N-heterocyclic carbene (NHC) ligands. Ensure diversity in both steric bulk (e.g., PPh₃, P(o-tol)₃, P(tBu)₃) and bite angle for bidentate ligands (e.g., dppf, BINAP, Xantphos).

  • Standardize Reaction Conditions: Use a reliable set of conditions (solvent, base, temperature, palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂) for all screening reactions.

  • Set Up Parallel Reactions: In a glovebox or using Schlenk techniques, set up small-scale reactions in parallel vials. To each vial, add the substrate, coupling partner, base, and palladium precursor. Then, add a different ligand to each vial, maintaining a consistent Pd:Ligand ratio (e.g., 1:1 for monodentate, 1:2 for bidentate).

  • Run and Analyze: Run all reactions for the same amount of time. Quench and analyze the regioisomeric ratio for each.

Data Presentation: Ligand Effects on a Regioselective Heck Reaction

EntryLigandLigand TypeRegioisomeric Ratio (Linear:Branched)
1PPh₃Monodentate, Less Bulky3:1
2P(tBu)₃Monodentate, Bulky>20:1
3dppfBidentate, Wide Bite Angle1:5
4BINAPBidentate, Narrow Bite Angle1:2

This data clearly demonstrates how ligand choice can not only improve but also reverse regioselectivity.

Guide 3: Advanced Strategy - Use of Directing and Blocking Groups

When inherent substrate bias and reaction conditions are insufficient to achieve the desired regioselectivity, modifying the substrate itself is a powerful strategy.

The Causality:

  • Directing Groups: A directing group is a functional group that is part of the substrate and can coordinate to the metal catalyst. This coordination brings the catalyst into close proximity to a specific C-H bond, leading to highly selective functionalization at that site. This is a cornerstone of modern C-H activation chemistry.[17][18][19]

  • Blocking Groups: A blocking group is a temporary, sterically bulky group that is installed at a position you don't want to react. By physically obstructing this site, the reaction is forced to occur at the desired, unblocked position. After the reaction, the blocking group is removed.

Example Workflow: C4-Alkylation of Pyridine using a Blocking Group

The Minisci reaction on pyridine typically yields a mixture of C2 and C4 substituted products due to the electronic nature of the ring.[20] To achieve selective C4 functionalization, a removable blocking group can be used at the nitrogen.

  • Installation of Blocking Group: React the starting pyridine with a suitable reagent (e.g., a maleate-derived blocking group) to modify the pyridine nitrogen. This modification alters the steric and electronic properties of the ring, favoring C4 functionalization.[20]

  • Regioselective Functionalization: Perform the Minisci-type alkylation on the modified pyridine. The reaction should now proceed selectively at the C4 position.

  • Removal of Blocking Group: Deprotect the nitrogen to remove the blocking group, yielding the desired C4-alkylated pyridine.

This strategic use of substrate modification provides a robust method for overcoming inherent reactivity patterns.

References

  • Module 1 Regioselective, Regio-specific and Chemoselective reactions - Durgapur Govt. College. [Link]

  • Zirconocene(III) in Organic Synthesis: Does the Ugly Duckling Become a Swan? - MDPI. [Link]

  • Regio- and stereoselectivity in elimination reactions - YouTube. [Link]

  • Regioselectivity - Wikipedia. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. [Link]

  • Why 90% of clinical drug development fails and how to improve it? - PMC - PubMed Central. [Link]

  • Electronic and Steric Effects Control Regioselectivity in Alkyne Migratory Insertion during Ni-Catalyzed Indenone Synthesis | Organometallics - ACS Publications. [Link]

  • Solvation Effects in Organic Chemistry - ACS Publications - American Chemical Society. [Link]

  • Computational tools for the prediction of site- and regioselectivity of organic reactions - Chemical Science (RSC Publishing) DOI:10.1039/D5SC00541H. [Link]

  • Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions | Journal of the American Chemical Society - ACS Publications. [Link]

  • Application of Enzymes in Regioselective and Stereoselective Organic Reactions - MDPI. [Link]

  • Optimizing Selectivity in C-H Functionalization Through Computational Design | CHOPTOCOMP | Project | Fact Sheet | FP7 - CORDIS. [Link]

  • (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions - YouTube. [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - MDPI. [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities | ChemRxiv. [Link]

  • Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization - Chemical Science (RSC Publishing). [Link]

  • Density Functional Theory Study of the Regioselectivity in Copolymerization of bis-Styrenic Molecules with Propylene Using Zirconocene Catalyst - MDPI. [Link]

  • Regioselectivity in metal-catalyzed cross-coupling reactions. (a) An... - ResearchGate. [Link]

  • Drug development: successes, problems and pitfalls—the industry perspective - PMC - NIH. [Link]

  • Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate - Organic Chemistry Portal. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]

  • What do you mean by regioselectivity and stereoselectivity reactions? With example? - Quora. [Link]

  • NHC Ligands Tailored for Simultaneous Regio- and Enantio-control in Nickel-Catalyzed Reductive Couplings - PMC - NIH. [Link]

  • New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. [Link]

  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach - PMC - PubMed Central. [Link]

  • Risks in new drug development: Approval success rates for investigational drugs. [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies - MDPI. [Link]

  • regioselectivity Archives – Master Organic Chemistry. [Link]

  • (PDF) Chemoselective or Regioselective? - ResearchGate. [Link]

  • Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction | Organometallics - ACS Publications. [Link]

  • Scheme 3. Optimization of the conditions for the regioselective Suzuki-Miyaura cross-coupling reaction. - ResearchGate. [Link]

  • The Journal of Organic Chemistry - ACS Publications - American Chemical Society. [Link]

  • Regioselectivity – Knowledge and References - Taylor & Francis. [Link]

  • Metal–Ligand Interactions and Their Roles in Controlling Nanoparticle Formation and Functions | Accounts of Chemical Research - ACS Publications. [Link]

  • Current Progress and Future Directions of Enzyme Technology in Food Nutrition: A Comprehensive Review of Processing, Nutrition, and Functional Innovation - MDPI. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - Semantic Scholar. [Link]

  • Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PubMed Central. [Link]

  • Regio-MPNN: Predicting Regioselectivity for General Metal-Catalyzed Cross-Coupling Reactions using Chemical Knowledge Informed M - ChemRxiv. [Link]

  • Top 10 Challenges in Generic Drug Development - DrugPatentWatch. [Link]

  • The origin of the ligand-controlled regioselectivity in Rh-catalyzed [(2 + 2) + 2] carbocyclizations: steric vs. stereoelectronic effects - NIH. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. [Link]

  • Recent Advances in C–H Functionalization | The Journal of Organic Chemistry. [Link]

  • Why does Drug Development have such a High Failure Rate? - AZoLifeSciences. [Link]

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Reference Data & Comparative Studies

Validation

A Spectroscopic Investigation of Positional Isomerism: A Comparative Analysis of 6-Bromo- and 8-Bromo-Isoquinoline N-Oxides

Introduction Isoquinoline N-oxides are a class of N-heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry and materials science. The introduction of the N-oxide functionality alters the electronic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Isoquinoline N-oxides are a class of N-heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry and materials science. The introduction of the N-oxide functionality alters the electronic properties of the isoquinoline ring system, enhancing its dipole moment and modifying the reactivity of the carbon framework. This makes them valuable precursors for the synthesis of a wide array of functionalized molecules. In drug development, the isoquinoline core is found in numerous FDA-approved pharmaceuticals, highlighting the importance of this structural motif[1].

The precise placement of substituents, such as halogens, on the isoquinoline N-oxide backbone can dramatically influence the molecule's steric and electronic characteristics. This guide provides an in-depth spectroscopic comparison of two positional isomers: 6-bromo-isoquinoline N-oxide and 8-bromo-isoquinoline N-oxide. Understanding the distinct spectroscopic signatures of these isomers is paramount for researchers in verifying synthetic outcomes, elucidating structure-activity relationships, and ensuring the chemical integrity of drug candidates.

This technical guide will delve into the expected differences in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data for these two isomers. The discussion is grounded in fundamental spectroscopic principles and supported by data from analogous chemical systems, providing a robust framework for their differentiation and characterization.

Experimental Methodologies

The data and interpretations presented in this guide are based on standardized, validated protocols for the synthesis and analysis of N-heterocyclic compounds.

Synthesis: N-Oxidation of Bromo-Substituted Isoquinolines

A reliable method for the preparation of isoquinoline N-oxides is the direct oxidation of the parent isoquinoline using a peroxy acid.

Protocol:

  • Dissolve the starting material (6-bromo- or 8-bromo-isoquinoline) in a suitable chlorinated solvent, such as dichloromethane (DCM).

  • Cool the solution in an ice bath to 0 °C.

  • Add meta-chloroperoxybenzoic acid (mCPBA) portion-wise to the stirred solution. The stoichiometry is typically 1.1 to 1.5 equivalents of mCPBA per equivalent of isoquinoline.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess peroxy acid and the resulting meta-chlorobenzoic acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the pure isoquinoline N-oxide.

Causality Behind Experimental Choices: DCM is chosen for its inertness and ability to dissolve both the heterocyclic starting material and mCPBA. The reaction is initiated at a low temperature to control the exothermic oxidation process. The basic wash with sodium bicarbonate is critical to remove acidic byproducts, which could otherwise protonate the N-oxide and complicate purification.

Spectroscopic Analysis Protocols

1. NMR Spectroscopy:

  • Sample Preparation: Dissolve ~5-10 mg of the purified N-oxide in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR: Acquire spectra on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire spectra on the same instrument, typically at 100 MHz. A 90° pulse angle and a longer relaxation delay (2-5 seconds) are used, with several hundred to a few thousand scans required for good signal-to-noise.

2. FT-IR Spectroscopy:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and reproducibility. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.[2]

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

3. UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile, in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Acquisition: Scan the absorbance from 200 to 400 nm.

4. Mass Spectrometry:

  • Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for these compounds.

  • Sample Preparation: Dissolve a small amount of the sample in a solvent mixture such as 50:50 acetonitrile/water with 0.1% formic acid to facilitate protonation.

  • Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Experimental Workflow Diagram

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Start: 6- or 8-Bromoisoquinoline react Oxidation with mCPBA in DCM start->react workup Aqueous Workup (NaHCO3) & Extraction react->workup purify Column Chromatography workup->purify product Isolated N-Oxide Product purify->product nmr NMR ('1H, '13C) product->nmr Characterization ftir FT-IR (ATR) product->ftir Characterization uvvis UV-Vis product->uvvis Characterization ms MS (ESI) product->ms Characterization compare Compare Spectra of Isomers nmr->compare ftir->compare uvvis->compare ms->compare structure Structure Verification compare->structure

Caption: A generalized workflow from synthesis to structural verification.

Results and Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: The Electronic and Steric Influence of Bromine

The N-oxide group significantly deshields adjacent protons (H-1 and H-3). The position of the bromine atom further modulates the chemical shifts through inductive effects and steric interactions.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonIsoquinoline N-Oxide (Actual)[3]6-Bromo Isomer (Predicted)8-Bromo Isomer (Predicted)Rationale for Shift
H-1 8.78~8.80~9.20 Peri-interaction: Strong deshielding in the 8-bromo isomer due to steric compression with the adjacent bromine atom.
H-3 8.15~8.15~8.15Minimal effect from bromine at the 6 or 8 position.
H-4 ~7.60~7.60~7.60Minimal effect from bromine at the 6 or 8 position.
H-5 7.79~7.957.72Inductive Effect: Deshielded by adjacent bromine in the 6-bromo isomer. Shielded by ortho-Br in the 8-bromo isomer.
H-6 7.62~7.50Bromine substitution.
H-7 7.68~7.85~7.40Inductive Effect: Deshielded by ortho-Br in the 6-bromo isomer.
H-8 7.72~7.75Bromine substitution.

Discussion:

  • The Peri-Effect in 8-Bromo-Isoquinoline N-Oxide: The most dramatic and diagnostically significant difference is the expected chemical shift of the H-1 proton . In the 8-bromo isomer, the H-1 proton and the bromine atom are in a peri relationship, forcing them into close spatial proximity. This steric compression, known as the peri-effect, causes significant van der Waals deshielding, shifting the H-1 proton substantially downfield (predicted > 9.0 ppm). This phenomenon is well-documented in 1,8-disubstituted naphthalenes and related polyaromatic systems.[4]

  • Inductive and Mesomeric Effects in 6-Bromo-Isoquinoline N-Oxide: In the 6-bromo isomer, the bromine atom is too distant to cause steric interaction with H-1. Its influence is primarily electronic. As an electronegative atom, bromine exerts a deshielding inductive effect on the nearby protons, particularly H-5 and H-7, causing them to shift downfield compared to the unsubstituted N-oxide.

¹³C NMR Spectroscopy: Mapping the Electronic Landscape

The position of the bromine atom directly influences the chemical shift of the carbon to which it is attached (the ipso-carbon) and modulates the shifts of other carbons through the aromatic system.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonIsoquinoline N-Oxide (Actual)6-Bromo Isomer (Predicted)8-Bromo Isomer (Predicted)Rationale for Shift
C-1 ~138~138~135 Shielded in 8-bromo due to steric compression (peri-effect).
C-3 ~122~122~122Minimal effect.
C-4 ~128~128~128Minimal effect.
C-4a ~127~127~127Minimal effect.
C-5 ~129~131~129Deshielded by adjacent Br in 6-bromo.
C-6 ~128~120 ~129Ipso-carbon: Shielded by the heavy atom effect of bromine.
C-7 ~130~132~125Deshielded by ortho-Br in 6-bromo.
C-8 ~120~121~115 Ipso-carbon: Shielded by the heavy atom effect of bromine.
C-8a ~136~136~136Minimal effect.

Discussion:

  • Ipso-Carbon Shielding: The carbon atom directly bonded to bromine (C-6 in the 6-bromo isomer and C-8 in the 8-bromo isomer) is expected to be significantly shielded (shifted upfield). This is a well-known "heavy atom effect" where the large electron cloud of bromine induces a shielding effect on the attached carbon.

  • Steric Effects on Carbon: Similar to the ¹H NMR, the peri-interaction in the 8-bromo isomer is expected to influence the carbon shifts. The steric compression between the C-1/H-1 bond and the C-8/Br bond may cause a slight shielding of C-1.

FT-IR Spectroscopy: Key Vibrational Modes

The primary diagnostic bands in the IR spectra of these isomers will be the N-O stretch, C-Br stretch, and aromatic C-H/C=C vibrations.

Table 3: Key Predicted FT-IR Frequencies (cm⁻¹)

Vibrational Mode6-Bromo Isomer (Predicted)8-Bromo Isomer (Predicted)Discussion
Aromatic C-H Stretch 3100-30003100-3000Typical for aromatic rings.
Aromatic C=C/C=N Stretch 1620-14501620-1450A complex series of bands characteristic of the isoquinoline core.
N-O Stretch 1280-12401280-1240A strong, characteristic band for heterocyclic N-oxides. Its exact position is sensitive to electronic effects.
C-Br Stretch 680-550680-550A strong band in the fingerprint region, confirming the presence of a bromo-substituent.
C-H Out-of-Plane Bending 900-700900-700The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.

Discussion: The most telling feature in the FT-IR spectrum to distinguish the isomers would be the pattern of C-H out-of-plane (OOP) bending vibrations in the 900-700 cm⁻¹ region. The 6-bromo isomer has two adjacent protons (H-7 and H-8), while the 8-bromo isomer has three adjacent protons (H-5, H-6, and H-7). These different arrangements of protons on the carbocyclic ring will produce distinct OOP bending patterns, which can be used as a fingerprint for each isomer. The N-O stretching frequency is expected to be strong and fall in the 1280-1240 cm⁻¹ range, consistent with other aromatic N-oxides.

G cluster_6bromo 6-Bromo Isomer cluster_8bromo 8-Bromo Isomer mol6 label_vs vs. label6 Key Protons: H-5 (~7.95 ppm) H-7 (~7.85 ppm) mol8 label8 Key Proton: H-1 (> 9.0 ppm) (Peri-Effect)

Caption: Structural comparison highlighting key diagnostic protons.

UV-Vis Spectroscopy: Electronic Transitions

The UV-Vis spectra of aromatic N-oxides are characterized by π→π* and n→π* transitions. The position of the bromine atom will subtly influence the energy of these transitions.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

Transition6-Bromo Isomer (Predicted)8-Bromo Isomer (Predicted)Discussion
π→π (Primary)~230-240~230-240High-energy transition of the aromatic system.
π→π (Secondary)~280-290~280-290Lower-energy transition, often showing vibrational fine structure.
n→π (N-Oxide)*~320-330~315-325A weaker, lower-energy band. The bromine in the 8-position may cause a slight hypsochromic (blue) shift due to steric hindrance affecting planarity.

Discussion: Both isomers are expected to show strong absorptions in the UV region, typical of polycyclic aromatic systems.[5][6] The key difference may arise from the steric clash in the 8-bromo isomer. The peri-interaction could slightly twist the molecule, disrupting the planarity of the π-system. This disruption would slightly raise the energy required for the π→π* and n→π* transitions, potentially leading to a small hypsochromic (blue) shift in the λ_max values for the 8-bromo isomer compared to the 6-bromo isomer.

Mass Spectrometry: Fragmentation Patterns

For both isomers, the molecular formula is C₉H₆BrNO, and the nominal molecular weight is 223 g/mol . The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key feature.

Table 5: Predicted Mass Spectrometry Data (ESI+)

Ionm/z (Predicted)Isotopic PatternDiscussion
[M+H]⁺ 224 / 226M+2 peak of ~100% intensityThe protonated molecular ion, showing the characteristic 1:1 bromine isotope pattern.
[M+H - O]⁺ 208 / 210M+2 peak of ~100% intensityDiagnostic Fragment: Loss of the oxygen atom (16 Da) is a hallmark fragmentation pathway for N-oxides.
[M+H - O - Br]⁺ 129Single peakLoss of the bromine radical from the deoxygenated ion.

Discussion: The most crucial diagnostic feature in the ESI-MS spectrum of an N-oxide is the facile loss of the oxygen atom. This "deoxygenation" can occur thermally in the ion source or through collision-induced dissociation (CID) in an MS/MS experiment. The observation of a neutral loss of 16 Da from the molecular ion is strong evidence for the N-oxide functionality. The fragmentation pattern is not expected to differ significantly between the two isomers, but the presence of the M/M+2 isotopic cluster at a 1:1 ratio for all bromine-containing fragments is definitive proof of a monobrominated compound.

Conclusion

The spectroscopic differentiation of 6-bromo- and 8-bromo-isoquinoline N-oxide is not only feasible but also provides a compelling case study in the application of fundamental chemical principles. While sharing the same mass and many core spectral features, their unique constitutional isomerism gives rise to clear, diagnostic differences.

The most unambiguous distinction is found in the ¹H NMR spectrum , where the H-1 proton of the 8-bromo isomer is predicted to be significantly deshielded due to a powerful peri-interaction with the bromine atom. This single data point serves as a definitive structural marker. Further confirmation can be found in the subtle but predictable shifts in the ¹³C NMR spectrum, particularly the ipso-carbon signals, and the distinct fingerprint patterns of the C-H out-of-plane bending vibrations in the FT-IR spectrum.

For researchers in drug development and organic synthesis, this guide underscores the necessity of a multi-technique spectroscopic approach. Relying on a single method like mass spectrometry would be insufficient to distinguish these positional isomers. A comprehensive analysis, however, provides a clear and robust pathway to unequivocal structure elucidation, ensuring the integrity and success of subsequent scientific endeavors.

References

  • Edjlali, L., et al. (2012). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 51(51), 12882-12885. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved January 25, 2026, from [Link]

  • Ramalingam, S., & Seshadri, S. (1961). Studies in heterocyclic N-oxides. Proceedings of the Indian Academy of Sciences - Section A, 53, 242-247. [Link]

  • Edery, M., et al. (2012). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 55(22), 9719-9732. [Link]

  • Gudmundsson, K. S., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Physical Chemistry Chemical Physics, 21(8), 4212-4222. [Link]

  • Palchykov, V. A., et al. (2016). MOLECULAR ABSORPTION SPECTROSCOPY IN THE UV-VIS REGION FOR THE QUINOLINE-N-OXIDE, NICOTINAMIDE-N-OXIDE AND 2,2-DITHIOBISPYRIDINE-N-OXIDE LIGANDS. Zenodo. [Link]

  • Pittelkow, M. (n.d.). More Detail on Peri-Substitution Research. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. Retrieved January 25, 2026, from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Reaction Mechanisms of 6-Bromoisoquinoline 2-Oxide: A Comparative Analysis

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle To the researchers, scientists, and drug development professionals in our community, this guide offers an in-depth analysis of the reaction mecha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Heterocycle

To the researchers, scientists, and drug development professionals in our community, this guide offers an in-depth analysis of the reaction mechanisms of 6-Bromoisoquinoline 2-oxide. This molecule is a fascinating and synthetically versatile scaffold. The presence of the N-oxide functionality and the bromine atom creates a unique electronic landscape, opening multiple avenues for chemical modification. The N-oxide group not only modulates the electron density of the isoquinoline core but also acts as a latent hydroxyl group, a 1,3-dipole, or a directing group. Simultaneously, the bromine atom at the C-6 position serves as a robust handle for modern cross-coupling methodologies.

This guide moves beyond a simple recitation of reactions. As field-proven insights are paramount, we will dissect the causality behind experimental choices, compare alternative pathways, and provide self-validating, detailed protocols. Our exploration will be grounded in authoritative literature, ensuring scientific integrity and providing you with the tools to confidently employ this scaffold in your research.

Core Reactivity Analysis: An Overview

The reactivity of 6-Bromoisoquinoline 2-oxide is governed by the interplay between the electron-donating N-oxide oxygen and the inductive and mesomeric effects of both the N-oxide and the bromo-substituent. This leads to four primary classes of transformations which we will compare:

  • Palladium-Catalyzed Cross-Coupling Reactions: Leveraging the C-Br bond for C-C and C-N bond formation.

  • Nucleophilic Aromatic Substitution (SNAr): Utilizing the N-oxide's activation of the C-1 position.

  • Rearrangement Reactions: Exploiting the N-O bond to introduce new functionality.

  • Cycloaddition Reactions: Engaging the π-system in ring-forming transformations.

Below is a logical workflow for considering the synthetic utility of this substrate.

G cluster_start Starting Material cluster_pathways Primary Reaction Pathways cluster_products Product Scaffolds Start 6-Bromoisoquinoline 2-Oxide Pd_Coupling Pd-Catalyzed Cross-Coupling Start->Pd_Coupling C(6)-Br bond SNAr Nucleophilic Aromatic Substitution Start->SNAr C(1)-H activation by N-Oxide Rearrangement Rearrangement Start->Rearrangement N-O bond activation Cycloaddition Cycloaddition Start->Cycloaddition π-system as 1,3-dipole or diene Prod_Pd 6-Aryl/Alkenyl/Amine Isoquinoline 2-Oxides Pd_Coupling->Prod_Pd Prod_SNAr 1-Substituted-6-Bromo- isoquinolines SNAr->Prod_SNAr Prod_Rearrange Isocarbostyrils & 4-Hydroxyisoquinolines Rearrangement->Prod_Rearrange Prod_Cyclo Fused Heterocyclic Systems Cycloaddition->Prod_Cyclo

Caption: Synthetic pathways from 6-Bromoisoquinoline 2-oxide.

Palladium-Catalyzed Cross-Coupling Reactions at C-6

The most predictable and widely utilized reaction handle on this substrate is the C-6 bromine atom. Its sp² hybridization makes it an ideal electrophile for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1] We will compare two of the most powerful transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Mechanism: A Unified Catalytic Cycle

Both reactions proceed through a similar Pd(0)/Pd(II) catalytic cycle, which is crucial to understand for troubleshooting and optimization.[2][3]

G Pd0 L₂Pd⁽⁰⁾ OxAdd Oxidative Addition Pd0->OxAdd PdII L₂Pd⁽ᴵᴵ⁾(Ar)(X) OxAdd->PdII Transmetal Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) PdII->Transmetal PdII_Nu L₂Pd⁽ᴵᴵ⁾(Ar)(Nu) Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Catalyst Regeneration ArNu Ar-Nu (Product) RedElim->ArNu center ArX Ar-X (6-Bromoisoquinoline 2-Oxide) ArX->OxAdd NuM Nu-M (R-B(OH)₂ or R₂NH) NuM->Transmetal + Base G cluster_main Rearrangement with Acetic Anhydride Start Isoquinoline N-Oxide Intermediate N-Acetoxyisoquinolinium ion Start->Intermediate Acetylation Ac2O Ac₂O Anhydrobase Anhydrobase Intermediate Intermediate->Anhydrobase Deprotonation at C-1 Four_Acetoxy 4-Acetoxyisoquinoline Intermediate->Four_Acetoxy Nu⁻ Attack at C-4 (via addition-elimination) Isocarbostyril Isocarbostyril (1-Hydroxyisoquinoline) Anhydrobase->Isocarbostyril [3,3]-Sigmatropic Rearrangement

Sources

Validation

A Comparative Guide to the Reactivity of 6-Bromoisoquinoline 2-oxide: A DFT-Driven Analysis

Executive Summary This guide provides a comprehensive computational analysis of 6-Bromoisoquinoline 2-oxide, a heterocyclic compound of significant interest in medicinal chemistry and synthetic route design. Leveraging t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive computational analysis of 6-Bromoisoquinoline 2-oxide, a heterocyclic compound of significant interest in medicinal chemistry and synthetic route design. Leveraging the predictive power of Density Functional Theory (DFT), we dissect the molecule's electronic structure to forecast its reactivity towards various chemical transformations. This document compares the anticipated reactivity of 6-Bromoisoquinoline 2-oxide with its parent scaffold, isoquinoline N-oxide, and other relevant analogues. We provide a robust, self-validating computational protocol for researchers to replicate or adapt, and present key findings in comparative tables and diagrams. The objective is to furnish researchers, scientists, and drug development professionals with field-proven insights and a theoretical framework to guide experimental design, saving valuable laboratory time and resources.

Introduction: Scaffolds, Intermediates, and the Power of Prediction

The Isoquinoline N-Oxide Scaffold: A Privileged Motif in Drug Discovery

The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and pharmacologically active compounds. The introduction of an N-oxide moiety dramatically alters the electronic landscape of the heterocycle, modulating its reactivity and biological profile. Isoquinoline N-oxides have demonstrated a wide range of biological activities and serve as versatile intermediates for further functionalization, making them high-value targets in drug discovery pipelines.[1] For instance, certain isoquinolinequinone N-oxides are known to be effective in overcoming cancer multidrug resistance.[1]

6-Bromoisoquinoline 2-oxide: A Versatile Building Block

The strategic placement of a bromine atom at the C6 position introduces a key functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) while simultaneously influencing the electron density across the ring system. 6-Bromoisoquinoline itself is a valuable intermediate in organic synthesis.[2] Its N-oxide derivative, the subject of this guide, combines the unique reactivity of the N-oxide function with the synthetic versatility of the aryl bromide, creating a molecule with significant potential for constructing complex molecular architectures.

Density Functional Theory (DFT) as a Predictive Tool

In modern chemical research, computational methods are indispensable for predicting molecular properties and reactivity, thereby guiding synthetic efforts.[3] Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for medium-to-large organic molecules.[4][5] By calculating electronic properties such as Frontier Molecular Orbitals (HOMO-LUMO), molecular electrostatic potential (MESP), and global reactivity descriptors, DFT allows us to predict the most probable sites for electrophilic and nucleophilic attack, assess kinetic stability, and evaluate the feasibility of various reaction pathways.[3][6]

A Validated Computational Protocol for Reactivity Analysis

The trustworthiness of computational results hinges on a sound and well-justified methodology. The protocol outlined below is designed to be a self-validating system, grounded in widely accepted practices within the computational chemistry community.

Rationale for Method Selection

The choice of a functional and basis set is a critical decision in any DFT study.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This hybrid functional is one of the most widely used methods in theoretical organic chemistry. It incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of electronic structures for a vast range of organic molecules. For reactivity studies, B3LYP often yields reliable predictions for geometries and relative energies.[7]

  • Basis Set: 6-31+G(d,p) : This Pople-style basis set offers a good compromise between accuracy and computational expense. The + indicates the inclusion of diffuse functions on heavy atoms, which are crucial for accurately describing anions and systems with lone pairs, such as N-oxides. The (d,p) specifies the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing bonding environments and non-spherical electron distributions.[6]

  • Dispersion Correction (e.g., D3) : For studying intermolecular interactions or reactions where van der Waals forces are significant, including an empirical dispersion correction like Grimme's D3 is recommended to account for long-range electron correlation.[8]

Step-by-Step DFT Protocol
  • Structure Optimization :

    • Draw the 3D structure of 6-Bromoisoquinoline 2-oxide using an appropriate molecular editor.

    • Perform a full geometry optimization using the B3LYP/6-31+G(d,p) level of theory. This step locates the minimum energy conformation of the molecule.

    • Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

  • Electronic Property Calculation :

    • Using the optimized geometry, perform a single-point energy calculation to obtain key electronic properties.

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Generate the molecular electrostatic potential (MESP) map to visualize electron-rich and electron-poor regions.

  • Reactivity Descriptor Calculation :

    • From the HOMO and LUMO energies, calculate global reactivity descriptors such as the HOMO-LUMO gap, chemical hardness (η), and global electrophilicity index (ω).[4]

  • Transition State (TS) Searching (for specific reactions) :

    • For analyzing a specific reaction (e.g., a cycloaddition), construct an initial guess for the transition state structure.

    • Perform a TS optimization calculation (e.g., using the Berny algorithm).

    • Confirm the identity of the TS with a frequency calculation, which should yield exactly one imaginary frequency corresponding to the reaction coordinate.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the DFT protocol for assessing molecular reactivity.

DFT_Workflow cluster_input 1. Input & Optimization cluster_analysis 2. Property Analysis cluster_output 3. Reactivity Prediction mol_input Initial 3D Structure (6-Bromoisoquinoline 2-oxide) geom_opt Geometry Optimization (B3LYP/6-31+G(d,p)) mol_input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single Point Calculation freq_calc->sp_calc Optimized Geometry fmo HOMO/LUMO Analysis sp_calc->fmo mesp MESP Mapping sp_calc->mesp global_desc Global Descriptors (η, ω) fmo->global_desc react_sites Predict Nucleophilic & Electrophilic Sites fmo->react_sites mesp->react_sites cyclo_pred Assess Cycloaddition Propensity global_desc->cyclo_pred snar_pred Evaluate SNAr Feasibility react_sites->snar_pred

Caption: Workflow for DFT-based reactivity prediction of 6-Bromoisoquinoline 2-oxide.

Comparative Reactivity Analysis

The introduction of the N-oxide and bromo functionalities significantly perturbs the electronic character of the isoquinoline ring. Here, we compare the expected reactivity of 6-Bromoisoquinoline 2-oxide to its parent, unsubstituted isoquinoline N-oxide.

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The reactivity of a molecule is largely governed by its Frontier Molecular Orbitals (FMOs): the HOMO and LUMO.[9]

  • HOMO (Highest Occupied Molecular Orbital) : Represents the ability to donate electrons. Regions with a large HOMO lobe are susceptible to electrophilic attack .[9]

  • LUMO (Lowest Unoccupied Molecular Orbital) : Represents the ability to accept electrons. Regions with a large LUMO lobe are susceptible to nucleophilic attack .[9]

For isoquinoline N-oxide , the HOMO is typically distributed over the benzene ring and the N-oxide oxygen, while the LUMO is localized primarily on the pyridinoid ring, particularly at the C1 and C3 positions.

In 6-Bromoisoquinoline 2-oxide , we predict the following changes:

  • The electron-withdrawing nature of both the N-oxide group and the bromine atom will lower the energy of both the HOMO and LUMO, making the molecule more electrophilic overall.

  • The HOMO-LUMO energy gap (ΔE) is a crucial indicator of kinetic stability. A smaller gap suggests higher reactivity.[4] The combined electron-withdrawing effects are expected to slightly decrease the HOMO-LUMO gap compared to the unsubstituted analogue, suggesting enhanced reactivity.

Mapping Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MESP) provides an intuitive map of charge distribution.

  • Red Regions (Negative MESP) : Indicate electron-rich areas, prone to electrophilic attack. For 6-Bromoisoquinoline 2-oxide, this is expected to be concentrated around the N-oxide oxygen.

  • Blue Regions (Positive MESP) : Indicate electron-poor areas, prone to nucleophilic attack.[10] These are anticipated at C1, C3, and the carbon atom bearing the bromine (C6), which is activated for nucleophilic aromatic substitution (SNAr).

The N-oxide moiety strongly activates the C1 position for nucleophilic attack, a well-documented reactivity pattern for heterocyclic N-oxides.[1]

Caption: Predicted sites for electrophilic and nucleophilic attack on 6-Bromoisoquinoline 2-oxide.

Pericyclic Reactions: [4+2] Cycloaddition

Cycloaddition reactions are powerful tools for rapidly building molecular complexity from planar aromatic systems.[11] Isoquinoline N-oxides can participate as the 4π-electron component (diene) in [4+2] cycloadditions (Diels-Alder type reactions). The reaction involves the C1, C4a, C4, and C3 atoms.

  • Comparison : The electron-withdrawing bromine at C6 is distant from the reacting diene system and is expected to have only a minor electronic influence on the pericyclic reaction barrier. However, the overall lower energy of the FMOs might slightly alter the reaction rate depending on the electronic nature of the dienophile (the 2π component). For "normal" electron-demand cycloadditions, a more electron-poor diene (like our title compound) would react faster with an electron-rich dienophile.[12]

Cycloaddition reactant 6-Bromoisoquinoline 2-oxide (4π Diene) ts [4+2] Transition State reactant->ts dienophile Alkene/Alkyne (2π Dienophile) dienophile->ts product Cycloadduct (3D Scaffold) ts->product Concerted Mechanism

Caption: Conceptual pathway for a [4+2] cycloaddition reaction.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the bromine atom at C6, coupled with the activating effect of the N-oxide group, makes the molecule a prime candidate for SNAr reactions. The N-oxide group can stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation barrier for substitution. This provides a direct pathway to introduce a wide variety of nucleophiles (e.g., amines, alkoxides, thiols) at the C6 position, a key strategy for library synthesis in drug discovery.

Data Summary for Comparative Analysis

While exact values require running the specific calculations, DFT studies allow for the generation of quantitative data to compare molecules. The following tables represent the type of data that would be generated from the protocol described in Section 2.0.

Table 1: Calculated Global Reactivity Descriptors

CompoundE_HOMO (eV)E_LUMO (eV)ΔE (LUMO-HOMO) (eV)Hardness (η)Electrophilicity (ω)
Isoquinoline N-oxide-6.25-1.504.752.382.98
6-Bromoisoquinoline 2-oxide -6.40-1.754.652.333.42
Quinoline N-oxide-6.30-1.454.852.432.85

Note: Values are hypothetical and for illustrative purposes only. They reflect expected trends based on electronic effects. A lower ΔE gap and higher electrophilicity index (ω) for 6-Bromoisoquinoline 2-oxide suggest it is more reactive and more electrophilic than its unsubstituted counterparts.[4]

Table 2: Predicted Activation Barriers (ΔG‡) for a Model Reaction

ReactantReaction TypeModel ReagentPredicted ΔG‡ (kcal/mol)
Isoquinoline N-oxideSNAr at C1CH₃O⁻18.5
6-Bromoisoquinoline 2-oxide SNAr at C1CH₃O⁻17.8
6-Bromoisoquinoline 2-oxide SNAr at C6CH₃O⁻22.1

Note: Values are hypothetical and for illustrative purposes only. These predicted barriers would allow a researcher to determine the most likely reaction pathway under kinetic control. For instance, the data suggests that nucleophilic attack at C1 is kinetically favored over substitution at C6.

Conclusion and Future Outlook

This DFT-driven analysis provides a robust theoretical framework for understanding and predicting the reactivity of 6-Bromoisoquinoline 2-oxide. Our comparative study suggests that it is a highly versatile intermediate, characterized by:

  • Enhanced Electrophilicity : The combined electron-withdrawing effects of the N-oxide and bromo groups lower the FMO energies, making the molecule more susceptible to nucleophilic attack than unsubstituted isoquinoline N-oxide.

  • Multiple Reactive Sites : The molecule possesses distinct sites for nucleophilic attack (C1), SNAr (C6), and electrophilic attack (N-oxide oxygen), offering multiple avenues for functionalization.

  • Potential for Cycloadditions : It retains the capacity to act as a 4π component in [4+2] cycloadditions, providing a route to complex, three-dimensional scaffolds.

Future experimental work should focus on:

  • Validating the predicted regioselectivity of nucleophilic additions.

  • Exploring the scope of SNAr reactions at the C6 position with a diverse range of nucleophiles.

  • Investigating its utility in Diels-Alder reactions with various electron-rich and electron-poor dienophiles to confirm the predicted reactivity patterns.

By integrating these computational insights into experimental planning, researchers can accelerate the development of novel synthetic methodologies and the discovery of new chemical entities.

References

  • A DFT Evaluation of Molecular Reactivity of Volatile Organic Compounds in Support of Chemical Ioniz
  • Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. PubMed Central.
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  • 6-Bromoisoquinoline synthesis. ChemicalBook.
  • Electrophilicity and Nucleophilicity Scales at Different DFT Comput
  • Cycloaddition Reactions. Chemistry LibreTexts.
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  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. RSC Publishing.
  • Ir(III)-Catalyzed Synthesis of Isoquinoline N-Oxides from Aryloxime and α-Diazocarbonyl Compounds.
  • Nucleophiles, Electrophiles, and Intermedi
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  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
  • Cycloaddition Reactions. YouTube.
  • Identifying nucleophilic and electrophilic centers. Khan Academy.
  • Experimental Adsorption and Reaction Studies on Transition Metal Oxides Compared to DFT Simul
  • Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. MDPI.
  • Synthesis, photophysical properties and DFT study of novel polycarbo-substituted quinazolines derived from the 2-aryl-6-bromo-4-chloro-8-iodoquinazolines.
  • Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance.
  • Electrophilic and nucleophilic attack sites maps of compound 6 (by 6-31g(d) basis set).
  • Photochemical Intermolecular Dearomative Cycloaddition of Bicyclic Azaarenes with Alkenes. eScholarship.org.
  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
  • Influence of Dispersion Interactions on the Polymorphic Stability of Crystalline Oxides. PubMed Central.
  • LECTURE 5 Cycloaddition Reactions. University of Oxford.

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Comparative

A Senior Application Scientist's Guide to Validating the Structure of 6-Bromoisoquinoline 2-Oxide Reaction Products

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel therapeutics and complex organic molecules, the precise structural elucidation of reaction products is paramount. This is particul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and complex organic molecules, the precise structural elucidation of reaction products is paramount. This is particularly true for substituted heterocyclic compounds like 6-bromoisoquinoline 2-oxide, where the introduction of new functional groups can lead to a mixture of regioisomers with distinct pharmacological and physicochemical properties. This guide provides an in-depth comparison of analytical methodologies for validating the structure of reaction products derived from 6-bromoisoquinoline 2-oxide, with a focus on electrophilic substitution reactions such as nitration.

The Synthetic Challenge: Ambiguity in Regioselectivity

The reaction of 6-bromoisoquinoline 2-oxide with electrophiles, such as nitrating agents, is anticipated to yield a mixture of products. The directing effects of the bromine atom (an ortho-, para-director) and the N-oxide group (which can direct to various positions, including C5 and C7) create a complex regiochemical landscape. The primary expected products of nitration are 6-bromo-5-nitroisoquinoline 2-oxide and 6-bromo-7-nitroisoquinoline 2-oxide. Distinguishing between these isomers is a non-trivial analytical challenge that requires a multi-faceted approach.

A closely related compound, 6-bromoquinoline-1-oxide, upon nitration, is known to produce a mixture of isomers, primarily at the 4- and 5-positions. This precedent underscores the likelihood of obtaining isomeric mixtures with 6-bromoisoquinoline 2-oxide.

The Analytical Workflow: A Multi-Technique Approach for Unambiguous Structure Determination

A robust validation of the product structures relies on the synergistic use of several advanced analytical techniques. No single method can definitively confirm the structure in all cases; therefore, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography is recommended.

Caption: A comprehensive workflow for the validation of 6-bromoisoquinoline 2-oxide reaction products.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for differentiating isomers in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Nitrated 6-Bromoisoquinoline 2-Oxide Isomers

Proton6-bromo-5-nitroisoquinoline 2-oxide (Predicted)6-bromo-7-nitroisoquinoline 2-oxide (Predicted)Key Differentiating Features
H-1~8.8 - 9.0~8.7 - 8.9H-1 may be slightly more deshielded in the 5-nitro isomer.
H-3~7.8 - 8.0~7.7 - 7.9Subtle difference.
H-4~7.6 - 7.8~7.5 - 7.7Subtle difference.
H-5---~8.5 - 8.7 (singlet)Diagnostic: Absence of H-5 signal in the 5-nitro isomer.
H-7~8.2 - 8.4 (singlet)---Diagnostic: Absence of H-7 signal in the 7-nitro isomer.
H-8~8.0 - 8.2~8.3 - 8.5H-8 is expected to be more deshielded in the 7-nitro isomer due to proximity to the nitro group.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Nitrated 6-Bromoisoquinoline 2-Oxide Isomers

Carbon6-bromo-5-nitroisoquinoline 2-oxide (Predicted)6-bromo-7-nitroisoquinoline 2-oxide (Predicted)Key Differentiating Features
C-1~145 - 148~144 - 147Minor differences expected.
C-3~125 - 128~124 - 127Minor differences expected.
C-4~128 - 131~127 - 130Minor differences expected.
C-4a~130 - 133~132 - 135C-4a likely more deshielded in the 7-nitro isomer.
C-5~148 - 152 (ipso-nitro)~122 - 125Diagnostic: Significant downfield shift for the carbon bearing the nitro group.
C-6~120 - 123 (ipso-bromo)~125 - 128 (ipso-bromo)The chemical shift of the carbon bearing the bromine will be influenced by the position of the nitro group.
C-7~124 - 127~147 - 151 (ipso-nitro)Diagnostic: Significant downfield shift for the carbon bearing the nitro group.
C-8~129 - 132~126 - 129C-8 likely more shielded in the 7-nitro isomer.
C-8a~135 - 138~133 - 136Minor differences expected.
Experimental Protocol: 2D NMR for Unambiguous Assignment

A standard suite of 2D NMR experiments will be crucial for confirming the connectivity and definitively assigning the structure.

Step-by-Step 2D NMR Analysis Workflow:

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin coupling networks.

    • Procedure: Acquire a standard COSY spectrum.

    • Interpretation: Trace the correlations to establish the connectivity of the protons on the pyridine and benzene rings. For example, a correlation between H-3 and H-4 would be expected.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon correlations.

    • Procedure: Acquire a standard HSQC spectrum.

    • Interpretation: Correlate each proton signal to its directly attached carbon. This will confirm the assignments made from the 1D spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) proton-carbon correlations. This is the key experiment for differentiating the isomers.

    • Procedure: Acquire a standard HMBC spectrum, optimizing for a 2-3 bond coupling constant (typically around 8 Hz).

    • Interpretation for Isomer Differentiation:

      • For 6-bromo-5-nitroisoquinoline 2-oxide: Look for a correlation from H-4 to the carbon bearing the bromine (C-6) and from H-1 to the carbon bearing the nitro group (C-5).

      • For 6-bromo-7-nitroisoquinoline 2-oxide: Expect to see a correlation from H-8 to the carbon bearing the bromine (C-6) and from H-5 to the carbon bearing the nitro group (C-7).

Caption: Key differentiating HMBC correlations for the two potential isomers.

II. Mass Spectrometry: Confirming Molecular Formula and Aiding Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the products. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that may differ between the isomers.

High-Resolution Mass Spectrometry (HRMS)
  • Purpose: To determine the exact mass of the molecular ion and confirm the elemental formula (C₉H₅BrN₂O₃).

  • Expected Result: The measured mass should be within a few parts per million (ppm) of the calculated theoretical mass. This provides strong evidence for the successful nitration of the starting material.

Tandem Mass Spectrometry (MS/MS)
  • Purpose: To generate fragment ions that can help differentiate between the isomers. The fragmentation patterns of aromatic nitro compounds often involve the loss of NO, NO₂, and other characteristic fragments.

  • Potential Differentiating Fragments: The position of the nitro group can influence the stability of certain fragment ions. While the primary fragmentation pathways may be similar, the relative abundances of specific fragments could differ between the 6-bromo-5-nitro and 6-bromo-7-nitro isomers. For example, steric interactions in the 5-nitro isomer might lead to a unique fragmentation pathway that is less favorable in the 7-nitro isomer.

Table 3: Expected Key Fragments in the Mass Spectrum of Bromo-Nitro-Isoquinoline 2-Oxides

m/zFragmentNotes
[M+H]⁺C₉H₆BrN₂O₃⁺Molecular ion
[M+H - 16]⁺C₉H₆BrN₂O₂⁺Loss of oxygen from N-oxide
[M+H - 30]⁺C₉H₆BrO₂⁺Loss of NO
[M+H - 46]⁺C₉H₆BrO⁺Loss of NO₂

III. Single-Crystal X-ray Crystallography: The Definitive Answer

When a suitable single crystal of an isolated isomer can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure, confirming the connectivity and regiochemistry beyond any doubt.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Slow evaporation of a solution of the purified isomer in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane) is a common method.

    • Vapor diffusion of a non-solvent into a solution of the compound can also be effective.

    • The goal is to obtain well-formed, single crystals of sufficient size (typically 0.1-0.3 mm in each dimension).

  • Data Collection:

    • A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The model is then refined against the experimental data to yield the final, precise atomic coordinates.

The resulting crystal structure will definitively show the positions of the bromine and nitro substituents on the isoquinoline N-oxide core.

Conclusion: An Integrated Approach for Confident Structural Validation

The structural validation of reaction products of 6-bromoisoquinoline 2-oxide requires a systematic and integrated analytical approach. While NMR spectroscopy, particularly 2D techniques like HMBC, serves as the primary tool for isomer differentiation in solution, it should be complemented by HRMS to confirm the elemental composition. For ultimate, irrefutable proof of structure, single-crystal X-ray crystallography is the gold standard. By employing these techniques in concert, researchers can confidently assign the structures of their synthesized compounds, ensuring the integrity of their data and the solid foundation of their drug discovery and development efforts.

References

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374. [Link]

  • Balci, M. (2005). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Clegg, W., et al. (2015). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

  • ChemAxon NMR Predictor. (n.d.). Retrieved January 26, 2026, from [Link]

Validation

The N-Oxide Effect: A Comparative Guide to Activating the Quinoline Ring for C-H Functionalization

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the quinoline scaffold stands as a privileged structure, embedded in a vast array of pharmaceuticals, natural pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the quinoline scaffold stands as a privileged structure, embedded in a vast array of pharmaceuticals, natural products, and functional materials. However, the inherent stability of the aromatic quinoline ring often necessitates harsh reaction conditions for its functionalization. Activation of the quinoline core is therefore a critical strategy for synthetic chemists. Among the various activating strategies, N-oxidation has emerged as a powerful and versatile tool. This guide provides a comparative analysis of the activating effects of the N-oxide group on the quinoline ring, contrasting its performance with other activation methods and providing the experimental foundation for its application.

The Dual Nature of N-Oxide Activation: A Mechanistic Overview

The introduction of an N-oxide moiety to the quinoline ring profoundly alters its electronic properties, bestowing upon it a dual reactivity profile. The oxygen atom, being highly electronegative, withdraws electron density from the ring through an inductive effect (-I). Simultaneously, the lone pairs on the oxygen can donate electron density to the ring via resonance (+M), particularly to the C2 and C4 positions. This electronic tug-of-war is the cornerstone of the N-oxide's activating effect.

The primary consequence of N-oxidation is a significant polarization of the pyridine sub-ring. The nitrogen atom, now formally positively charged, and the oxygen atom create a strong dipole, rendering the C2 and C4 positions highly electrophilic and susceptible to nucleophilic attack. Furthermore, the N-oxide group can act as an internal oxidant in certain catalytic cycles, facilitating reactions that would otherwise require an external oxidizing agent.[1][2]

This dual nature allows for a diverse range of functionalization reactions, from nucleophilic additions to transition-metal-catalyzed C-H functionalization at positions that are otherwise difficult to access.

N-Oxide_Activation cluster_Quinoline Quinoline cluster_Reactivity Enhanced Reactivity Quinoline_structure Quinoline Ring N_Oxidation N-Oxidation Quinoline_structure->N_Oxidation EWG_Addition EWG Addition (e.g., -NO2) Quinoline_structure->EWG_Addition Quaternization Quaternization (e.g., N-alkylation) Quinoline_structure->Quaternization Quinoline_N_Oxide Quinoline N-Oxide N_Oxidation->Quinoline_N_Oxide Nitroquinoline Nitroquinoline EWG_Addition->Nitroquinoline Quinolinium_Salt Quinolinium Salt Quaternization->Quinolinium_Salt Nucleophilic_Attack Nucleophilic Attack (C2, C4) Quinoline_N_Oxide->Nucleophilic_Attack CH_Functionalization C-H Functionalization (C2, C8) Quinoline_N_Oxide->CH_Functionalization Nitroquinoline->Nucleophilic_Attack Quinolinium_Salt->Nucleophilic_Attack

Caption: Logical workflow for the activation of the quinoline ring and subsequent reactivity.

Comparative Analysis of Quinoline Ring Activation

To truly appreciate the utility of N-oxidation, it is essential to compare it with other common strategies for quinoline activation: the introduction of strong electron-withdrawing groups (EWGs) and the formation of quinolinium salts.

Activation StrategyPrimary Mode of ActionFavored Reaction TypesRegioselectivityAdvantagesLimitations
N-Oxidation Inductive withdrawal & resonance donation; Directing group for metalsNucleophilic Substitution, Metal-catalyzed C-H Functionalization (C2, C8), CycloadditionsExcellent and tunable (C2 vs. C8)Versatile, mild reaction conditions, can act as internal oxidantRequires an additional synthetic step (oxidation)
EWG Substitution Strong inductive and mesomeric electron withdrawalNucleophilic Aromatic Substitution (SNAr)Dependent on EWG position and leaving groupDirect activation without modifying the nitrogenLimited to SNAr, often requires good leaving groups
Quinolinium Salt Formation Strong inductive withdrawal from the positively charged nitrogenNucleophilic Addition/SubstitutionPrimarily C2 and C4Strong activation for nucleophilic attackRequires stoichiometric alkylating agent, often harsh conditions

N-Oxide vs. EWG-Activated Quinolines: While both strategies enhance susceptibility to nucleophilic attack, N-oxides offer a distinct advantage in the realm of C-H functionalization. The N-oxide group acts as an excellent directing group for transition metals like palladium and rhodium, enabling selective functionalization at the C2 and C8 positions, a feat not readily achieved with EWG-activated quinolines.[2]

N-Oxide vs. Quinolinium Salts: Quinolinium salts are potent activators for nucleophilic attack at the C2 and C4 positions. However, the reactions often require strong nucleophiles and can be less selective. N-oxides, in contrast, can mediate similar transformations under milder conditions and offer greater control over regioselectivity, particularly in metal-catalyzed processes.

Quantitative Comparison: A Snapshot of Reactivity

The following table provides a comparative overview of yields and regioselectivity for different quinoline activation strategies in representative C-H functionalization and nucleophilic substitution reactions. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies. However, this curated data provides a valuable snapshot of the relative efficiencies.

Reaction TypeSubstrateReagent/CatalystProductYield (%)RegioselectivityReference
C-H Arylation Quinoline N-OxideArylboronic acid / Ru(II) catalyst8-Arylquinolineup to 98%C8
C-H Arylation QuinolineArylboronic acid / Pd(II) catalystC2/C3/C4-Arylquinoline~65%Mixture of isomers
Nucleophilic Amination 4-Chloro-3-nitroquinolineAmine4-Amino-3-nitroquinolineGood to excellentC4
Nucleophilic Amination Quinoline N-OxideAmine / Phosphonium Salt2-Aminoquinolineup to 95%C2

Experimental Protocols: Putting Theory into Practice

A key aspect of this guide is to provide actionable experimental protocols. Below are detailed, step-by-step methodologies for the synthesis of a quinoline N-oxide and a representative C-H functionalization reaction.

Protocol 1: Synthesis of Quinoline N-Oxide

This protocol describes the oxidation of quinoline using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective method.

Materials:

  • Quinoline

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Dissolve quinoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Trustworthiness: This protocol is self-validating through TLC monitoring, which allows for the clear observation of the conversion of the starting material to the more polar N-oxide product. The workup procedure effectively removes the m-chlorobenzoic acid byproduct.

Protocol 2: Metal-Free C2-Heteroarylation of Quinoline N-Oxide

This protocol details a metal-free approach for the C2-functionalization of quinoline N-oxide with an N-sulfonyl-1,2,3-triazole.[1]

Materials:

  • Quinoline N-Oxide

  • N-Tosyl-4-phenyl-1,2,3-triazole

  • 1,2-Dichloroethane (DCE)

  • Magnetic stirrer and stir bar

  • Reaction tube

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stir bar, add quinoline N-oxide (1.0 eq) and N-tosyl-4-phenyl-1,2,3-triazole (1.2 eq).

  • Add 1,2-dichloroethane (DCE) to the reaction tube.

  • Stir the reaction mixture at room temperature for 15-30 minutes. Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-(4-phenyl-1H-1,2,3-triazol-1-yl)quinoline.

Trustworthiness: The high regioselectivity and yield of this reaction under mild, metal-free conditions demonstrate its reliability. The progress can be easily monitored by TLC, and the product is readily purified by standard chromatographic techniques.

Experimental_Workflow cluster_Protocol1 Protocol 1: N-Oxide Synthesis cluster_Protocol2 Protocol 2: C2-Heteroarylation P1_Start Dissolve Quinoline in DCM P1_React Add m-CPBA at 0°C, stir at RT P1_Start->P1_React P1_Quench Quench with NaHCO3 P1_React->P1_Quench P1_Extract Extract with DCM P1_Quench->P1_Extract P1_Wash Wash with Brine P1_Extract->P1_Wash P1_Dry Dry and Concentrate P1_Wash->P1_Dry P1_Purify Purify (Column Chromatography) P1_Dry->P1_Purify P1_Product Quinoline N-Oxide P1_Purify->P1_Product P2_Start Combine Quinoline N-Oxide and Triazole in DCE P2_React Stir at Room Temperature P2_Start->P2_React P2_Workup Evaporate Solvent P2_React->P2_Workup P2_Purify Purify (Column Chromatography) P2_Workup->P2_Purify P2_Product 2-Heteroarylquinoline P2_Purify->P2_Product

Caption: Step-by-step experimental workflows for the synthesis and functionalization of quinoline N-oxide.

Conclusion

The N-oxidation of quinolines is a powerful and versatile strategy for activating the heterocyclic ring towards a wide range of chemical transformations. Its ability to facilitate both nucleophilic attack and regioselective C-H functionalization, often under mild conditions, sets it apart from other activation methods. While the additional synthetic step of oxidation is a consideration, the enhanced reactivity, improved selectivity, and broader scope of accessible derivatives frequently justify this approach. For researchers in drug discovery and materials science, mastering the chemistry of quinoline N-oxides unlocks a vast chemical space for the design and synthesis of novel functional molecules.

References

  • Reddy, V. P., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry, 17, 496-504. [Link]

  • Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Unlocking Synthetic Versatility with 6-Bromoisoquinoline 2-oxide over 6-Bromoquinoline

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of modern synthesis, forming the core of numerous natural products and therapeutic agents.[1][2] The...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the isoquinoline scaffold is a cornerstone of modern synthesis, forming the core of numerous natural products and therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle is paramount. While 6-bromoquinoline is a common and useful building block, its N-oxide counterpart, 6-Bromoisoquinoline 2-oxide, offers a suite of distinct advantages that can overcome synthetic hurdles and unlock novel chemical space.

This guide provides an in-depth comparison of these two reagents, moving beyond a simple list of properties to explain the fundamental chemical principles and strategic benefits of employing the N-oxide. We will explore how the introduction of a single oxygen atom fundamentally alters the electronic landscape of the isoquinoline core, thereby enabling unique and highly regioselective transformations that are otherwise challenging or inaccessible.

The N-Oxide Effect: A Fundamental Shift in the Electronic Landscape

The primary difference between 6-bromoquinoline and its 2-oxide derivative lies in the electronic nature of the pyridine ring. The N-oxide group acts as a powerful "push-pull" substituent. Through resonance, the oxygen atom donates electron density into the ring, particularly activating the C1 (α) and C3 (γ) positions. Simultaneously, the positive charge on the nitrogen atom exerts a strong inductive electron-withdrawing effect. This electronic perturbation is the source of the N-oxide's enhanced synthetic utility.

In 6-bromoquinoline, the pyridine nitrogen withdraws electron density, rendering the entire heterocyclic ring relatively electron-poor and less reactive towards electrophiles, while also being only moderately activated for specific nucleophilic attacks. The introduction of the N-oxide function dramatically changes this reactivity profile. It significantly increases the electron density at the C1 position, making it susceptible to attack by certain nucleophiles in the presence of an activating agent, and also renders the C8-H bond acidic enough for directed C-H activation.[3][4]

G cluster_0 Reactivity Comparison BQ 6-Bromoquinoline (Electron Deficient Pyridine Ring) BQ_reactivity • Limited reactivity at C1 • Cross-coupling at C6-Br • Challenging C-H activation BQ->BQ_reactivity Standard Reactivity BNO 6-Bromoisoquinoline 2-oxide (Electronically Perturbed Ring) BNO_reactivity • Activated for Nucleophilic Attack at C1 • Directing group for C8-H Activation • Cross-coupling at C6-Br BNO->BNO_reactivity Enhanced Reactivity

Caption: Logical flow of reactivity differences.

Key Advantage 1: Enabling Regioselective C1 Functionalization via Nucleophilic Addition

A significant limitation of 6-bromoquinoline is the difficulty of direct functionalization at the C1 position. This position is not sufficiently electrophilic to readily undergo nucleophilic aromatic substitution (SNAr). However, 6-Bromoisoquinoline 2-oxide can be activated by acylating agents (e.g., benzoyl chloride, acetic anhydride) to form a highly reactive N-acyloxyisoquinolinium salt. This intermediate is now exceptionally electrophilic at the C1 position, readily undergoing addition by a wide range of nucleophiles. A subsequent elimination step rearomatizes the ring and delivers the C1-substituted isoquinoline product.[5]

This pathway opens the door to the introduction of carbon, nitrogen, and other heteroatom nucleophiles directly at a site that is otherwise unreactive in the parent system.

Comparative Data: C1 vs. Other Positions Reactivity

ReagentTarget PositionReaction TypeFeasibility & Typical YieldRationale
6-Bromoquinoline C1Nucleophilic SubstitutionVery Low / Not FeasibleC1 is not sufficiently electron-deficient for direct SNAr.
6-Bromoisoquinoline 2-oxide C1Acyl-activated Nucleophilic Addition-EliminationHigh / Good to ExcellentFormation of N-acyloxy salt creates a powerful electrophilic center at C1.[5]
6-Bromoquinoline C6Pd-Catalyzed Cross-CouplingHigh / ExcellentStandard reactivity of an aryl bromide.[6][7]
6-Bromoisoquinoline 2-oxide C6Pd-Catalyzed Cross-CouplingHigh / ExcellentAryl bromide functionality remains highly active.

This protocol is adapted from established methodologies for the C1-functionalization of isoquinoline N-oxides.[5]

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-Bromoisoquinoline 2-oxide (1.0 eq) in anhydrous chloroform (CHCl₃).

  • Activation: Cool the solution to 0 °C using an ice bath. Add benzoyl chloride (1.1 eq) dropwise. The formation of the N-benzoyloxyisoquinolinium salt intermediate is typically observed. Causality: Benzoyl chloride is the activating agent, making the C1 position highly electrophilic.

  • Nucleophilic Addition: To this mixture, add a solution of the enamine nucleophile (e.g., ethyl 3-amino-3-iminopropanoate, 1.2 eq) in anhydrous CHCl₃ dropwise. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. Causality: The electron-rich enamine attacks the highly electron-poor C1 position of the activated intermediate.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the C1-substituted 6-bromoisoquinoline product.

Key Advantage 2: A Powerful Directing Group for C-H Functionalization

Modern synthetic chemistry increasingly relies on C-H activation to build molecular complexity efficiently. Here, 6-Bromoisoquinoline 2-oxide demonstrates a profound advantage. The N-oxide function serves as an excellent directing group for transition metal-catalyzed C-H functionalization, typically favoring the C8-peri position.[4][8] Catalysts, such as those based on Palladium(II), can coordinate to the N-oxide oxygen, bringing the metal center into close proximity to the C8-H bond and facilitating its cleavage in a cyclometalation step. This allows for the regioselective introduction of aryl, alkyl, or other groups at a position that is exceptionally difficult to functionalize using classical methods.

6-bromoquinoline lacks such a directing group, making regioselective C-H activation a significant challenge, often resulting in mixtures of products or requiring harsh reaction conditions.

G start Start: 6-Bromoisoquinoline 2-oxide + Aryl Halide pd_catalyst Add Pd(II) Catalyst (e.g., Pd(OAc)₂) start->pd_catalyst coordination Coordination of Pd to N-Oxide Oxygen pd_catalyst->coordination cyclometalation C8-H Activation via Concerted Metalation-Deprotonation (CMD Pathway) coordination->cyclometalation oxidative_addition Oxidative Addition of Aryl Halide to Pd(II) cyclometalation->oxidative_addition reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination product Product: C8-Arylated 6-Bromoisoquinoline 2-oxide reductive_elimination->product catalyst_regen Catalyst Regeneration Pd(II) reductive_elimination->catalyst_regen catalyst_regen->coordination Enters next catalytic cycle

Caption: Workflow for Pd-catalyzed C8-H arylation.

This protocol is a representative example based on established C-H activation methodologies for quinoline N-oxides.[3][8]

  • Reaction Setup: To a sealable reaction vessel, add 6-Bromoisoquinoline 2-oxide (1.0 eq), the aryl halide coupling partner (e.g., iodobenzene, 1.5 eq), Pd(OAc)₂ (5 mol%), and a silver salt oxidant (e.g., Ag₂CO₃, 2.0 eq). Causality: The silver salt often acts as both a halide scavenger and an oxidant to facilitate catalyst turnover.

  • Solvent and Additives: Add a suitable solvent, such as 1,2-dichloroethane (DCE) or acetic acid. Acetic acid can be crucial as it may participate in the C-H activation step (concerted metalation-deprotonation). Causality: The choice of solvent can significantly influence the reaction efficiency and selectivity by affecting catalyst solubility and the mechanism of C-H cleavage.

  • Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash chromatography to obtain the 8-aryl-6-bromoisoquinoline 2-oxide.

Strategic Considerations and Conclusion

The choice between 6-bromoquinoline and 6-Bromoisoquinoline 2-oxide is a strategic one, dictated by the desired final substitution pattern.

  • Choose 6-bromoquinoline when: Your primary goal is functionalization at the C6 position via cross-coupling, and no further substitution on the pyridine ring is required.

  • Choose 6-Bromoisoquinoline 2-oxide when:

    • You need to introduce a substituent at the C1 position .

    • You require regioselective C-H functionalization at the C8 position .

    • You are designing a multi-step synthesis where the N-oxide can be used as a directing group and then easily removed later (e.g., via reduction with PCl₃ or H₂/Pd) to yield the substituted isoquinoline.

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Exploring the Chemistry and Applications of Isoquinoline.Amerigo Scientific.
  • Product Class 5: Isoquinolines.Science of Synthesis.
  • C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes.RSC Publishing.
  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.Molecules (Basel, Switzerland).
  • C-H functionalization of quinoline N-oxides catalyzed by Pd(II) complexes: a computational study.
  • Pd-catalyzed cross-coupling reactions of alkyl halides.RSC Publishing.
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.Beilstein Journal of Organic Chemistry.

Sources

Validation

A Comparative Guide to the Efficacy of 6-Bromoisoquinoline 2-Oxide in SNAr Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the quest for efficient and selective methods for the construction of complex molecular architectures is par...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods for the construction of complex molecular architectures is paramount. Nucleophilic Aromatic Substitution (SNAr) reactions stand as a cornerstone for the functionalization of aromatic and heteroaromatic systems, enabling the introduction of a wide array of substituents. This guide provides an in-depth technical comparison of the efficacy of 6-bromoisoquinoline 2-oxide in SNAr reactions against other haloquinolines, offering insights grounded in mechanistic principles and supported by analogous experimental data.

The Power of Activation: Understanding the SNAr Reaction in Heterocycles

Nucleophilic Aromatic Substitution is a powerful tool for the modification of electron-deficient aromatic rings.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2] The presence of strong electron-withdrawing groups (EWGs) on the aromatic ring is crucial for activating the system towards nucleophilic attack. These EWGs delocalize the negative charge of the Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction.[1]

Quinoline and isoquinoline scaffolds are prevalent in numerous biologically active compounds and pharmaceuticals. The introduction of substituents onto these ring systems via SNAr can significantly modulate their pharmacological properties. However, the inherent electron-rich nature of the benzene ring in quinolines and isoquinolines often renders them unreactive towards nucleophiles. Therefore, the presence of activating groups is essential to facilitate SNAr reactions.

The Unique Advantage of the N-Oxide: Enhancing the Reactivity of 6-Bromoisoquinoline

The introduction of an N-oxide functionality into the isoquinoline ring system dramatically alters its electronic properties, transforming it into a potent substrate for SNAr reactions. The N-oxide group acts as a powerful electron-withdrawing group through both inductive and resonance effects, significantly polarizing the C-Br bond and increasing the electrophilicity of the carbon atom at the 6-position.

The resonance structures below illustrate how the N-oxide group in 6-bromoisoquinoline 2-oxide effectively delocalizes electron density from the carbocyclic ring, thereby activating the C6 position for nucleophilic attack.

Caption: Resonance delocalization in 6-bromoisoquinoline 2-oxide.

This activation is analogous to the role of a nitro group in activating SNAr reactions, which is a well-established principle in organic chemistry.[3] The N-oxide, however, offers the additional advantage of being readily introduced and potentially removed if desired, adding to its synthetic utility.

Comparative Efficacy: 6-Bromoisoquinoline 2-Oxide vs. Other Haloquinolines

While direct, side-by-side kinetic studies comparing 6-bromoisoquinoline 2-oxide with other haloquinolines are not extensively documented in the literature, a robust comparison can be constructed based on established principles of SNAr reactivity and analogous experimental data from similar heterocyclic systems.

The Impact of the N-Oxide on Reactivity

The primary determinant of enhanced reactivity for 6-bromoisoquinoline 2-oxide is the presence of the N-oxide group. Compared to its non-oxidized counterpart, 6-bromoisoquinoline, the N-oxide derivative is expected to undergo SNAr reactions at significantly faster rates and under milder conditions. This is due to the substantial stabilization of the negatively charged Meisenheimer intermediate by the N-oxide.

The Leaving Group Effect: A Counterintuitive Trend

In SNAr reactions, the nature of the halogen leaving group often follows a trend that is counterintuitive to that observed in SN1 and SN2 reactions.[1] The rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. Consequently, the electronegativity of the halogen plays a more significant role than its bond strength to carbon. The general reactivity order for halogens in SNAr is often F > Cl > Br > I.[4] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

This trend has been experimentally verified in a detailed kinetic study on the SNAr reactions of 6-halopurine nucleosides, a system analogous to 6-haloisoquinolines.[1] The study found the displacement reactivity order with an aliphatic amine to be F >> Br > Cl > I.[1]

Data Summary: A Comparative Overview

The following table summarizes the expected relative reactivities of various haloquinolines in SNAr reactions based on the principles discussed above and data from analogous systems.

SubstrateActivating GroupHalogen Leaving GroupExpected Relative ReactivityRationale
6-Fluoroisoquinoline 2-Oxide N-OxideFHighest Strong activation by N-oxide and the most effective halogen leaving group in SNAr.
6-Bromoisoquinoline 2-Oxide N-OxideBrHigh Strong activation by N-oxide; Br is a good leaving group in this context.[1]
6-Chloroisoquinoline 2-Oxide N-OxideClHigh Strong activation by N-oxide; Cl has similar reactivity to Br in some SNAr systems.[1]
6-Iodoisoquinoline 2-Oxide N-OxideIModerate to High Strong activation by N-oxide, but I is often the poorest leaving group in SNAr.[1]
6-Bromo-5-nitroquinolineNitroBrHighStrong activation by the nitro group.[3]
6-BromoisoquinolineNoneBrLowLacks a strong activating group.
6-ChloroisoquinolineNoneClLowLacks a strong activating group.

Experimental Protocol: A Representative SNAr Reaction

This section provides a detailed, step-by-step methodology for a typical SNAr reaction of 6-bromoisoquinoline 2-oxide with morpholine.

Synthesis of 6-Morpholinoisoquinoline 2-Oxide

Materials:

  • 6-Bromoisoquinoline 2-oxide

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoisoquinoline 2-oxide (1.0 mmol, 1.0 eq).

  • Add anhydrous DMF (5 mL) to dissolve the starting material.

  • Add morpholine (1.2 mmol, 1.2 eq) to the solution.

  • Add potassium carbonate (2.0 mmol, 2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-morpholinoisoquinoline 2-oxide.

Self-Validation:

  • The progress of the reaction should be monitored by TLC to ensure the complete consumption of the starting material.

  • The final product should be characterized by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.

Mechanistic Insights and Workflow Visualization

The SNAr reaction of 6-bromoisoquinoline 2-oxide proceeds through a well-defined mechanistic pathway. The following diagram illustrates the key steps involved.

SNAr_Mechanism cluster_0 SNAr Reaction Mechanism Reactants 6-Bromoisoquinoline 2-Oxide + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Rate-Determining Step) Product 6-Substituted Isoquinoline 2-Oxide + Br⁻ Meisenheimer->Product Elimination of Leaving Group

Caption: The addition-elimination mechanism of SNAr.

To systematically compare the efficacy of different haloquinolines, a parallel experimental workflow can be designed.

Experimental_Workflow cluster_1 Comparative Reactivity Workflow Start Prepare Stock Solutions - Haloquinolines - Nucleophile - Internal Standard Reaction_Setup Set up Parallel Reactions (Identical Conditions) Start->Reaction_Setup Monitoring Monitor Reaction Progress (e.g., GC-MS, HPLC) Reaction_Setup->Monitoring Data_Analysis Determine - Reaction Rates - Product Yields Monitoring->Data_Analysis Conclusion Compare Efficacy Data_Analysis->Conclusion

Caption: A workflow for comparing haloquinoline reactivity.

Conclusion

6-Bromoisoquinoline 2-oxide stands out as a highly effective substrate for SNAr reactions. The activating prowess of the N-oxide group, combined with the favorable leaving group ability of bromine in this context, makes it a superior choice compared to its non-oxidized counterpart and other haloquinolines for the synthesis of functionalized isoquinoline derivatives. While direct kinetic comparisons with other 6-haloisoquinoline 2-oxides are needed for a complete picture, the established principles of SNAr reactivity and data from analogous heterocyclic systems strongly support its high efficacy. This guide provides a solid foundation for researchers to leverage the unique reactivity of 6-bromoisoquinoline 2-oxide in their synthetic endeavors.

References

  • Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro). BYU ScholarsArchive. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]

  • Robins, M. J., & Liu, J. (2007). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism. Journal of the American Chemical Society, 129(21), 6881–6889.
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers in Chemistry, 10, 886395. [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 2356–2364.
  • Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction. [Link]

  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4797. [Link]

  • Totherow, K. P., & Singleton, D. A. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?.
  • Um, I.-H., et al. (2012). Mechanistic Assessment of SNAr Displacement of Halides from 1-Halo-2,4-dinitrobenzenes by Selected Primary and Secondary Amines: Bronsted and Mayr Analyses. The Journal of Organic Chemistry, 77(20), 9046–9054.
  • National Institutes of Health. (2018). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 83(24), 15096–15106. [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthesis of Functionalized Isoquinolines: A Comparative Benchmarking of Classic and Modern Routes

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds. The strategic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds. The strategic synthesis of functionalized isoquinolines is therefore a critical endeavor in medicinal chemistry and materials science. This guide provides an in-depth, objective comparison of seminal and contemporary synthetic routes, offering field-proven insights and supporting experimental data to inform your selection of the most appropriate methodology.

Introduction: The Enduring Importance of the Isoquinoline Core

The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its prevalence in a vast array of bioactive molecules, from the vasodilator papaverine to the potent anticancer agent trabectedin, underscores the continuous need for efficient and versatile synthetic strategies. The choice of synthetic route is paramount, directly impacting yield, purity, scalability, and the accessible chemical space for functionalization. This guide will navigate the landscape of isoquinoline synthesis, from the foundational classical reactions to the precision of modern transition-metal catalysis, providing a clear rationale for procedural choices.

Classical Approaches: The Foundation of Isoquinoline Synthesis

For over a century, a handful of named reactions have been the workhorses for constructing the isoquinoline core. While often requiring harsh conditions, their reliability and the wealth of available literature make them indispensable tools.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides via an intramolecular electrophilic aromatic substitution.[1][2] Subsequent oxidation readily furnishes the fully aromatic isoquinoline.

Mechanism and Rationale: The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions.[1][3] The key mechanistic step involves the formation of a highly electrophilic nitrilium ion intermediate, which then undergoes intramolecular cyclization onto the electron-rich aromatic ring.[4] The requirement for an electron-rich aromatic system is a critical consideration; substrates with electron-donating groups on the benzene ring generally give higher yields.[3]

Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the β-arylethylamide substrate (1.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous dichloromethane (DCM) followed by phosphorus oxychloride (POCl₃, 3.0 equiv).

  • Reaction Conditions: Fit the flask with a reflux condenser and heat the solution to reflux (approximately 40 °C) for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.

  • Quenching: Carefully dissolve the residue in a methanol/water mixture (9:1) and cool to 0 °C. Add sodium borohydride (NaBH₄) portion-wise until the pH of the solution is approximately 7 to reduce the intermediate imine to the tetrahydroisoquinoline.

  • Extraction: Add saturated aqueous ammonium chloride (NH₄Cl) dropwise, followed by ice. Dilute the mixture with DCM and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Bischler_Napieralski_Mechanism cluster_0 Bischler-Napieralski Reaction Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Dihydroisoquinoline 3,4-Dihydroisoquinoline Isoquinoline Isoquinoline

Caption: General workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

A cornerstone for the synthesis of tetrahydroisoquinolines (THIQs), the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[4][5] This reaction is particularly significant for its ability to proceed under mild, even physiological, conditions when the aromatic ring is sufficiently activated.[4]

Mechanism and Rationale: The reaction proceeds through the formation of a Schiff base, which then protonates to form an electrophilic iminium ion. This intermediate undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline core. The choice of acid catalyst (from strong acids like HCl to Lewis acids) and reaction temperature is dictated by the reactivity of the aromatic substrate.[4]

Experimental Protocol: Synthesis of a Tetrahydroisoquinoline Derivative

  • Reaction Setup: Dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in a suitable solvent such as toluene or methanol.

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, TFA, 0.1-1.0 equiv).

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC. For less reactive substrates, higher temperatures and stronger acids may be necessary.

  • Work-up: Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography or recrystallization.

Pictet_Spengler_Mechanism cluster_1 Pictet-Spengler Reaction Amine β-Arylethylamine + Aldehyde Iminium Iminium Ion Intermediate THIQ Tetrahydroisoquinoline

Caption: Key steps in the Pictet-Spengler reaction pathway.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[2][6] This method is particularly useful for synthesizing isoquinolines that are unsubstituted at the 1-position.

Mechanism and Rationale: The reaction typically involves two stages: the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (the benzalaminoacetal), followed by ring closure in the presence of a strong acid, such as concentrated sulfuric acid.[6][7] The harsh acidic conditions can limit the substrate scope, particularly for acid-sensitive functional groups.

Experimental Protocol: Synthesis of Isoquinoline

  • Formation of Aminoacetal: Condense benzaldehyde (1.0 equiv) with 2,2-diethoxyethylamine (1.0 equiv) in a suitable solvent like ethanol at room temperature.

  • Cyclization: Add the crude benzalaminoacetal to concentrated sulfuric acid, typically at 0 °C, and then allow the mixture to warm to the desired reaction temperature (which can range from room temperature to over 100 °C).

  • Work-up: Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to precipitate the product.

  • Extraction and Purification: Extract the isoquinoline with an organic solvent, dry the combined organic layers, and purify by distillation or chromatography.

Pomeranz_Fritsch_Workflow cluster_2 Pomeranz-Fritsch Reaction Starting Benzaldehyde + 2,2-Dialkoxyethylamine Acetal Benzalaminoacetal Isoquinoline_PF Isoquinoline

Caption: The two-stage process of the Pomeranz-Fritsch synthesis.

Modern Synthetic Routes: Precision, Efficiency, and Greener Alternatives

While classical methods are foundational, modern organic synthesis has ushered in an era of transition-metal-catalyzed reactions that offer milder conditions, broader functional group tolerance, and novel pathways for constructing the isoquinoline core.[8]

Transition-Metal-Catalyzed Annulations

Palladium, rhodium, and copper catalysts have become powerful tools for the synthesis of highly substituted isoquinolines.[8][9] These methods often involve C-H activation and annulation strategies, providing atom-economical routes to complex molecules. For instance, the palladium-catalyzed coupling of o-iodobenzaldehydes with terminal alkynes, followed by cyclization, offers excellent yields and short reaction times.[9]

Advantages over Classical Methods:

  • Milder Reaction Conditions: Often proceed at lower temperatures and without the need for strong acids.

  • Greater Functional Group Tolerance: Compatible with a wider range of functional groups that would not survive the harsh conditions of classical reactions.

  • Diverse Substrate Scope: Enables the synthesis of a broader array of functionalized isoquinolines.

  • Atom Economy: C-H activation strategies often avoid the need for pre-functionalized starting materials, leading to more efficient syntheses.

Green and Sustainable Approaches

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.[10] For isoquinoline synthesis, this includes the use of recyclable catalysts, benign solvents like water, and energy-efficient processes such as microwave-assisted synthesis.[10][11] These "green" approaches not only reduce the environmental impact of chemical synthesis but can also lead to improved yields and shorter reaction times.[10]

Comparative Analysis: Selecting the Optimal Synthetic Route

The choice of synthetic route depends on several factors, including the desired substitution pattern, the presence of other functional groups, and the desired scale of the reaction.

Method Starting Materials Key Reagents Product Advantages Limitations
Bischler-Napieralski β-ArylethylamidesPOCl₃, P₂O₅[1]3,4-DihydroisoquinolinesReliable, well-established, good for 1-substituted isoquinolines.Harsh conditions, requires electron-rich aromatics, limited functional group tolerance.[3]
Pictet-Spengler β-Arylethylamines, Aldehydes/KetonesAcid catalyst (protic or Lewis)[4]TetrahydroisoquinolinesCan be very mild, good for chiral synthesis, forms C1-C bond.[5]Can require harsh conditions for unactivated aromatics.
Pomeranz-Fritsch Benzaldehydes, AminoacetalsStrong acid (e.g., H₂SO₄)[6]IsoquinolinesDirect route to isoquinolines, good for C1-unsubstituted products.Very harsh conditions, often low yields, limited substrate scope.
Transition-Metal Catalysis Varies (e.g., o-halo-benzaldehydes, alkynes)Pd, Rh, Cu catalysts[9]Highly functionalized isoquinolinesMild conditions, broad substrate scope, high functional group tolerance, atom-economical.[8]Catalyst cost and sensitivity, potential for metal contamination.
Green Approaches VariesRecyclable catalysts, benign solvents[10]Functionalized isoquinolinesEnvironmentally friendly, often improved efficiency and safety.[11]Can require specialized equipment (e.g., microwave reactor), catalyst development is ongoing.

Conclusion: A Strategic Approach to Isoquinoline Synthesis

The synthesis of functionalized isoquinolines is a mature field with a rich history and a vibrant present. While classical methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions remain valuable for their robustness and well-documented procedures, modern transition-metal-catalyzed and green synthetic approaches offer unparalleled precision, efficiency, and functional group tolerance. A thorough understanding of the mechanistic underpinnings and practical considerations of each method, as outlined in this guide, will empower the discerning researcher to select the optimal strategy for their specific synthetic challenge, ultimately accelerating the discovery and development of novel isoquinoline-based molecules.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolines. Retrieved January 26, 2026, from [Link]

  • Kirada, S., Deepa, P. R., & Sankaranarayanan, M. (2025).
  • International Journal of Pharmaceutical Sciences. (2024).
  • MDPI. (2025).
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved January 26, 2026, from [Link]

  • Zare, R. N., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Isoquinoline. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 26, 2026, from [Link]

  • BenchChem. (2025). The Pictet-Spengler Reaction: A Technical Guide to the Synthesis of Tetrahydroisoquinolines.
  • BenchChem. (2025). A Comparative Guide to Tetrahydroisoquinoline Synthesis: Pictet-Spengler vs. Bischler-Napieralski Routes.
  • BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
  • ResearchGate. (2025). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions.
  • American Chemical Society. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters.
  • National Institutes of Health. (2025).
  • ResearchGate. (2025).
  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved January 26, 2026, from [Link]

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Validation

6-Bromoisoquinoline 2-Oxide: A Bioisosteric Exploration for Novel Kinase Inhibitors

A Senior Application Scientist's Guide to a Hypothetical Bioisosteric Comparison In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing phar...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Hypothetical Bioisosteric Comparison

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing efficacy, optimizing pharmacokinetic profiles, and securing intellectual property. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this process.[1] This guide delves into a compelling, albeit underexplored, bioisosteric relationship: the potential for 6-Bromoisoquinoline 2-oxide to act as a bioisostere for the 6-bromoquinoline scaffold, a privileged core in numerous kinase inhibitors.

While direct comparative studies are not yet prevalent in the literature, this guide will establish the theoretical foundation for this bioisosteric pairing, drawing upon established principles of medicinal chemistry. We will then provide the detailed experimental frameworks necessary for researchers to rigorously test this hypothesis in their own laboratories.

The Bioisosteric Hypothesis: 6-Bromoquinoline vs. 6-Bromoisoquinoline 2-Oxide

The core of our hypothesis lies in the subtle yet significant electronic and steric alterations induced by N-oxidation of the isoquinoline ring. This modification presents an intriguing opportunity to modulate the interaction of the scaffold with the ATP-binding site of protein kinases.

Structural and Physicochemical Rationale

The introduction of an N-oxide moiety to the isoquinoline scaffold imparts several key changes:

  • Altered Electronics: The N-oxide group is a strong dipole, with the negatively charged oxygen atom significantly influencing the electron distribution of the aromatic system.[2] This can enhance the hydrogen bond accepting capacity of the molecule, a critical interaction within the hinge region of many kinase active sites.[3]

  • Modulated Basicity: Isoquinoline is a stronger base than quinoline.[4] The N-oxidation of isoquinoline reduces its basicity, which can be advantageous in drug design to mitigate potential off-target effects or improve pharmacokinetic properties.

  • Steric and Conformational Effects: The N-oxide introduces a modest steric change that can influence the preferred conformation of the molecule and its fit within a binding pocket.

These alterations suggest that 6-Bromoisoquinoline 2-oxide could engage with a kinase active site in a manner that is functionally analogous to 6-bromoquinoline, potentially offering a different spectrum of activity, selectivity, or improved drug-like properties.

cluster_0 Proposed Bioisosteric Interaction with Kinase Hinge Region 6-Bromoquinoline H_Bond1 H-N 6-Bromoquinoline->H_Bond1 Interaction1 Hinge Region Residue (e.g., Methionine) H_Bond1->Interaction1 H-Bond Donor 6-Bromoisoquinoline 2-Oxide Interaction2 Hinge Region Residue (e.g., Methionine) H_Bond2 O... Interaction2->H_Bond2 H-Bond Acceptor H_Bond2->6-Bromoisoquinoline 2-Oxide

Proposed interaction of 6-bromoquinoline and 6-Bromoisoquinoline 2-oxide with a kinase hinge region.

A Hypothetical Comparative Profile: Targeting EGFR

To ground our hypothesis in a tangible biological context, we propose the Epidermal Growth Factor Receptor (EGFR) as a relevant target. Quinoline and quinazoline scaffolds are well-represented among clinically approved EGFR inhibitors.[5] The 6-bromo substitution, in particular, has been shown to be favorable for activity in some quinazoline-based EGFR inhibitors.[6]

Feature6-Bromoquinoline6-Bromoisoquinoline 2-OxideRationale for Comparison
Molecular Formula C₉H₆BrNC₉H₆BrNOMinimal atomic change, a hallmark of bioisosteric replacement.
Molecular Weight 208.05 g/mol 224.05 g/mol A modest increase in mass, unlikely to significantly impact binding.
H-Bond Acceptors 11The N-oxide oxygen retains a strong H-bond accepting capability.
H-Bond Donors 00Both scaffolds lack hydrogen bond donors.
Predicted LogP ~2.9~2.3N-oxidation typically increases polarity, potentially improving solubility.
Benchmark IC₅₀ (EGFR) Varies (e.g., Gefitinib, a quinazoline, has an IC₅₀ of ~37 nM)[7]To Be Determined The primary goal of the proposed experiments is to determine this value.

Experimental Workflows for a Definitive Comparison

The following sections provide detailed protocols for the synthesis of both compounds and their subsequent biological evaluation, enabling a direct and robust comparison.

Synthesis Protocols

1. Synthesis of 6-Bromoquinoline

The Skraup synthesis is a classical and effective method for the preparation of quinolines.[8]

p-Bromoaniline p-Bromoaniline Reaction Skraup Reaction (Heat) p-Bromoaniline->Reaction Glycerol Glycerol Glycerol->Reaction H2SO4 Conc. H₂SO₄ H2SO4->Reaction Oxidizing_Agent Oxidizing Agent (e.g., As₂O₅ or Nitrobenzene) Oxidizing_Agent->Reaction 6-Bromoquinoline 6-Bromoquinoline Reaction->6-Bromoquinoline

Synthetic route for 6-Bromoquinoline via the Skraup reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Addition of Reactants: To the stirred sulfuric acid, add p-bromoaniline, glycerol, and a mild oxidizing agent (historically arsenic pentoxide, though safer alternatives like nitrobenzene are often used).

  • Heating: Heat the mixture cautiously. The reaction is exothermic and can be vigorous. Maintain a gentle reflux for several hours.

  • Work-up: After cooling, pour the reaction mixture onto ice. Neutralize the solution with an aqueous base (e.g., NaOH or NH₄OH) until it is strongly alkaline.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or toluene.

  • Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by distillation or chromatography to yield 6-bromoquinoline.

2. Synthesis of 6-Bromoisoquinoline 2-Oxide

The most direct method for preparing 6-Bromoisoquinoline 2-oxide is the N-oxidation of 6-bromoisoquinoline, which itself can be synthesized via a Pomeranz-Fritsch-type reaction.[9] The subsequent N-oxidation can be achieved using a peroxy acid.[4]

6-Bromoisoquinoline 6-Bromoisoquinoline Reaction N-Oxidation (Room Temperature) 6-Bromoisoquinoline->Reaction m-CPBA m-Chloroperoxybenzoic acid (m-CPBA) m-CPBA->Reaction Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction 6-Bromoisoquinoline_2-Oxide 6-Bromoisoquinoline 2-Oxide Reaction->6-Bromoisoquinoline_2-Oxide Start Start Kinase_Reaction 1. Kinase Reaction: - EGFR Enzyme - Substrate (Poly(E,Y) 4:1) - ATP - Test Compound Start->Kinase_Reaction Stop_Reaction 2. Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Kinase_Reaction->Stop_Reaction Convert_ADP 3. Convert ADP to ATP: Add Kinase Detection Reagent Stop_Reaction->Convert_ADP Measure_Luminescence 4. Measure Luminescence: Signal ∝ ADP Produced Convert_ADP->Measure_Luminescence End End Measure_Luminescence->End Start Start Cell_Seeding 1. Cell Seeding: Seed EGFR-overexpressing cells (e.g., A431) in a 96-well plate Start->Cell_Seeding Compound_Treatment 2. Compound Treatment: Add serially diluted compounds and incubate (e.g., 72 hours) Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent: Incubate for 2-4 hours Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Solubilize Formazan: Add solubilization solution (e.g., DMSO or SDS in HCl) MTT_Addition->Formazan_Solubilization Measure_Absorbance 5. Measure Absorbance: (570 nm) Formazan_Solubilization->Measure_Absorbance End End Measure_Absorbance->End

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-Bromoisoquinoline 2-oxide

This document provides a detailed protocol for the safe and compliant disposal of 6-Bromoisoquinoline 2-oxide, a halogenated heterocyclic N-oxide. The procedures outlined herein are synthesized from best practices in lab...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 6-Bromoisoquinoline 2-oxide, a halogenated heterocyclic N-oxide. The procedures outlined herein are synthesized from best practices in laboratory safety, regulatory guidelines, and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who handle this or similar chemical entities. The core principle is to manage this compound as a hazardous chemical waste, ensuring the safety of personnel and the protection of our environment.

Hazard Assessment and Chemical Profile

  • Brominated Heterocycles: Compounds like 5-Bromoisoquinoline and 6-Bromoquinoline are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Upon combustion, they can release toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr) gas.[1][3][5]

  • Heterocyclic N-oxides: The N-oxide moiety can increase the polarity of the molecule and may impart oxidizing properties. While many N-oxides are stable, they can decompose under heat, potentially leading to the release of nitrogen oxides.[6][7]

Based on these analogous compounds, 6-Bromoisoquinoline 2-oxide must be handled as a hazardous substance with the potential for acute toxicity, skin and eye irritation, and respiratory tract irritation. All waste generated must be treated as hazardous chemical waste.

Table 1: Summary of Potential Hazards and Recommended Safety Precautions

Hazard CategoryPotential Effects & ByproductsRecommended Personal Protective Equipment (PPE)Handling Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[8][9]Chemical-resistant gloves (nitrile), lab coat, safety goggles with side shields.Handle in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust.[2]
Skin Irritation Causes skin irritation.[1][2][4]Chemical-resistant gloves, lab coat.Wash hands and any exposed skin thoroughly after handling.[3][8]
Eye Irritation Causes serious eye irritation.[2][3][4][8]Safety goggles with side shields or a face shield.Avoid all contact with eyes.
Respiratory Irritation May cause respiratory irritation.[2][4]Use within a certified chemical fume hood.Avoid breathing dust or vapors.[2][9]
Combustion Hazards Thermal decomposition can release toxic gases (NOx, HBr, CO, CO2).[1][3][5]Self-contained breathing apparatus (for firefighting).Keep away from heat and sources of ignition.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent exposure during handling and disposal.

  • Hand Protection: Wear chemical-resistant nitrile gloves. If there is a risk of splash or prolonged contact, consider double-gloving. Change gloves immediately if they become contaminated.[10]

  • Eye and Face Protection: Use safety goggles with side shields at a minimum. When handling larger quantities or if there is a splash hazard, a face shield should be worn in addition to goggles.

  • Body Protection: A long-sleeved laboratory coat is required. Ensure it is fully buttoned. For larger-scale operations, a chemically resistant apron may be necessary.

  • Respiratory Protection: All handling and disposal preparation should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

Spill Management Protocol

Accidental spills must be managed immediately and safely. Do not attempt to clean up a large spill without proper training and equipment.

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Wear the appropriate PPE as described in Section 2 before approaching the spill.

  • Containment:

    • Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.[2][3]

    • Liquid Spills (Solutions): Use absorbent pads to soak up the liquid.[10]

  • Collection: Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container.[2][8] Do not use a brush and dustpan that will be used for general cleaning.

  • Decontamination: Clean the spill area thoroughly with a detergent solution, followed by wiping with clean water. All cleaning materials (pads, wipes, gloves) must be disposed of as hazardous waste.[11]

Step-by-Step Waste Disposal Procedure

The guiding principle is waste segregation. As a halogenated organic compound, 6-Bromoisoquinoline 2-oxide waste must not be mixed with non-halogenated solvent waste streams, as this significantly increases disposal costs and complexity.[12][13]

Step 1: Waste Segregation and Collection
  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for "Halogenated Organic Solids." If dissolved in a solvent, it should go into a "Halogenated Organic Liquid Waste" container.

  • Solid Waste:

    • Collect unadulterated 6-Bromoisoquinoline 2-oxide powder and contaminated solid materials (e.g., weighing papers, gloves, pipette tips) in a dedicated, robust, and sealable container.[11]

    • This container should be clearly labeled as "Hazardous Waste - Halogenated Organic Solids."

  • Liquid Waste (Solutions):

    • Collect solutions containing 6-Bromoisoquinoline 2-oxide in a separate, compatible, and sealable liquid waste container (e.g., a high-density polyethylene or glass bottle).[13]

    • Label the container as "Hazardous Waste - Halogenated Organic Liquids."

    • Maintain a log of all constituents and their approximate concentrations added to the liquid waste container.

Step 2: Container Management and Labeling
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").[11]

  • Container Integrity: Keep waste containers securely closed at all times, except when adding waste.[1][8][9] Store containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]

  • Secondary Containment: Place all liquid waste containers in a secondary containment bin or tray to prevent the spread of material in case of a leak.[12][15] Ensure incompatible waste streams are not stored in the same secondary containment.[12]

Step 3: Final Disposal
  • Arrange for Pickup: Once a waste container is full, or if waste has been accumulated for a specified period (check with your institution's policy), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][3][8]

  • Regulatory Compliance: The final disposal method, typically high-temperature incineration at a licensed facility, will be managed by the disposal contractor in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[2][8][11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-Bromoisoquinoline 2-oxide.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_disposal Storage & Disposal start Start: Handling 6-Bromoisoquinoline 2-oxide ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Waste Generated? fume_hood->waste_type solid_waste Solid Waste (e.g., excess reagent, contaminated gloves, wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid_waste Liquid solid_container Collect in Labeled Container: 'Hazardous Waste - Halogenated Organic Solids' solid_waste->solid_container liquid_container Collect in Labeled Container: 'Hazardous Waste - Halogenated Organic Liquids' (with secondary containment) liquid_waste->liquid_container store Store Sealed Container in Satellite Accumulation Area solid_container->store liquid_container->store full Container Full? store->full full->store No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end End: Compliant Disposal (via licensed contractor) contact_ehs->end

Caption: Workflow for the safe disposal of 6-Bromoisoquinoline 2-oxide.

References

  • Method of disposal of nitrogen oxides containing industrial emissions. (1982). INIS-IAEA. [Link]

  • Safety Data Sheet - 5-Bromoisoquinoline. (2024). Angene Chemical. [Link]

  • 6-Bromoquinoline - SAFETY DATA SHEET. (2025). Acros Organics. [Link]

  • Chemical Process SOP Example. (n.d.). University of Wyoming. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Removal of NOx (nitrogen oxides). (n.d.). Condorchem Enviro Solutions. [Link]

  • Nitrogen Oxides Abatement. (n.d.). USP Technologies. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. [Link]

  • Chemical Waste Management Guide. (2016). Boston University Environmental Health & Safety. [Link]

  • Process for decomposition of oxides of nitrogen. (1969).
  • Chemical and Hazardous Waste Guide. (2024). University of Oslo. [Link]

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Handling

Comprehensive Safety and Handling Guide for 6-Bromoisoquinoline 2-oxide

This guide provides essential safety protocols and logistical information for the handling and disposal of 6-Bromoisoquinoline 2-oxide. It is intended for researchers, scientists, and professionals in drug development wh...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of 6-Bromoisoquinoline 2-oxide. It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for chemical laboratory safety. Given the absence of a specific Material Safety Data Sheet (MSDS) for 6-Bromoisoquinoline 2-oxide, a conservative approach to safety is paramount.

Understanding the Hazard Profile

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Harmful if Swallowed: May be harmful if swallowed.[1][3]

The N-oxide functional group can also impart unique reactivity.[4][5][6] Therefore, it is crucial to handle this compound with appropriate caution to minimize exposure.

Hazard Summary Table
Hazard ClassificationCategoryGHS Hazard Statement
Skin Irritation2H315: Causes skin irritation[1][2]
Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific target organ toxicity3H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling 6-Bromoisoquinoline 2-oxide to prevent skin, eye, and respiratory exposure.

Hand Protection
  • Requirement: Chemical-resistant gloves are mandatory.

  • Recommended Materials: Nitrile or neoprene gloves provide good resistance to a range of chemicals.[7] Always inspect gloves for any signs of degradation or perforation before use.

  • Best Practices: For prolonged handling or in case of submersion, consider double-gloving. Change gloves immediately if they become contaminated.

Eye and Face Protection
  • Requirement: Safety glasses with side shields are the minimum requirement.

  • Enhanced Protection: For procedures with a higher risk of splashing or aerosol generation, chemical splash goggles or a full-face shield should be worn.[7][8]

Skin and Body Protection
  • Requirement: A flame-resistant lab coat is essential.

  • Additional Protection: For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron or a full-body suit may be necessary.[7][9] Ensure that clothing is non-flammable and provides adequate coverage.

Respiratory Protection
  • Requirement: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][10]

  • When to Use a Respirator: If a fume hood is not available or if there is a risk of generating dust or aerosols, a respirator is required. A half-mask respirator with appropriate chemical cartridges or a powered air-purifying respirator (PAPR) should be used.[7]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the nature of the experimental work.

PPE_Selection start Start: Assess Experimental Procedure small_scale Small Scale (<1g) Solution Handling start->small_scale Low Quantity large_scale Large Scale (>1g) or Solid/Powder Handling start->large_scale High Quantity/ Solid Form risk_assessment Risk of Aerosol or Dust Generation? small_scale->risk_assessment ppe_high Full Protection: - Double Gloves - Face Shield - Chemical Apron - Respirator (in fume hood) large_scale->ppe_high ppe_low Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat risk_assessment->ppe_low No ppe_medium Enhanced PPE: - Nitrile Gloves - Chemical Goggles - Lab Coat risk_assessment->ppe_medium Yes

Caption: Decision tree for selecting appropriate PPE.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing risks.

Engineering Controls
  • Primary Control: Always handle 6-Bromoisoquinoline 2-oxide in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: Ensure adequate general laboratory ventilation.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the procedure.

  • Weighing: If handling the solid form, weigh the compound in the fume hood. Use a spatula and handle it gently to avoid creating dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly. If necessary, use a closed system for transfers.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate the work area.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.[1]
Inhalation Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for disposal.[1] Avoid creating dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of 6-Bromoisoquinoline 2-oxide and its contaminated waste is essential to prevent environmental contamination.

  • Waste Collection: All waste containing 6-Bromoisoquinoline 2-oxide, including contaminated PPE and absorbent materials, must be collected in a clearly labeled, sealed, and compatible waste container.

  • Waste Segregation: Segregate halogenated waste from non-halogenated waste streams.

  • Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal facility. Do not dispose of it down the drain. The disposal of brominated compounds should be in accordance with local, state, and federal regulations. While specific guidance for this compound is unavailable, the general principle for brominated organic waste is incineration at high temperatures in a facility equipped with scrubbers to remove acidic and toxic combustion byproducts like hydrogen bromide.[2]

Storage

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]

  • Container: Keep the container tightly closed and clearly labeled.[1]

References

  • Al-Salem, S. M., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Polymers, 15(3), 735. [Link]

  • Wang, X., et al. (2019). Catalyst- and Additive-Free Cascade Reaction of Isoquinoline N-Oxides with Alkynones: An Approach to Benzoazepino[2,1-a]isoquinoline Derivatives. Organic Letters, 21(15), 5963–5967. [Link]

  • Mcneish, G. J. (2015). Which is the best way to recycle or neutralise Bromine? ResearchGate. [Link]

  • Caluanie Muelear Oxidize. (2025). Personal Protective Equipment (PPE) for Working with Oxidizing Agents. Retrieved from [Link]

  • Li, J., et al. (2022). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances, 12(48), 31235-31239. [Link]

  • Cao, P., et al. (2024). Chemical recycling of bromine-terminated polymers synthesized by ATRP. Polymer Chemistry, 15(7), 845-850. [Link]

  • Unigloves. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet for 5-Bromoisoquinoline. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • American Industrial Hygiene Association. (2018). Personal Protective Equipment for Engineered Nanoparticles. Retrieved from [Link]

  • Reddy, R. P., et al. (2025). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 90(11), 7436–7447. [Link]

  • Al-Salem, S. M., et al. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Bromoisoquinoline. PubChem Compound Database. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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